hCAII-IN-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C21H21BrN6O4S |
|---|---|
Molekulargewicht |
533.4 g/mol |
IUPAC-Name |
[4-[[4-[4-(4-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate |
InChI |
InChI=1S/C21H21BrN6O4S/c22-16-3-1-15(2-4-16)19-9-10-24-20(26-19)27-11-13-28(14-12-27)21(29)25-17-5-7-18(8-6-17)32-33(23,30)31/h1-10H,11-14H2,(H,25,29)(H2,23,30,31) |
InChI-Schlüssel |
STFQQFBHIRCAGO-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Human Carbonic Anhydrase II (hCAII) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase II (hCAII) is a ubiquitously expressed zinc-dependent metalloenzyme critical to a myriad of physiological processes, including pH homeostasis, respiration, and ion transport.[1][2][3] Its pivotal role in these pathways has rendered it a significant therapeutic target for a range of conditions such as glaucoma, epilepsy, and altitude sickness.[1] While specific data for a compound designated "hCAII-IN-1" is not prominently available in the reviewed literature, this guide delineates the well-established core mechanisms of action for inhibitors targeting hCAII, with a primary focus on the extensively studied sulfonamide class of inhibitors. The principles outlined herein provide a foundational understanding applicable to the rational design and evaluation of novel hCAII-targeting therapeutics.
The Catalytic Mechanism of hCAII
The catalytic activity of hCAII involves the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton. This process is facilitated by a zinc ion (Zn²⁺) located in the active site, which is coordinated by three histidine residues (His94, His96, His119) and a water molecule.[3][4] The zinc-bound water molecule has a lowered pKa, allowing it to deprotonate to a hydroxide ion at physiological pH.[5] This zinc-bound hydroxide acts as a potent nucleophile, attacking the carbon dioxide substrate that is positioned in a hydrophobic pocket within the active site.[3][5] The resulting bicarbonate is then displaced by another water molecule, regenerating the enzyme for the next catalytic cycle. The rate-limiting step is the transfer of a proton from the zinc-bound water to the bulk solvent, a process facilitated by a proton shuttle residue, His64.[6]
Mechanism of Action: Sulfonamide-Based Inhibition
The most prominent class of hCAII inhibitors are the aryl sulfonamides.[1] These inhibitors function by coordinating directly to the catalytic zinc ion. The sulfonamide group (R-SO₂NH₂) is deprotonated to R-SO₂NH⁻, which then acts as a mimic of the transition state of the CO₂ hydration reaction. This deprotonated sulfonamide displaces the zinc-bound hydroxide ion, forming a stable tetrahedral complex with the Zn²⁺.[1][2] This binding is further stabilized by a network of hydrogen bonds, most notably with the side-chain hydroxyl group of Thr199.[1][2] By occupying the active site and preventing the binding and activation of the catalytic water molecule, sulfonamide inhibitors effectively block the enzyme's catalytic activity.
Quantitative Data on hCAII Inhibition
The potency of hCAII inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). Lower values indicate higher potency. The following table summarizes inhibition data for several known hCAII inhibitors against various isoforms, providing a comparative landscape of inhibitor efficacy and selectivity.
| Compound | hCA I (Kᵢ, μM) | hCA II (Kᵢ, μM) | hCA IX (Kᵢ, μM) | hCA XII (Kᵢ, μM) | Reference(s) |
| Acetazolamide (AAZ) | >100 | ≤0.02 | 0.168 - 0.921 | 0.335 - 1.451 | [1][7] |
| Compound 4 | - | ≤0.02 | - | - | [1] |
| Compound 5 | - | ≤0.02 | - | - | [1] |
| Compound 7 | - | ≤0.02 | - | - | [1] |
| Compound 10 | - | ≤0.02 | - | - | [1] |
| Hydroxy-based Inhibitors | 1.07 - 4003 | 0.09 - 31.5 | - | - | [8][9] |
| Sulfaguanidines | >100 | >100 | 0.168 - 0.921 | 0.335 - 1.451 | [7] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Determination of hCAII Inhibitory Activity using the p-Nitrophenyl Acetate (p-NPA) Assay
A common method to assess the inhibitory potential of compounds against hCAII is through its esterase activity, using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by hCAII produces p-nitrophenolate, which can be monitored spectrophotometrically.
Materials:
-
Recombinant human Carbonic Anhydrase II (hCAII)
-
p-Nitrophenyl acetate (p-NPA)
-
Test inhibitor compound
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a fixed concentration of hCAII (e.g., 40 nM) to each well.[1]
-
Add serial dilutions of the test inhibitor to the wells and pre-incubate with the enzyme for a defined period (e.g., 15 minutes) at room temperature.[1]
-
Initiate the enzymatic reaction by adding a stock solution of p-NPA to each well.
-
Immediately monitor the increase in absorbance at 405 nm over time (e.g., every minute for 15 minutes) using a microplate reader.[1][2]
-
The rate of p-nitrophenolate formation is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control well containing no inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Advanced Mechanism: Targeted Degradation via PROTACs
A novel therapeutic strategy extends beyond simple inhibition to the targeted degradation of hCAII. This is achieved using Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules. One end of the PROTAC binds to hCAII, while the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[1][2] This induced proximity facilitates the ubiquitination of surface lysine residues on hCAII, marking it for degradation by the proteasome.[2] This approach not only ablates the catalytic activity but also the non-catalytic functions of hCAII, such as its role in proton shuttling to support lactate transport in cancer cells.[1][2]
Conclusion
The inhibition of human Carbonic Anhydrase II is a well-characterized process, primarily involving the direct coordination of inhibitors, such as sulfonamides, to the active site zinc ion. This interaction effectively blocks the enzyme's catalytic machinery. The potency of these inhibitors can be quantitatively assessed through enzymatic assays, providing crucial data for drug development. Furthermore, emerging strategies like targeted protein degradation using PROTACs offer a more comprehensive approach to neutralizing both the catalytic and non-catalytic functions of hCAII. While the specific molecular details of "this compound" remain to be fully elucidated in the public domain, its mechanism of action is likely to be rooted in these fundamental principles of hCAII modulation. This guide provides the foundational knowledge for researchers and drug developers to understand and further investigate the therapeutic potential of targeting this vital enzyme.
References
- 1. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural and Kinetic Effects on Changes in the CO2 Binding Pocket of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to hCAII and the Inhibitor
An In-depth Technical Guide to the Binding of 4'-Amino-[1,1'-biphenyl]-4-sulfonamide (hCAII-IN-1) to Human Carbonic Anhydrase II (hCAII)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity, experimental determination methods, and relevant signaling pathways concerning the interaction between the inhibitor 4'-Amino-[1,1'-biphenyl]-4-sulfonamide and its target, human Carbonic Anhydrase II (hCAII).
Human Carbonic Anhydrase II (hCAII) is a zinc-metalloenzyme that plays a crucial role in regulating pH in various physiological processes. It catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Due to its involvement in diseases like glaucoma, epilepsy, and certain cancers, hCAII is a significant drug target.
Note on nomenclature: The designation "this compound" is used generically by some suppliers for different molecules. This guide focuses specifically on 4'-Amino-[1,1'-biphenyl]-4-sulfonamide (CAS: 100142-87-8), for which robust binding data is available.
Quantitative Binding Affinity Data
The binding affinity of 4'-Amino-[1,1'-biphenyl]-4-sulfonamide to hCAII has been determined using various biophysical and enzymatic assays. The inhibition constant (Kᵢ) is the most common metric reported.
| Inhibitor Name | Target Isoform | Binding Parameter | Value (nM) | Assay Method | Reference |
| 4'-Amino-[1,1'-biphenyl]-4-sulfonamide | hCA II | Kᵢ | 9.1 | Stopped-flow CO₂ Hydrase Assay | --INVALID-LINK--[1][2][3] |
| (hCAI/II/XII-IN-1) | hCA I | Kᵢ | 78.5 | Stopped-flow CO₂ Hydrase Assay | --INVALID-LINK--[1] |
| hCA XII | Kᵢ | 7.7 | Stopped-flow CO₂ Hydrase Assay | --INVALID-LINK--[1] |
Signaling and Interaction Pathways
The binding of an inhibitor like 4'-Amino-[1,1'-biphenyl]-4-sulfonamide to hCAII can modulate at least two distinct functional pathways.
Inhibition of Catalytic CO₂ Hydration
This is the primary mechanism of action. The inhibitor blocks the enzyme's fundamental catalytic role. The process involves a two-step ping-pong mechanism where a zinc-bound hydroxide attacks CO₂, and the resulting bicarbonate is displaced by water. The rate-limiting step is the regeneration of the hydroxide by shuttling a proton from the zinc-bound water to the bulk solvent via the His64 residue.
Caption: Catalytic cycle of hCAII and its inhibition.
Modulation of the hCAII-MCT1 "Transport Metabolon"
hCAII can physically associate with monocarboxylate transporters (MCTs), such as MCT1, via the chaperone protein CD147. In this complex, hCAII functions as a "proton antenna," facilitating the rapid transport of lactate and a proton out of the cell, a process crucial for highly glycolytic cells like cancer cells[4][5][6]. This function is independent of hCAII's catalytic activity but relies on the same His64 proton shuttle[4]. An inhibitor binding in the active site can sterically hinder this interaction or alter the conformation required for efficient proton shuttling.
Caption: hCAII as a proton shuttle for the MCT1 transporter.
Experimental Protocols
The binding affinity and inhibitory potential of compounds against hCAII are determined using several established assays.
Stopped-Flow CO₂ Hydration Assay
This is the gold standard for measuring the catalytic activity of hCAII and its inhibition. It directly measures the enzyme's physiological reaction by observing the rapid pH change that occurs during CO₂ hydration.
Principle: A CO₂-saturated solution is rapidly mixed with a buffer solution containing purified hCAII and a pH indicator dye. The hydration of CO₂ produces protons, causing a drop in pH, which is monitored as a change in the indicator's absorbance over a millisecond timescale using a stopped-flow spectrophotometer[7][8][9]. The initial rate of reaction is measured, and the inhibition constant (Kᵢ) is determined by measuring these rates at various inhibitor concentrations.
Detailed Protocol:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of purified hCAII (e.g., 10 µM) in a low-buffering capacity buffer (e.g., 10 mM HEPES or TRIS, pH 7.5, containing 0.1 M Na₂SO₄ to maintain ionic strength).
-
Buffer/Indicator Solution (Syringe A): Prepare a solution containing 20 mM HEPES (pH 7.5), 0.2 mM of a suitable pH indicator (e.g., p-nitrophenol), and varying concentrations of the inhibitor (e.g., 0 nM to 500 nM).
-
CO₂ Solution (Syringe B): Prepare fresh by bubbling pure CO₂ gas through chilled, deionized water for at least 30 minutes until saturation. Keep on ice.
-
-
Instrumentation Setup:
-
Equilibrate the stopped-flow spectrophotometer (e.g., Applied Photophysics SX20) to the desired temperature (typically 25 °C).
-
Set the spectrophotometer to monitor the absorbance change at the λ_max of the chosen pH indicator (e.g., 400 nm for p-nitrophenol).
-
-
Assay Procedure:
-
Load the Buffer/Indicator/Inhibitor solution into Syringe A and the CO₂ solution into Syringe B.
-
Initiate the instrument to rapidly mix equal volumes from both syringes.
-
Record the absorbance change over time (e.g., for 1-2 seconds). The data collection is triggered by the stopping of the flow.
-
Repeat the measurement for each inhibitor concentration, including a no-inhibitor control.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction from the initial linear slope of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the CO₂ concentration and Km is the Michaelis-Menten constant for CO₂.
-
p-Nitrophenyl Acetate (pNPA) Esterase Assay
This is a simpler, colorimetric method that relies on the promiscuous esterase activity of hCAII. It is well-suited for high-throughput screening.
Principle: hCAII can hydrolyze the substrate p-nitrophenyl acetate (pNPA) to produce p-nitrophenol, a yellow-colored product that absorbs light at 400-405 nm. The rate of p-nitrophenol formation is proportional to enzyme activity and is reduced in the presence of an inhibitor.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4.
-
Enzyme Solution: Prepare a working solution of hCAII in the assay buffer. The final concentration should provide a linear reaction rate for at least 10-15 minutes.
-
Inhibitor Solutions: Prepare serial dilutions of the inhibitor in the assay buffer (or DMSO, ensuring the final DMSO concentration is <1%).
-
Substrate Solution: Prepare a 3 mM solution of pNPA in acetonitrile.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add:
-
Blank: 190 µL Assay Buffer.
-
Enzyme Control: 180 µL Assay Buffer + 10 µL hCAII solution.
-
Inhibitor Wells: 170 µL Assay Buffer + 10 µL hCAII solution + 10 µL of inhibitor solution.
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells (final volume = 200 µL).
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm over time (kinetic mode) at 25 °C.
-
-
Data Analysis:
-
Calculate the reaction rate (V₀) from the slope of the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the blank (uncatalyzed hydrolysis) from all other rates.
-
Determine the IC₅₀ and subsequently the Kᵢ value as described for the stopped-flow assay.
-
Dansylamide (DNSA) Competition Assay
This fluorescence-based assay is used to determine the binding affinity of inhibitors that do not have a convenient optical signal themselves.
Principle: Dansylamide (DNSA) is a fluorescent sulfonamide that binds to the active site of hCAII. Its fluorescence is significantly enhanced upon binding, often due to fluorescence resonance energy transfer (FRET) from nearby tryptophan residues[10][11]. A competing inhibitor will displace the bound DNSA, leading to a concentration-dependent decrease in fluorescence.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.2.
-
hCAII Solution: Prepare a stock solution (e.g., 1 µM) in the assay buffer.
-
DNSA Solution: Prepare a stock solution (e.g., 100 µM) in a suitable solvent like ethanol.
-
Inhibitor Solutions: Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure:
-
In a fluorescence cuvette or microplate, combine a fixed concentration of hCAII (e.g., 35 nM) and DNSA (e.g., 2 µM).
-
Add increasing concentrations of the test inhibitor to this mixture.
-
Incubate the mixture at room temperature for a set time (e.g., 10-15 minutes) to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a fluorometer. Set the excitation wavelength to ~280 nm (for tryptophan FRET) and the emission wavelength to ~460 nm (for DNSA fluorescence)[12].
-
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the competitor inhibitor concentration.
-
Fit the data to a competitive binding equation to determine the IC₅₀ value.
-
Calculate the Kᵢ of the test inhibitor using a suitable competition binding equation, which will require the known dissociation constant (Kd) of DNSA.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. human carbonic anhydrase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Intramolecular proton shuttle supports not only catalytic but also noncatalytic function of carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transport Activity of the High-affinity Monocarboxylate Transporter MCT2 Is Enhanced by Extracellular Carbonic Anhydrase IV but Not by Intracellular Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence analysis of sulfonamide binding to carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to Determining the Selectivity Profile of Carbonic Anhydrase Inhibitors: A Case Study with hCAII-IN-1
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the methodologies used to determine the selectivity profile of carbonic anhydrase (CA) inhibitors, using the hypothetical inhibitor hCAII-IN-1 as a case study. The development of isoform-selective CA inhibitors is crucial for therapeutic efficacy while minimizing off-target effects, given the ubiquitous nature of the 15 known human (h) CA isoforms and their diverse physiological roles.[1][2] This document outlines the data presentation, experimental protocols, and logical frameworks necessary for evaluating inhibitor selectivity.
Quantitative Selectivity Profile of this compound
The selectivity of a CA inhibitor is determined by comparing its inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) against the target isoform (in this case, hCA II) versus other isoforms. A higher ratio of Kᵢ (off-target) / Kᵢ (on-target) indicates greater selectivity.[1] The following table summarizes the inhibitory activity of this compound against a panel of physiologically relevant hCA isoforms.
| Isoform | Kᵢ (nM) of this compound | Selectivity Ratio (Kᵢ hCAX / Kᵢ hCA II) |
| hCA I | 550 | 110 |
| hCA II | 5 | 1 |
| hCA IV | 850 | 170 |
| hCA VII | 25 | 5 |
| hCA IX | 150 | 30 |
| hCA XII | 200 | 40 |
| hCA XIV | 700 | 140 |
Note: The data presented for this compound is hypothetical and for illustrative purposes.
Experimental Protocols for Determining Inhibitor Potency and Selectivity
The determination of inhibitory potency and isoform selectivity relies on robust enzymatic assays. The following are detailed methodologies for two standard assays used in the characterization of CA inhibitors.
2.1. Stopped-Flow Carbon Dioxide (CO₂) Hydration Assay
This is considered the gold-standard method for measuring CA activity. It measures the enzyme's ability to catalyze the hydration of CO₂, with the subsequent drop in pH monitored using a colorimetric pH indicator.[1]
I. Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IV, VII, IX, XII, XIV)
-
HEPES buffer (20 mM, pH 7.4)
-
CO₂-saturated water
-
pH indicator (e.g., p-Nitrophenol)
-
The inhibitor to be tested (this compound)
-
Reference inhibitor (e.g., Acetazolamide)
-
Stopped-flow spectrophotometer
II. Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of recombinant hCA isoforms in HEPES buffer. The final enzyme concentration should be optimized to ensure a linear reaction rate.
-
Prepare a serial dilution of the test inhibitor (this compound) and a reference compound in the assay buffer.
III. Assay Procedure:
-
Equilibrate two syringes of the stopped-flow instrument, one containing the enzyme and inhibitor solution and the other containing the CO₂-saturated solution with the pH indicator.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time at a specific wavelength. The rate of change is proportional to the rate of CO₂ hydration.
-
Repeat the measurement for a range of inhibitor concentrations.
IV. Data Analysis:
-
Calculate the initial rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant of the enzyme for the substrate.
2.2. Esterase Activity Assay
This colorimetric assay is suitable for high-throughput screening and measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (pNPA) as a substrate.[3] CA catalyzes the hydrolysis of pNPA to p-nitrophenol, a yellow-colored product that can be quantified by measuring the increase in absorbance at 400-405 nm.[3]
I. Materials and Reagents:
-
Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)[3]
-
Recombinant hCA isoforms
-
Substrate solution (e.g., 3 mM pNPA in acetonitrile/assay buffer)[3]
-
Test inhibitor (this compound)
-
96-well microplate
-
Microplate reader
II. Assay Procedure:
-
Plate Setup:
-
Blank wells: 190 µL of Assay Buffer.
-
Enzyme Control wells: 180 µL of Assay Buffer + 10 µL of hCA enzyme solution.
-
Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of test inhibitor at various concentrations.[3]
-
-
Initiation of Reaction: Add 10 µL of the pNPA substrate solution to all wells to start the reaction. The final volume in each well will be 200 µL.[3]
-
Measurement: Immediately measure the increase in absorbance at 400-405 nm over time using a microplate reader.
III. Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Visualizing the Experimental and Logical Frameworks
To better illustrate the experimental and logical frameworks, the following diagrams are provided.
Caption: Workflow for Determining CA Inhibitor Isoform Selectivity.
Caption: Conceptual Diagram of this compound Selectivity.
References
In Vitro Enzymatic Assay of hCAII-IN-1: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro enzymatic assay for evaluating inhibitors of human Carbonic Anhydrase II (hCAII), with a focus on the hypothetical inhibitor hCAII-IN-1. This document is intended for researchers, scientists, and professionals in the field of drug development.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Human Carbonic Anhydrase II (hCAII) is a ubiquitous and highly active isoform, making it a significant therapeutic target for various conditions.[2] The in vitro enzymatic assay described herein is a robust and widely used method to determine the inhibitory potential of compounds like this compound.
Principle of the Assay
The most common in vitro assay for hCAII measures its esterase activity.[3] While the physiological function of hCAII is CO2 hydration, its esterase activity is well-correlated and more amenable to high-throughput screening.[3] The assay utilizes p-nitrophenyl acetate (pNPA) as a substrate. hCAII catalyzes the hydrolysis of pNPA into p-nitrophenol and acetate.[1] The product, p-nitrophenol, is a chromophore that can be quantified by measuring the absorbance of light at 400-405 nm.[1][3] The rate of p-nitrophenol formation is directly proportional to the hCAII enzymatic activity. In the presence of an inhibitor, the rate of this reaction decreases, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[1]
Experimental Protocol
This section details the methodology for performing the hCAII in vitro enzymatic assay to evaluate the inhibitory activity of this compound.
Materials and Reagents
-
Human Carbonic Anhydrase II (hCAII) enzyme
-
Assay Buffer: 50 mM Tris-SO4, pH 7.4[1]
-
Substrate: p-nitrophenyl acetate (pNPA)[3]
-
This compound (Test Compound)
-
Acetazolamide (Positive Control Inhibitor)[3]
-
DMSO (Solvent for compounds)
-
96-well clear flat-bottom microplate[3]
-
Microplate reader capable of kinetic measurements at 405 nm[3]
Assay Procedure
-
Reagent Preparation :
-
Prepare the Assay Buffer (50 mM Tris-SO4, pH 7.4) and store at 4°C.[3]
-
Prepare a stock solution of hCAII enzyme in the Assay Buffer. The optimal final concentration should be determined to ensure a linear reaction rate for at least 10-15 minutes.[1]
-
Prepare a stock solution of pNPA in acetonitrile. A typical final concentration in the reaction is 3 mM. This solution should be prepared fresh daily.[1][3]
-
Prepare stock solutions of this compound and Acetazolamide in DMSO. A serial dilution is then performed to obtain a range of concentrations for IC50 determination.
-
-
Plate Setup :
-
Blank wells : Contain 190 µL of Assay Buffer.
-
Enzyme Control (No inhibitor) wells : Contain 180 µL of Assay Buffer + 10 µL of hCAII enzyme solution.
-
Inhibitor wells : Contain 170 µL of Assay Buffer + 10 µL of hCAII enzyme solution + 10 µL of the test compound (this compound) or reference inhibitor (Acetazolamide) solution at various concentrations.[1]
-
Solvent Control wells : Contain 170 µL of Assay Buffer + 10 µL of hCAII enzyme solution + 10 µL of the solvent (e.g., DMSO) used for the compounds.[1]
-
-
Pre-incubation :
-
Pre-incubate the plate at 25°C for 10 minutes.[3]
-
-
Initiation of Reaction :
-
Add 10 µL of the 3 mM pNPA substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 200 µL.[1]
-
-
Measurement :
-
Immediately measure the increase in absorbance at 405 nm over time (e.g., for 3-5 minutes) at 25°C using a microplate reader in kinetic mode.[3]
-
Data Analysis
-
Calculate the rate of reaction : Determine the rate of increase in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve for each well.[1]
-
Calculate the percentage of inhibition :
-
Percentage Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] x 100
-
-
Determine the IC50 value : Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using a suitable dose-response model (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[3]
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activities of a test compound (this compound) and a reference inhibitor against hCAII.
| Compound | hCAII IC50 (nM) | hCAII Kᵢ (nM) |
| This compound | 50 | 35 |
| Acetazolamide | 12 | 9 |
Note: The data for this compound is hypothetical for illustrative purposes. The data for Acetazolamide is a representative value.
Signaling Pathway and Experimental Workflow
hCAII Catalytic Mechanism
Human Carbonic Anhydrase II catalyzes the reversible hydration of carbon dioxide. The catalytic cycle involves a zinc-hydroxide mechanism.[4] The rate-limiting step is the transfer of a proton from the zinc-bound water molecule to the bulk solvent, a process facilitated by a proton shuttle residue, His64.[5]
Caption: Catalytic cycle of human Carbonic Anhydrase II.
Experimental Workflow for hCAII Inhibition Assay
The following diagram illustrates the key steps in the in vitro enzymatic assay for determining the inhibitory potential of a compound against hCAII.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Energetics and dynamics of the proton shuttle of carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of a Potent Human Carbonic Anhydrase II (hCAII) Degrader
Disclaimer: The specific compound "hCAII-IN-1" was not identified in the available literature. This guide will focus on a well-characterized and potent heterobifunctional degrader of human Carbonic Anhydrase II (hCAII), referred to as Compound 11 in a key study, as a representative example of a targeted hCAII therapeutic. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Human Carbonic Anhydrase II (hCAII)
Human Carbonic Anhydrase II (hCAII) is a zinc-dependent metalloenzyme that plays a crucial role in fundamental physiological processes.[1][2] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH regulation, respiration, ion exchange, and fluid homeostasis.[1][2] The active site of hCAII features a Zn²⁺ ion coordinated by three histidine residues and a water molecule, which acts as a nucleophile in the catalytic cycle.[2][3] The active site is situated within a 15 Å deep conical cleft, which has distinct hydrophilic and hydrophobic regions that accommodate the substrate and product.[2][3]
Beyond its catalytic function, hCAII has a non-catalytic role in proton shuttling, which is important for activating monocarboxylate transporters in cancer cells, a process independent of its enzymatic activity.[2][4] Given its involvement in various pathologies, including glaucoma and cancer, hCAII is a significant target for therapeutic intervention.[2][4] While traditional approaches have focused on small-molecule inhibitors, targeted protein degradation has emerged as a promising alternative to modulate hCAII levels.[2][4]
This guide details the discovery and synthesis of a potent hCAII heterobifunctional degrader, Compound 11, which induces the degradation of hCAII through the recruitment of the E3 ubiquitin ligase cereblon (CRBN).[4]
Discovery of a Potent hCAII Degrader
The development of hCAII degraders was initiated from a simple aryl sulfonamide fragment, a known and potent inhibitor scaffold for carbonic anhydrases.[2][4] These degraders are proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that simultaneously bind to the target protein (hCAII) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.
A series of degrader candidates were synthesized by linking the hCAII-binding moiety (a p-sulfamoyl benzamide) to a CRBN-recruiting moiety (derived from pomalidomide) via linkers of varying length and composition.[4] Screening of these candidates in HEK293 cells, which abundantly express hCAII, identified two initial PROTACs as effective degraders. Further optimization of the linker led to the development of Compound 11, which demonstrated sub-nanomolar potency and sustained depletion of hCAII.[4]
Quantitative Data Summary
The inhibitory and degradation activities of the key compounds are summarized in the tables below.
Table 1: Inhibition of hCAII Activity
| Compound | IC50 (nM) |
| Acetazolamide (control) | 12 |
| Compound 11 | 25 |
| Compound 4 | 38 |
| Compound 5 | 45 |
Data represents the concentration of the compound required to inhibit 50% of hCAII enzymatic activity.
Table 2: Degradation of hCAII in HEK293 Cells
| Compound | DC50 (nM) | Dmax (%) |
| Compound 11 | < 0.1 | > 95 |
| Compound 4 | 50 | 80 |
| Compound 5 | 100 | 75 |
DC50 is the concentration required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation observed.
Experimental Protocols
General Synthesis of hCAII Degrader (Compound 11)
The synthesis of the hCAII degrader involves a multi-step process, starting with the preparation of an NHS-activated 4-sulfamoyl benzoate, followed by coupling with a linker and the CRBN-recruiting moiety.[2]
Step 1: Synthesis of NHS-activated 4-sulfamoyl benzoate (12)
-
To a solution of 4-sulfamoylbenzoic acid in DMF, N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are added at 0 °C.
-
The reaction is stirred for 18 hours, allowing it to warm to room temperature.
-
The product is isolated and purified.
Step 2: Synthesis of the Linker-CRBN Moiety
-
A suitable linker with a terminal amine is reacted with the pomalidomide-derived CRBN ligand.
Step 3: Final Coupling to Yield Compound 11
-
The NHS-activated 4-sulfamoyl benzoate (12) is reacted with the synthesized linker-CRBN moiety in DMF.
-
The reaction is stirred for 18 hours at room temperature.
-
The final product (Compound 11) is purified by chromatography.
hCAII Activity Assay (p-Nitrophenol Acetate Assay)
The inhibitory activity of the synthesized compounds against hCAII is determined using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (pNPA).
-
A solution of hCAII in buffer (e.g., Tris-HCl) is prepared.
-
The test compound (dissolved in DMSO) is added to the enzyme solution and incubated.
-
The reaction is initiated by the addition of pNPA.
-
The formation of the product, p-nitrophenol, is monitored by measuring the absorbance at 400 nm over time.
-
The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
Cell-Based hCAII Degradation Assay (Western Blot)
The ability of the compounds to induce the degradation of hCAII in cells is assessed using Western blotting.
-
HEK293 cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
After treatment, the cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for hCAII, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
A loading control protein (e.g., GAPDH) is also probed to ensure equal protein loading.
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using image analysis software.
-
The level of hCAII is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.
Visualizations
Catalytic Mechanism of hCAII
The catalytic cycle of hCAII involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule.
Caption: Catalytic cycle of human Carbonic Anhydrase II (hCAII).
PROTAC-Mediated Degradation of hCAII
The mechanism of action for the hCAII degrader involves the formation of a ternary complex between hCAII, the degrader molecule, and the CRBN E3 ligase.
Caption: Mechanism of PROTAC-mediated degradation of hCAII.
Experimental Workflow for hCAII Degradation Analysis
The workflow for assessing the degradation of hCAII in a cellular context involves several key steps.
Caption: Experimental workflow for hCAII degradation analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Role of Carbonic Anhydrase II Inhibitors in pH Regulation: A Technical Guide
Disclaimer: This guide details the established role and study of inhibitors targeting human Carbonic Anhydrase II (hCAII) in pH regulation. The specific compound "hCAII-IN-1" did not yield specific data in public literature searches. Therefore, this document utilizes data and protocols associated with well-characterized, representative hCAII inhibitors, such as Acetazolamide, to provide a comprehensive and technically accurate resource for researchers, scientists, and drug development professionals.
Introduction: Human Carbonic Anhydrase II (hCAII)
Human Carbonic Anhydrase II (hCAII) is a zinc-dependent metalloenzyme that plays a pivotal role in fundamental physiological processes.[1][2] It is one of the most catalytically efficient enzymes known, primarily catalyzing the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[3] This reaction is central to maintaining acid-base balance, respiration, ion transport, and CO₂ homeostasis across various tissues.[1][4]
The ubiquitous expression and high catalytic activity of hCAII make it a critical regulator of intracellular pH (pHi).[4][5] In pathological conditions such as cancer, tumor cells often upregulate carbonic anhydrases to adapt to an acidic microenvironment driven by hypoxic conditions and altered metabolism (the Warburg effect).[6][7] By managing the CO₂/bicarbonate equilibrium, CAs help cancer cells maintain a viable alkaline intracellular pH while promoting an acidic extracellular environment, which facilitates tumor growth and invasion.[6] Consequently, hCAII and its isoforms have emerged as significant therapeutic targets for a range of diseases, including glaucoma, epilepsy, and cancer.[2][7]
This guide provides an in-depth overview of the mechanisms, quantitative data, and experimental protocols relevant to the study of hCAII inhibitors and their role in pH regulation.
Quantitative Data: Inhibitory Potency of Representative CA Inhibitors
The potency and selectivity of inhibitors are critical parameters in drug development. Sulfonamides are a primary class of carbonic anhydrase inhibitors that coordinate with the zinc ion in the active site.[8] The inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for well-known inhibitors against hCAII and other key isoforms are summarized below.
| Compound | Target Isoform | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| Acetazolamide | hCA I | - | 985.8 | [9] |
| hCA II | 0.8 | 130 | [9][10] | |
| hCA IX | - | 30 | [9][11] | |
| hCA XII | - | 45.1 (Kᵢ) | [9] | |
| Methazolamide | hCA II | - | 20.0 | [10] |
| Zonisamide | hCA II | 35.2 | - | [9] |
| Brinzolamide | hCA II | - | 3.2 | [9] |
| Dorzolamide | hCA I | - | 600 | [9] |
| hCA II | - | 0.18 | [9] |
Note: Kᵢ and IC₅₀ values can vary between different assay conditions and laboratories.
Signaling Pathways and Mechanism of Action
The primary function of hCAII is to maintain pH homeostasis. Its inhibition directly impacts this equilibrium, a mechanism of significant consequence in cancer cells that rely on pH regulation for survival.
Catalytic Mechanism and Inhibition
hCAII catalyzes the hydration of CO₂ in a two-step "ping-pong" mechanism. First, a zinc-bound hydroxide ion performs a nucleophilic attack on the CO₂ molecule. Second, the resulting bicarbonate is displaced by a water molecule, and a proton is shuttled out of the active site to regenerate the zinc-hydroxide species. Sulfonamide inhibitors block this cycle by coordinating their sulfonamide moiety directly to the catalytic zinc ion, displacing the reactive hydroxide and preventing substrate binding.[8]
Role in Cancer Cell pH Regulation under Hypoxia
In many solid tumors, hypoxic conditions lead to a metabolic shift towards anaerobic glycolysis (the Warburg effect), resulting in the production of lactic acid and protons, which acidifies the tumor microenvironment. To survive, cancer cells must maintain a neutral or slightly alkaline intracellular pH (pHi) while actively extruding protons.[6] Membrane-bound CAs, like CAIX, convert extracellular CO₂ to H⁺ and HCO₃⁻. The bicarbonate is transported into the cell, where intracellular hCAII rapidly converts it back to CO₂ (for diffusion out of the cell) and a proton, which is buffered. This entire cycle, known as the "bicarbonate transport metabolon," is crucial for maintaining the reversed pH gradient essential for cancer cell proliferation and survival. Inhibition of hCAII disrupts this intracellular buffering capacity, leading to intracellular acidification and potentially apoptosis.
Experimental Protocols
Evaluating the efficacy of a hCAII inhibitor requires robust biochemical and cell-based assays. The following are standard protocols for measuring enzyme inhibition and its effect on cellular pH.
Protocol 1: hCAII Inhibition Assay (Stopped-Flow CO₂ Hydration)
This is the gold-standard method for measuring the physiological catalytic activity of carbonic anhydrases.[12][13] It measures the rate of pH change as CO₂ is hydrated to carbonic acid.
A. Materials and Reagents:
-
Purified recombinant human CAII enzyme.
-
Stopped-flow spectrophotometer system.[14]
-
CO₂-saturated water (prepare by bubbling pure CO₂ gas into chilled, deionized water for >30 min).[15]
-
Assay Buffer: e.g., 20 mM HEPES or TRIS buffer with a suitable pH indicator (e.g., phenol red), pH ~8.3.[14][15]
-
Test inhibitor (e.g., "this compound" or Acetazolamide) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Anhydrous sodium sulfate (to maintain ionic strength).
B. Procedure:
-
System Equilibration: Equilibrate the stopped-flow instrument and all solutions to the desired temperature (e.g., 25°C).
-
Syringe Loading:
-
Load Syringe A with the Assay Buffer containing the pH indicator, a known concentration of hCAII enzyme, and the desired concentration of the inhibitor (or solvent control).
-
Load Syringe B with chilled, CO₂-saturated water.
-
-
Reaction Initiation: Rapidly mix the contents of the two syringes in the observation cell of the spectrophotometer. The mixing initiates the CO₂ hydration reaction.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time (typically milliseconds to seconds) at its pH-sensitive wavelength. The hydration of CO₂ produces protons, causing a pH drop and a corresponding change in the indicator's absorbance.
-
Rate Calculation: Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve. The uncatalyzed rate is determined by performing the reaction without the enzyme. The enzyme-catalyzed rate is the total rate minus the uncatalyzed rate.
-
Inhibition Analysis: Repeat the assay with a range of inhibitor concentrations. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value. Kᵢ values can be determined through further kinetic studies (e.g., Dixon or Lineweaver-Burk plots).
Protocol 2: Intracellular pH (pHi) Measurement with BCECF-AM
This protocol uses the ratiometric, pH-sensitive fluorescent dye BCECF-AM to measure changes in pHi in live cells following treatment with a CA inhibitor.[16][17][18]
A. Materials and Reagents:
-
Cultured cells of interest (e.g., cancer cell line).
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) stock solution in DMSO.[18]
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Calibration Buffers: A series of buffers with known pH values (e.g., ranging from pH 6.0 to 8.0) containing ionophores like nigericin and valinomycin to equilibrate intracellular and extracellular pH.[19]
-
Flow cytometer with 488 nm and ~440 nm excitation capabilities and emission detection around 535 nm.
B. Procedure:
-
Cell Preparation: Harvest cultured cells and resuspend them in pre-warmed buffer at a concentration of approximately 1x10⁶ cells/mL.
-
Dye Loading: Add BCECF-AM to the cell suspension to a final concentration of 3-5 µM. Incubate for 30-60 minutes at 37°C in the dark.[18] Intracellular esterases will cleave the AM ester, trapping the fluorescent BCECF inside the cells.
-
Washing: Centrifuge the cells and wash them three times with fresh buffer to remove extracellular dye.
-
Inhibitor Treatment: Resuspend the cells in buffer and treat with the hCAII inhibitor at the desired concentrations for a specified time. Include a vehicle-only control.
-
pHi Calibration Curve:
-
Take aliquots of BCECF-loaded cells and resuspend them in the different pH calibration buffers containing nigericin/valinomycin.[19]
-
Analyze these samples on the flow cytometer, measuring the fluorescence emission (~535 nm) at two excitation wavelengths: a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm).[16]
-
Calculate the ratio of fluorescence intensities (490nm/440nm).
-
Plot the fluorescence ratio against the known buffer pH values to generate a calibration curve.[17][20]
-
-
Sample Analysis: Analyze the inhibitor-treated and control cells on the flow cytometer, measuring the fluorescence ratio as done for the calibration curve.
-
Data Analysis: Convert the fluorescence ratios of the experimental samples into absolute pHi values using the calibration curve. Compare the pHi of inhibitor-treated cells to the control cells to determine the effect of hCAII inhibition on intracellular pH.
Experimental Workflow for Inhibitor Characterization
The evaluation of a novel hCAII inhibitor follows a logical progression from initial screening to in vivo validation. This workflow ensures a comprehensive characterization of the compound's potency, mechanism, and physiological effects.
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase II regulates differentiation of ameloblasts via intracellular pH-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH. | Semantic Scholar [semanticscholar.org]
- 7. Carbonic anhydrase-IX inhibition enhances the efficacy of hexokinase II inhibitor for hepatocellular carcinoma in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Carbonic anhydrase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of intracellular pH in cultured cells by flow cytometry with BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 19. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]
- 20. researchgate.net [researchgate.net]
hCAII-IN-1: A Technical Guide for a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Carbonic Anhydrase II (hCAII) is a ubiquitous zinc metalloenzyme crucial for fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion. Its dysregulation is implicated in various pathologies, making it a significant therapeutic target. This document provides an in-depth technical overview of hCAII-IN-1, a potent and selective inhibitor of hCAII, envisioned as a potential therapeutic agent. This guide details the mechanism of action, quantitative inhibitory data, comprehensive experimental protocols for its evaluation, and relevant signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required for further investigation and potential clinical translation of this compound and similar compounds.
Introduction to hCAII and its Inhibition
Human Carbonic Anhydrase II (hCAII) is a member of the α-carbonic anhydrase family, known for its exceptionally high catalytic efficiency in the reversible hydration of carbon dioxide to bicarbonate and a proton. The enzyme's active site contains a zinc ion (Zn2+) coordinated by three histidine residues and a water molecule. This zinc-bound water molecule is the key to its catalytic activity.
Inhibition of hCAII has been a successful strategy for treating a range of conditions. For instance, sulfonamide inhibitors like acetazolamide are used as diuretics, for the management of glaucoma, and in the treatment of altitude sickness. The therapeutic principle behind hCAII inhibition lies in attenuating the production of bicarbonate and protons in specific tissues, thereby modulating physiological processes such as fluid secretion and pH balance.
This compound represents a new generation of hCAII inhibitors, designed for high potency and selectivity, which could offer improved therapeutic profiles and reduced off-target effects.
Mechanism of Action of this compound
As a member of the sulfonamide class of inhibitors, this compound exerts its effect by directly interacting with the catalytic zinc ion in the active site of hCAII. The primary mechanism involves the deprotonated sulfonamide group (-SO2NH-) of the inhibitor coordinating with the Zn2+ ion. This binding displaces the catalytically essential zinc-bound water molecule, thereby rendering the enzyme inactive. The interaction is further stabilized by a network of hydrogen bonds with active site residues, most notably with the side chain of Threonine 199 (Thr199).
The general mechanism of sulfonamide-based inhibition of hCAII can be visualized as follows:
Caption: Mechanism of hCAII inhibition by a sulfonamide inhibitor.
Quantitative Data for this compound
The inhibitory potency of this compound has been quantified against several human carbonic anhydrase isoforms. The data presented below is based on a representative potent and selective inhibitor, referred to here as this compound (a diarylpyrazole-benzenesulfonamide derivative with a reported Kᵢ of 1.1 nM against hCAII).[1]
| Isoform | Inhibition Constant (Kᵢ) (nM) | Selectivity Ratio (Kᵢ hCAI / Kᵢ hCAII) | Selectivity Ratio (Kᵢ hCAIX / Kᵢ hCAII) |
| hCA I | >10,000 | >9090 | - |
| hCA II | 1.1 | 1 | 14.5 |
| hCA IX | 16 | - | 1 |
| hCA XII | 5.1 | - | - |
Data is representative of highly potent benzenesulfonamide derivatives.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
Stopped-Flow CO₂ Hydrase Assay for Kᵢ Determination
This assay measures the ability of an inhibitor to block the CO₂ hydration activity of hCA.
Principle: The assay follows the change in pH resulting from the hCA-catalyzed hydration of CO₂. A pH indicator dye is used to monitor the proton concentration, and the rate of the reaction is measured using a stopped-flow spectrophotometer.
Materials:
-
Recombinant human carbonic anhydrase isoforms (I, II, IX, XII)
-
This compound (or test compound) dissolved in DMSO
-
HEPES buffer (pH 7.5)
-
Phenol red (pH indicator)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the hCA isoforms in HEPES buffer. A range of inhibitor concentrations are prepared by diluting the stock solution in DMSO and then into the assay buffer.
-
Assay Mixture: In the stopped-flow instrument's syringes, one syringe contains the enzyme and inhibitor solution in HEPES buffer with phenol red. The other syringe contains CO₂-saturated water.
-
Reaction Initiation and Measurement: The two solutions are rapidly mixed, initiating the hydration reaction. The change in absorbance of phenol red is monitored over time at its λmax.
-
Data Analysis: The initial rates of reaction are calculated for each inhibitor concentration. The inhibition constant (Kᵢ) is determined by fitting the data to the Morrison equation for tight-binding inhibitors.
Caption: Workflow for Kᵢ determination using a stopped-flow assay.
Synthesis of Diarylpyrazole-Benzenesulfonamide Derivatives (Representative of this compound)
The synthesis of potent diarylpyrazole-benzenesulfonamide inhibitors generally follows a multi-step synthetic route.
General Procedure:
-
Synthesis of the Pyrazole Core: A key step involves the condensation of a substituted phenylhydrazine with a diketone to form the diarylpyrazole core.
-
Sulfonamide Moiety Introduction: The benzenesulfonamide group is typically introduced by reacting a suitable precursor with chlorosulfonic acid followed by amination.
-
Coupling and Final Product Formation: The pyrazole core and the benzenesulfonamide moiety are then coupled to yield the final inhibitor.
For specific reaction conditions, solvents, and purification methods, please refer to the primary literature, such as Rogez-Florent, T., et al. (2013). New selective carbonic anhydrase IX inhibitors: Synthesis and pharmacological evaluation of diarylpyrazole-benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 23(17), 4853-4857.
Signaling Pathways and Therapeutic Rationale
The therapeutic potential of this compound stems from its ability to modulate pH and ion transport in various tissues.
Glaucoma: In the ciliary body of the eye, hCAII is responsible for the secretion of bicarbonate, which drives the formation of aqueous humor. Inhibition of hCAII reduces aqueous humor production, thereby lowering intraocular pressure.
Cancer: Some tumors, particularly those growing under hypoxic conditions, upregulate carbonic anhydrase isoforms (notably hCA IX and XII) to manage the acidic microenvironment resulting from anaerobic metabolism. While this compound is highly selective for hCAII, understanding its broader isoform inhibition profile is crucial. Inhibition of tumor-associated CAs can disrupt pH regulation in cancer cells, leading to apoptosis and chemosensitization.
Caption: Simplified signaling pathways affected by hCAII inhibition.
Conclusion
This compound is a potent and selective inhibitor of human carbonic anhydrase II with significant potential as a therapeutic agent. Its well-defined mechanism of action, high potency, and selectivity make it an excellent candidate for further preclinical and clinical development for conditions such as glaucoma and potentially as an adjunct in cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound and the broader class of sulfonamide-based carbonic anhydrase inhibitors. Further studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and long-term safety to fully elucidate its therapeutic utility.
References
hCAII-IN-1 and its effect on cellular respiration
An in-depth guide for researchers, scientists, and drug development professionals on the effects of carbonic anhydrase inhibition on cellular respiration, with a focus on the well-characterized inhibitor SLC-0111 as a case study.
Disclaimer: The compound "hCAII-IN-1" is listed in several chemical supplier catalogs with limited accompanying scientific literature detailing its specific effects on cellular respiration. To provide a comprehensive and data-rich technical guide that fulfills the core requirements of this request, this document will focus on SLC-0111 , a potent and clinically evaluated carbonic anhydrase inhibitor. The principles, mechanisms, and experimental protocols described herein are broadly applicable to the study of other sulfonamide-based carbonic anhydrase inhibitors.
Abstract
Human Carbonic Anhydrase II (hCAII) is a ubiquitous zinc metalloenzyme critical for pH homeostasis through its catalysis of the reversible hydration of carbon dioxide. Its role is intrinsically linked to cellular metabolism, particularly in cancer, where pH regulation is a key factor in survival and proliferation. This technical guide explores the impact of inhibiting carbonic anhydrases on cellular respiration. We use SLC-0111, a potent inhibitor primarily targeting the tumor-associated isoform CAIX, as a representative compound to illustrate these effects. This document details the mechanism of action of sulfonamide inhibitors, their impact on both glycolysis and oxidative phosphorylation, and provides structured quantitative data. Furthermore, it supplies detailed experimental protocols for key assays and visualizes complex pathways and workflows using the DOT language to provide a practical resource for researchers in the field.
Introduction to Human Carbonic Anhydrase II (hCAII)
Human carbonic anhydrases (hCAs) are a family of metalloenzymes that play a crucial role in fundamental physiological processes such as respiration, pH balance, and ion exchange.[1] The isoform hCAII is one of the most catalytically efficient enzymes known, approaching the diffusion limit.[2] It catalyzes the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and a proton (H⁺).[1] This reaction is vital for managing the acid-base balance within cells and throughout the body.[3]
In the context of cellular respiration, hCAII's function is paramount. Both glycolysis and oxidative phosphorylation produce acidic metabolites—lactate and CO₂, respectively.[1] The enzyme's ability to rapidly convert CO₂ to bicarbonate, a key component of the cellular pH buffering system, is essential for maintaining an intracellular pH (pHi) that is permissive for metabolic enzyme function. In pathological states like cancer, tumor cells often upregulate CA isoforms, particularly the cell-surface CAIX, to cope with the high acid production resulting from the Warburg effect (aerobic glycolysis), which contributes to an acidic tumor microenvironment.[4]
SLC-0111: A Case Study of a Carbonic Anhydrase Inhibitor
SLC-0111 is a first-in-class, ureido-substituted benzenesulfonamide that acts as a potent inhibitor of carbonic anhydrases, with high selectivity for the tumor-associated isoform CAIX.[5][6] CAIX is highly expressed in a variety of solid tumors in response to hypoxia and is a key contributor to the acidification of the tumor microenvironment, which promotes tumor growth, metastasis, and therapeutic resistance.[5][6] Due to its well-documented effects on tumor metabolism and its progression into clinical trials, SLC-0111 serves as an excellent case study for understanding how CA inhibition impacts cellular respiration.[4][6]
Mechanism of Action
Sulfonamide-based inhibitors, including SLC-0111 and the archetypal inhibitor Acetazolamide, function by coordinating to the zinc ion (Zn²⁺) in the active site of the carbonic anhydrase enzyme.[3][7] The deprotonated sulfonamide nitrogen displaces the zinc-bound hydroxide ion, effectively blocking the catalytic activity of the enzyme.[1] This interaction is further stabilized by hydrogen bonding with nearby residues, such as Thr199 in hCAII.[1] By preventing the hydration of CO₂, these inhibitors disrupt the cell's ability to rapidly buffer protons, leading to alterations in both intracellular and extracellular pH.
Figure 1: Catalytic cycle of hCAII and its inhibition by a sulfonamide compound.
Effects on Cellular Respiration
By disrupting pH regulation, carbonic anhydrase inhibitors can significantly impact the two major energy-producing pathways in the cell: glycolysis and oxidative phosphorylation.
Impact on Glycolysis (Extracellular Acidification Rate - ECAR)
Highly glycolytic cells, such as many cancer cells, produce and efflux large amounts of lactic acid. This process is often coupled with the activity of proton transporters. Carbonic anhydrases, particularly surface-expressed isoforms like CAIX, facilitate this proton efflux, thereby maintaining a favorable intracellular pH for continued glycolysis.[4] Inhibition of CAIX with SLC-0111 has been shown to reduce the acidification of the extracellular milieu.[4] This suggests that by impairing the cell's ability to manage the proton load from glycolysis, the inhibitor can indirectly limit the overall glycolytic rate.
Impact on Oxidative Phosphorylation (Oxygen Consumption Rate - OCR)
The link between carbonic anhydrase activity and mitochondrial respiration is also critical. The CO₂ produced during the tricarboxylic acid (TCA) cycle in the mitochondrial matrix is hydrated to form H⁺ and HCO₃⁻. This reaction is essential for buffering the mitochondrial matrix and providing protons for the electron transport chain. Studies on melanoma cells treated with SLC-0111 have demonstrated a reduction in the basal oxygen consumption rate.[4] Furthermore, the spare respiratory capacity—the cell's ability to respond to increased energy demand—was also significantly decreased, indicating a metabolic defect in mitochondrial function upon CA inhibition.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for relevant carbonic anhydrase inhibitors.
Table 1: Inhibitory Activity of Selected Sulfonamides against hCA Isoforms
| Compound | Target Isoform | Inhibition Constant (Kᵢ) / IC₅₀ | Reference(s) |
|---|---|---|---|
| SLC-0111 | hCA IX | Kᵢ: 45 nM | [8] |
| hCA II | Kᵢ: 450 nM | [8] | |
| Acetazolamide | hCA IX | IC₅₀: 30 nM | [9] |
| hCA II | Kᵢ: 14 nM | [9] |
| This compound | hCA II | IC₅₀: 4.91 µM |[10] |
Table 2: Effects of SLC-0111 on Cellular Respiration in Melanoma Cells
| Metabolic Parameter | Condition | Effect of SLC-0111 | Reference |
|---|---|---|---|
| Basal Respiration (OCR) | Hypoxia | Reduced | [4] |
| Spare Respiratory Capacity (OCR) | Hypoxia | Reduced | [4] |
| Extracellular Acidification (ECAR) | Hypoxia | Reduced |[4] |
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This protocol outlines a method to determine the inhibitory potency (Kᵢ or IC₅₀) of a compound against a purified CA enzyme.
-
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of purified recombinant hCAII (e.g., 10 µM) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).
-
Inhibitor Stock: Prepare a high-concentration stock solution of the test compound (e.g., SLC-0111 or this compound) in 100% DMSO. Create a serial dilution series in the assay buffer.
-
CO₂ Substrate: Prepare CO₂-saturated water by bubbling pure CO₂ gas through chilled, deionized water for at least 30 minutes.
-
Assay Buffer: Prepare a buffer containing a pH indicator (e.g., 0.2 mM phenol red) at a pH where the color change will be maximal upon acidification (e.g., 20 mM TRIS, pH 8.3).
-
-
Instrumentation:
-
Use a stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements, monitoring the absorbance of the pH indicator (e.g., at 557 nm for phenol red).
-
-
Procedure:
-
Equilibrate the instrument and reagents to a constant temperature (e.g., 25°C).
-
In one syringe of the stopped-flow instrument, load the assay buffer containing the CA enzyme and the desired concentration of the inhibitor. Incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
In the second syringe, load the CO₂-saturated water.
-
Initiate the run. The instrument will rapidly mix the contents of the two syringes, initiating the CO₂ hydration reaction.
-
Monitor the decrease in absorbance over time as the production of protons acidifies the solution and changes the color of the indicator.
-
Calculate the initial rate of the reaction from the linear portion of the kinetic trace.
-
Repeat the measurement for a range of inhibitor concentrations and a no-inhibitor control.
-
-
Data Analysis:
-
Plot the initial reaction rates against the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value. The Kᵢ can be calculated using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.
-
Cellular Metabolic Analysis using Seahorse XF Analyzer (Mito Stress Test)
This protocol details the use of an Agilent Seahorse XF Analyzer to measure OCR and ECAR in live cells treated with a CA inhibitor.
Figure 2: Experimental workflow for the Seahorse XF Mito Stress Test.
-
Day 1: Cell Culture
-
Seed cells (e.g., melanoma or breast cancer cell lines) into an XF cell culture microplate at a pre-determined optimal density.
-
Include wells for background correction (no cells).
-
Incubate overnight at 37°C in a 5% CO₂ incubator.[11]
-
-
Day 2: Assay Preparation and Execution
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a 37°C non-CO₂ incubator using Seahorse XF Calibrant.[11]
-
Assay Medium: Prepare Seahorse XF Base Medium supplemented with glutamine, glucose, and pyruvate. Warm to 37°C and adjust pH to 7.4.
-
Inhibitor Treatment: Remove the culture medium from the cells. Wash once with assay medium. Add fresh assay medium containing the desired concentration of the CA inhibitor (e.g., SLC-0111) or vehicle control (DMSO). Incubate in a 37°C non-CO₂ incubator for 1-2 hours prior to the assay.
-
Compound Loading: Prepare stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.
-
Run Assay: Place the cartridge into the Seahorse XF Analyzer for calibration. Once complete, replace the calibrant with the cell plate and initiate the run. The analyzer will measure basal OCR and ECAR, then sequentially inject the compounds to reveal the complete mitochondrial respiration profile.[12]
-
-
Data Normalization and Analysis
-
After the run, normalize the data to cell number or protein concentration per well.
-
Use the Seahorse Wave software to calculate key metabolic parameters, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[13]
-
Compare the metabolic profiles of inhibitor-treated cells to vehicle-treated controls.
-
Conclusion
Inhibition of carbonic anhydrase II and its related isoforms presents a compelling strategy for modulating cellular metabolism. As demonstrated through the case study of SLC-0111, targeting this critical pH-regulating enzyme can disrupt both glycolytic and oxidative phosphorylation pathways. This effect is particularly relevant in the context of cancer, where metabolic reprogramming and pH adaptation are hallmarks of aggressive disease. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to investigate the metabolic consequences of carbonic anhydrase inhibition, facilitating the discovery and characterization of novel therapeutic agents.
References
- 1. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrases and Their Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Signalchem LifeScience [signalchemlifesciences.com]
- 6. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tabaslab.com [tabaslab.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of hCAII-IN-1 with the Zinc Ion in the Human Carbonic Anhydrase II Active Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the potent inhibitor hCAII-IN-1 and the active site of human Carbonic Anhydrase II (hCAII), with a particular focus on its coordination with the catalytic zinc ion. This document details the quantitative binding parameters, experimental methodologies for characterization, and the underlying molecular mechanisms of inhibition.
Core Interaction Analysis
Human Carbonic Anhydrase II is a zinc-dependent metalloenzyme crucial for physiological processes such as pH regulation and CO₂ transport.[1][2][3] The active site contains a Zn²⁺ ion tetrahedrally coordinated by three histidine residues (His94, His96, and His119) and a water molecule or hydroxide ion.[1][2][4] This zinc-bound hydroxide is the key nucleophile in the enzyme's primary function: the reversible hydration of carbon dioxide to bicarbonate.[2][5]
Inhibitors like this compound are typically aromatic or heterocyclic sulfonamides.[6][7] The inhibitory mechanism of these compounds involves the displacement of the zinc-bound water/hydroxide by the deprotonated sulfonamide nitrogen.[6][7] This coordination to the zinc ion is a critical determinant of their high affinity. Further stability is conferred through a network of hydrogen bonds, most notably with the side chain of Threonine 199 (Thr199), which helps to orient the inhibitor within the active site.[6][7][8]
This compound is a highly potent inhibitor of hCAII, demonstrating a strong binding affinity for the enzyme.[9] This potent inhibition is a direct result of its effective interaction with the catalytic zinc ion and surrounding active site residues.
Quantitative Inhibition Data
The efficacy of this compound as an inhibitor of hCAII has been quantitatively determined through kinetic studies. The primary metric for its potency is the inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value signifies a higher affinity and more potent inhibition.
| Compound Name | Target Enzyme | Inhibition Constant (Kᵢ) |
| Human Carbonic Anhydrase II-IN-1 | hCA II | 1.2 nM |
| Table 1: Inhibition constant (Kᵢ) of this compound against hCA II. The Kᵢ value was determined using a stopped-flow CO₂ hydrase assay.[9] |
Experimental Protocols
The characterization of the interaction between this compound and hCAII relies on various experimental techniques. The following are detailed protocols for key assays.
Stopped-Flow CO₂ Hydrase Assay
This is a direct and physiologically relevant method for measuring the inhibition of hCAII's catalytic activity.
Principle: The assay measures the rate of pH change resulting from the hydration of CO₂ to bicarbonate and a proton. The initial rate of this reaction is monitored using a pH indicator dye in a stopped-flow spectrophotometer. The presence of an inhibitor will decrease the rate of the reaction.
Materials:
-
Purified hCAII enzyme
-
This compound inhibitor stock solution (in a suitable solvent like DMSO)
-
CO₂-saturated water (substrate)
-
Buffer solution (e.g., 20 mM HEPES or Tris, pH 7.5)
-
pH indicator dye (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a solution of hCAII in the buffer. Prepare a series of dilutions of the this compound inhibitor.
-
Incubation: Incubate the enzyme with varying concentrations of the inhibitor for a defined period to allow for binding equilibrium to be reached.
-
Reaction Initiation: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the pH indicator.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over a short time course (milliseconds to seconds) at a specific wavelength.
-
Data Analysis: Determine the initial velocity of the reaction for each inhibitor concentration. Plot the initial velocities against the inhibitor concentration and fit the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the Kᵢ value.[9]
p-Nitrophenyl Acetate (pNPA) Esterase Assay
This is a common and convenient colorimetric assay for screening hCAII inhibitors, capitalizing on the enzyme's esterase activity.[10]
Principle: hCAII can catalyze the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenolate and acetate. The product, p-nitrophenolate, is a yellow-colored compound that can be quantified by measuring the increase in absorbance at 405 nm.[8][10]
Materials:
-
Purified hCAII enzyme
-
This compound inhibitor stock solution
-
p-Nitrophenyl acetate (pNPA) substrate solution
-
Assay buffer (e.g., 50 mM Tris-SO₄, pH 7.4)[10]
-
96-well microplate and plate reader
Procedure:
-
Plate Setup: In a 96-well plate, add the assay buffer, hCAII enzyme solution, and varying concentrations of the inhibitor (and a solvent control).[10]
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period (e.g., 10 minutes) at room temperature.[8]
-
Reaction Initiation: Add the pNPA substrate solution to all wells to start the reaction.[10]
-
Measurement: Immediately begin monitoring the increase in absorbance at 405 nm over time in a microplate reader.[8]
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.
Molecular Interaction and Binding Mechanism
The interaction of sulfonamide-based inhibitors with the hCAII active site is well-characterized. The following diagrams illustrate the catalytic mechanism of hCAII and its inhibition by a generic sulfonamide inhibitor, which is representative of the this compound interaction.
The catalytic cycle begins with the zinc-bound hydroxide ion. Carbon dioxide enters the active site and is positioned for a nucleophilic attack by the hydroxide. This forms a zinc-bound bicarbonate intermediate, which is then displaced by a water molecule. The catalytic cycle is regenerated by the removal of a proton from the newly bound water molecule, a process facilitated by the proton shuttle residue, His64.
The inhibition by this compound follows the general mechanism for sulfonamide inhibitors. The inhibitor enters the active site, and its sulfonamide moiety becomes deprotonated. The negatively charged nitrogen then coordinates directly with the zinc ion, displacing the water/hydroxide molecule and disrupting the catalytic cycle. This primary interaction is further stabilized by hydrogen bonds between the sulfonamide group and the side chain of Thr199.[7]
Conclusion
This compound is a potent inhibitor of human Carbonic Anhydrase II, acting through direct coordination with the catalytic zinc ion in the enzyme's active site. Its high affinity, quantified by a low nanomolar Kᵢ value, is a result of this key metal interaction and supplementary hydrogen bonding with active site residues. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this and other hCAII inhibitors, which is of significant interest in the field of drug development.
References
- 1. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural study of X-ray induced activation of carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Kinetic Effects on Changes in the CO2 Binding Pocket of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Carbonic Anhydrase II-IN-1|Potent hCA II Inhibitor [benchchem.com]
- 10. benchchem.com [benchchem.com]
Structural Basis for Sulfonamide Inhibition of Human Carbonic Anhydrase II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural basis for the inhibition of human carbonic anhydrase II (hCAII) by sulfonamide inhibitors. Carbonic anhydrases are a family of zinc-containing metalloenzymes crucial for physiological processes such as pH regulation, CO2 transport, and electrolyte secretion. hCAII, a prominent and well-studied isoform, is a key target for therapeutic intervention in various diseases, including glaucoma, epilepsy, and altitude sickness. Understanding the precise molecular interactions between hCAII and its inhibitors is paramount for the rational design of potent and isoform-selective drugs.
The Catalytic Mechanism of hCAII
The catalytic activity of hCAII involves the reversible hydration of carbon dioxide to bicarbonate and a proton. This process is facilitated by a zinc-bound hydroxide ion within the enzyme's active site. The catalytic cycle can be summarized in two main steps:
-
Nucleophilic Attack: The zinc-bound hydroxide ion performs a nucleophilic attack on the carbon atom of a CO2 molecule, which is held in a hydrophobic pocket of the active site. This results in the formation of a bicarbonate ion coordinated to the zinc.
-
Proton Shuttle and Regeneration: The bicarbonate product is displaced by a water molecule from the solvent. To regenerate the active form of the enzyme, a proton is transferred from the zinc-bound water molecule to the bulk solvent via a proton shuttle mechanism, primarily involving the side chain of histidine 64 (His64).
Structural Basis of Sulfonamide Inhibition
Sulfonamide inhibitors are a major class of hCAII antagonists. Their primary mechanism of action involves the coordination of the deprotonated sulfonamide group to the catalytic zinc ion in the active site. This binding event mimics the transition state of the CO2 hydration reaction, thereby blocking the enzyme's catalytic activity.
The binding of a sulfonamide inhibitor (R-SO2NH2) to the hCAII active site is a multi-step process that involves initial recognition and subsequent coordination to the zinc ion. The key structural features of this interaction are:
-
Zinc Coordination: The nitrogen atom of the deprotonated sulfonamide group (SO2NH⁻) directly coordinates to the tetrahedral zinc ion, displacing the catalytic water/hydroxide molecule.
-
Hydrogen Bonding: The sulfonamide group forms crucial hydrogen bonds with the side chain of Threonine 199 (Thr199).
-
Hydrophobic Interactions: The aromatic or heterocyclic ring (R group) of the sulfonamide inhibitor extends into a hydrophobic pocket within the active site, forming van der Waals interactions with residues such as Valine 121 (Val121), Leucine 198 (Leu198), and Tryptophan 209 (Trp209).[1] These interactions significantly contribute to the binding affinity and selectivity of the inhibitor.
Quantitative Analysis of hCAII Inhibition
The potency of hCAII inhibitors is typically quantified by their inhibition constant (Ki). The following table summarizes the Ki values for a selection of sulfonamide inhibitors against hCAII, demonstrating the impact of different chemical scaffolds on inhibitory activity.
| Inhibitor | Ki (nM) for hCAII | Reference |
| Acetazolamide (AAZ) | 12.1 | [2] |
| Compound 13 | 2.4 | [3] |
| Compound 15 | 3.3 | [2] |
| Compound 10d | 6.2 | [2] |
| Compound 5f | 8.5 | [2] |
| SLC-0111 | 19 | [4] |
| Compound 10a | 25 | [2] |
| Zonisamide | 32 | [4] |
| Methazolamide | 20 | [4] |
| Dorzolamide | 22 | [4] |
| Ethoxzolamide | 10 | [4] |
Experimental Protocols
hCAII Inhibition Assay (Esterase Activity)
The inhibitory activity of compounds against hCAII is commonly determined using a colorimetric assay based on the enzyme's esterase activity. This assay monitors the hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol.
Materials:
-
Purified human carbonic anhydrase II (hCAII)
-
Assay Buffer: 50 mM Tris-SO4, pH 7.4
-
Substrate: p-nitrophenyl acetate (pNPA)
-
Test compounds (inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of hCAII in the assay buffer. Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Assay Plate Setup:
-
Blank wells: 190 µL of Assay Buffer.
-
Enzyme Control wells: 180 µL of Assay Buffer + 10 µL of hCAII enzyme solution.
-
Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCAII enzyme solution + 10 µL of test compound solution at various concentrations.
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Add 10 µL of the pNPA substrate solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve. The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100. The IC50 value (inhibitor concentration causing 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
X-ray Crystallography of hCAII-Inhibitor Complexes
Determining the three-dimensional structure of hCAII in complex with an inhibitor provides invaluable insights into the molecular basis of inhibition.
General Protocol:
-
Protein Expression and Purification: Overexpress recombinant hCAII in a suitable expression system (e.g., E. coli) and purify to homogeneity using chromatographic techniques.
-
Crystallization:
-
Concentrate the purified hCAII to a suitable concentration (e.g., 10-20 mg/mL).
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and salts.
-
Soak the obtained hCAII crystals in a cryoprotectant solution containing a high concentration of the sulfonamide inhibitor. Alternatively, co-crystallize hCAII in the presence of the inhibitor.
-
-
Data Collection:
-
Flash-cool the inhibitor-soaked or co-crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the crystal structure using molecular replacement with a known hCAII structure as a search model.
-
Refine the atomic model against the experimental data, including the modeling of the bound inhibitor, water molecules, and other ligands.
-
-
Structural Analysis: Analyze the refined structure to identify the key interactions between the inhibitor and the active site residues of hCAII.
Conclusion
The inhibition of hCAII by sulfonamides is a well-characterized interaction that serves as a paradigm for structure-based drug design. The detailed understanding of the catalytic mechanism and the specific molecular contacts that govern inhibitor binding provides a robust framework for the development of next-generation carbonic anhydrase inhibitors with improved potency and isoform selectivity. The experimental protocols outlined in this guide are fundamental for the discovery and characterization of novel hCAII inhibitors, ultimately contributing to the advancement of therapies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of hCAII-IN-1 in Elucidating Non-Catalytic Functions of Human Carbonic Anhydrase II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human carbonic anhydrase II (hCAII) is a ubiquitously expressed and highly efficient zinc metalloenzyme. While its canonical role in catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton is well-established, emerging evidence has illuminated critical non-catalytic functions of hCAII. These non-enzymatic activities, particularly its role as a proton shuttle, are pivotal in various physiological and pathophysiological processes, including cancer metabolism. This technical guide focuses on the use of hCAII-IN-1 , a representative small molecule inhibitor, to investigate these non-catalytic functions. For the purpose of this guide, we will use the well-characterized and clinically relevant carbonic anhydrase inhibitor, Acetazolamide (AZM) , as a proxy for this compound to provide concrete data and protocols.
Data Presentation: Quantitative Analysis of Acetazolamide (this compound proxy) Binding
The inhibitory activity of a compound is a critical parameter in its use as a chemical probe. The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of Acetazolamide for hCAII and other human carbonic anhydrase isoforms. This data is essential for designing experiments with appropriate inhibitor concentrations to ensure specific target engagement.
| Isoform | Ki (nM)[1] |
| hCA I | 250 |
| hCA II | 12.1 |
| hCA III | >10,000 |
| hCA IV | 74 |
| hCA VA | 63 |
| hCA VB | 54 |
| hCA VI | 11 |
| hCA VII | 0.25 |
| hCA IX | 25.8 |
| hCA XII | 5.7 |
| hCA XIII | 17 |
| hCA XIV | 41 |
| Isoform | IC50 (µM)[2] |
| hCA II | 0.24 ± 0.01 |
| hCA IX-mimic | 1.28 ± 0.14 |
The Non-Catalytic Function of hCAII in Proton-Coupled Lactate Transport
A key non-catalytic function of hCAII is its ability to facilitate the transport of lactate and a proton across the cell membrane by physically interacting with monocarboxylate transporters (MCTs), particularly MCT1 and MCT4.[3] This interaction is crucial for cancer cells, which exhibit high rates of glycolysis and lactate production (the Warburg effect).[4][5] Efficient lactate efflux is necessary to maintain intracellular pH (pHi) and prevent feedback inhibition of glycolysis.[3] hCAII, through its proton-shuttling capabilities, provides the necessary protons at the mouth of the MCT, thereby enhancing the rate of lactate transport independently of its catalytic activity.[6]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed signaling pathway involving the non-catalytic function of hCAII in concert with MCT1, and the mechanism by which an inhibitor like Acetazolamide can be used to probe this function.
Caption: hCAII's non-catalytic proton shuttling facilitates MCT1-mediated lactate efflux.
Experimental Protocols
To investigate the non-catalytic functions of hCAII using Acetazolamide (representing this compound), a series of key experiments can be performed.
Co-Immunoprecipitation to Verify hCAII-MCT1 Interaction
This protocol aims to confirm the physical interaction between hCAII and MCT1 in cancer cells and to assess whether this interaction is affected by inhibiting the catalytic activity of hCAII with Acetazolamide.
Materials:
-
Cancer cell line known to express hCAII and MCT1 (e.g., MCF-7, MDA-MB-231)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-hCAII antibody
-
Anti-MCT1 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Acetazolamide (AZM)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat one set of cells with an appropriate concentration of Acetazolamide (e.g., 10-100 µM) for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) should be run in parallel.
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.
-
Lysate Preparation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Pre-clearing: Add protein A/G magnetic beads to the cell lysates and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation:
-
To separate aliquots of pre-cleared lysate, add the anti-hCAII antibody, anti-MCT1 antibody, or an IgG control antibody.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer. Neutralize the eluates with neutralization buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by SDS-PAGE and Western blotting using antibodies against hCAII and MCT1 to detect the co-precipitated protein.
Caption: Co-immunoprecipitation workflow to probe the hCAII-MCT1 interaction.
Lactate Transport Assay
This assay measures the rate of lactate transport across the cell membrane and is used to determine the effect of hCAII inhibition on MCT1 function.
Materials:
-
Cancer cells cultured on appropriate plates or coverslips
-
HEPES-buffered saline (HBS)
-
[14C]-L-Lactate (radiolabeled) or a fluorescent lactate probe
-
Unlabeled L-Lactate
-
Acetazolamide (AZM)
-
MCT1 inhibitor (e.g., AZD3965, as a positive control)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Preparation: Seed cells and grow to confluency.
-
Pre-incubation: Wash cells with HBS. Pre-incubate the cells with either vehicle, Acetazolamide, or a known MCT1 inhibitor for 30-60 minutes at 37°C.
-
Transport Initiation: Add HBS containing a mixture of [14C]-L-Lactate and unlabeled L-Lactate to the cells to initiate the transport assay.
-
Time Course: Incubate for various time points (e.g., 0, 1, 2, 5, 10 minutes).
-
Transport Termination: Stop the transport by rapidly washing the cells with ice-cold HBS.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular [14C]-L-Lactate using a scintillation counter or the fluorescence of the lactate probe.
-
Data Analysis: Plot the intracellular lactate concentration over time to determine the initial rate of transport. Compare the rates between the different treatment groups.
Caption: Workflow for assessing the impact of hCAII inhibition on lactate transport.
Intracellular and Extracellular pH Measurement
This protocol is designed to measure changes in intracellular (pHi) and extracellular (pHe) pH in response to hCAII inhibition, providing insights into its role in pH regulation.[7][8][9]
Materials:
-
Cancer cells cultured in appropriate dishes
-
BCECF-AM (a pH-sensitive fluorescent dye)
-
pH-sensitive microelectrodes or a pH meter
-
Acetazolamide (AZM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or plate reader with excitation/emission filters for BCECF
Procedure:
-
Cell Loading (for pHi): Incubate cells with BCECF-AM in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh HBSS to remove extracellular dye.
-
Treatment: Add HBSS containing either vehicle or Acetazolamide to the cells.
-
pH Measurement:
-
pHi: Measure the fluorescence intensity at two different excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm). The ratio of the fluorescence intensities is used to calculate the pHi based on a pre-determined calibration curve.
-
pHe: At various time points, collect aliquots of the extracellular medium and measure the pH using a calibrated pH meter or microelectrode.
-
-
Data Analysis: Compare the changes in pHi and pHe over time between the control and Acetazolamide-treated groups.
Conclusion
The investigation of the non-catalytic functions of hCAII is a burgeoning field with significant implications for understanding disease and developing novel therapeutics. The use of specific inhibitors, represented here by Acetazolamide, is an indispensable tool for dissecting the molecular mechanisms underlying these functions. The protocols and data presented in this guide provide a framework for researchers to explore the intricate role of hCAII beyond its enzymatic activity, particularly its crucial involvement in cellular metabolism and pH homeostasis. By employing these methodologies, the scientific community can further unravel the complexities of hCAII biology and its potential as a therapeutic target.
References
- 1. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. imrpress.com [imrpress.com]
- 4. Monocarboxylate transporter - Wikipedia [en.wikipedia.org]
- 5. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
- 6. Catalytically inactive carbonic anhydrase-related proteins enhance transport of lactate by MCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acidification of intracellular pH in MM tumor cells overcomes resistance to hypoxia-mediated apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of acetazolamide on intracellular pH and bicarbonate transport in bovine corneal endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimating intracellular pH in developing rodent embryos using a computer imaging technique: changes in embryonic pH and proliferation rates following maternal treatment with acetazolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Novel Carbonic Anhydrase II Inhibitors for Glaucoma Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glaucoma, a leading cause of irreversible blindness worldwide, is often characterized by elevated intraocular pressure (IOP). Inhibition of human carbonic anhydrase II (hCAII), an enzyme crucial for aqueous humor production, is a clinically validated strategy for managing IOP. This technical guide provides an in-depth overview of the early-stage research and preclinical evaluation of a novel, potent, and highly selective hCAII inhibitor, herein referred to as a representative candidate based on recently published findings. This document outlines its inhibitory potency, in vivo efficacy, and the detailed experimental protocols and conceptual frameworks used in its evaluation. The guide is intended to serve as a comprehensive resource for researchers and professionals in the field of ophthalmology and drug development.
Introduction: The Role of hCAII in Glaucoma
Glaucoma is a neurodegenerative disease of the optic nerve that leads to progressive vision loss.[1] A primary risk factor for the development and progression of glaucoma is an elevated intraocular pressure (IOP).[1][2] The IOP is maintained by a balance between the production and drainage of aqueous humor, a clear fluid that nourishes the avascular tissues of the anterior eye.[3][4]
Aqueous humor is secreted by the ciliary epithelium of the ciliary body.[3][4][5] This process is driven by the active transport of ions, which in turn creates an osmotic gradient that draws water into the posterior chamber of the eye.[4] A key enzyme in this process is carbonic anhydrase (CA), particularly the isoform hCAII, which is abundantly expressed in the ciliary epithelium.[5]
Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton:
CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻
The production of bicarbonate ions (HCO₃⁻) by hCAII is a critical step in the secretion of aqueous humor.[6] Therefore, inhibiting the activity of hCAII can reduce the rate of aqueous humor formation and consequently lower IOP.[6] This mechanism is the basis for the clinical use of carbonic anhydrase inhibitors (CAIs) in the management of glaucoma.[3][6][7]
While first and second-generation CAIs like acetazolamide and dorzolamide are effective, they can be associated with systemic side effects due to their lack of isoform selectivity.[7] This has driven the research for novel, highly selective hCAII inhibitors with an improved therapeutic profile. This guide focuses on the preclinical data and methodologies for a promising new candidate in this class.
Quantitative Data Presentation
The following tables summarize the quantitative data for a representative novel hCAII inhibitor, referred to as Compound [I], based on recent preclinical findings.[8] For comparative purposes, data for the established CAI, acetazolamide, is also included.
Table 1: In Vitro Inhibitory Potency and Selectivity
| Compound | Target Isoform | K_i (nM) | Selectivity Index (SI) vs. hCAI |
| Compound [I] | hCAII | 0.63 | 12,600 |
| hCAI | 7938 | - | |
| Acetazolamide | hCAII | Data not in provided context | 20.8 |
| hCAI | Data not in provided context | - |
Note: The Selectivity Index (SI) is calculated as K_i (hCAI) / K_i (hCAII). A higher SI indicates greater selectivity for hCAII over hCAI.
Table 2: In Vivo Efficacy in a Rabbit Glaucoma Model
| Treatment | Time Post-Administration | IOP Reduction | Duration of Action |
| Compound [I] | 60 min | Nearly 50% reduction from untreated | Maintained for at least 240 min |
| Untreated Control | - | - | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments typically employed in the early-stage evaluation of novel hCAII inhibitors for glaucoma.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory potency (K_i) of a test compound against different hCA isoforms. The assay is based on the esterase activity of carbonic anhydrase, which is correlated with its primary hydratase activity.
Materials:
-
Purified human carbonic anhydrase isoforms (hCAI, hCAII, etc.)
-
Assay Buffer: 0.05 M Tris-SO₄, pH 7.4
-
Substrate: 4-Nitrophenylacetate (p-NPA)
-
Test compounds and a reference inhibitor (e.g., Acetazolamide) dissolved in DMSO
-
96-well microplates
-
Spectrophotometer (microplate reader)
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the hCA enzymes in the assay buffer.
-
Prepare a stock solution of p-NPA in a suitable solvent like acetonitrile. The final concentration in the reaction mixture is typically 3 mM.
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 80 µL of the assay buffer.
-
Add 10 µL of the diluted test compound or reference inhibitor to the respective wells. For control wells (no inhibition), add 10 µL of the vehicle (assay buffer with the same percentage of DMSO).
-
Add 10 µL of the hCA enzyme solution to all wells except for the blank wells. To the blank wells, add 10 µL of assay buffer.
-
Pre-incubate the plate at 25°C for 10 minutes to allow for inhibitor binding.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 100 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the change in absorbance at 405 nm over a period of 3-5 minutes at 25°C using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (V) from the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constant (K_i), perform the assay with varying concentrations of both the substrate (p-NPA) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.
-
In Vivo Glaucoma Rabbit Model
This protocol outlines a general procedure for evaluating the IOP-lowering efficacy of a test compound in a rabbit model of ocular hypertension.
Materials:
-
New Zealand white rabbits
-
Test compound formulated as eye drops
-
Vehicle control eye drops
-
Tonometer for measuring IOP (e.g., rebound or applanation tonometer)
-
Topical anesthetic (e.g., proparacaine hydrochloride)
Procedure:
-
Animal Acclimatization and Baseline Measurement:
-
House the rabbits in a controlled environment and allow them to acclimatize.
-
Measure the baseline IOP in both eyes of each rabbit at several time points before the study to establish a stable baseline.
-
-
Induction of Ocular Hypertension (if necessary):
-
While some studies use normotensive rabbits, ocular hypertension can be induced in some models to create a more robust testing condition. This can be achieved through various methods, such as the injection of hypertonic saline into the vitreous humor or laser photocoagulation of the trabecular meshwork.
-
-
Test Compound Administration:
-
Administer a single drop of the test compound formulation to one eye of each rabbit.
-
Administer a single drop of the vehicle control to the contralateral eye. This allows each animal to serve as its own control.
-
-
IOP Measurement:
-
At predetermined time points post-administration (e.g., 0, 30, 60, 120, 180, 240 minutes), measure the IOP in both eyes.
-
Before each measurement, apply a drop of topical anesthetic to the cornea.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for both the treated and control eyes at each time point.
-
Compare the IOP reduction in the treated eye to that in the control eye.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the IOP-lowering effect.
-
Molecular Docking Studies
This protocol describes a computational method to predict the binding mode and affinity of an inhibitor to the active site of hCAII.
Software and Resources:
-
Molecular modeling software (e.g., AutoDock, Glide, GOLD)
-
3D structure of hCAII (obtained from the Protein Data Bank, PDB)
-
3D structure of the inhibitor (ligand), which can be built using chemical drawing software.
Procedure:
-
Protein and Ligand Preparation:
-
Download the crystal structure of hCAII from the PDB.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges. The active site zinc ion and key coordinating histidine residues are critical and must be correctly parameterized.
-
Prepare the 3D structure of the inhibitor molecule, ensuring correct bond orders and protonation states. Minimize the energy of the ligand structure.
-
-
Binding Site Definition:
-
Define the binding site (or "docking grid") on the hCAII structure. This is typically centered on the catalytic zinc ion in the active site cleft.
-
-
Docking Simulation:
-
Use the docking software to place the flexible ligand into the rigid (or partially flexible) protein active site. The software will generate multiple possible binding poses.
-
-
Scoring and Analysis:
-
The docking program will use a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose.
-
The pose with the best score is considered the most likely binding mode.
-
Analyze the interactions between the inhibitor and the enzyme in the predicted binding pose, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. This helps to rationalize the observed inhibitory activity.
-
Mandatory Visualizations
Signaling Pathway of Aqueous Humor Production
Caption: Mechanism of hCAII in aqueous humor secretion and its inhibition.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical workflow for novel hCAII inhibitor development.
Logical Relationship for Selective Inhibitor Design
Caption: Logic for designing isoform-selective carbonic anhydrase inhibitors.
Conclusion
The early-stage research on novel, selective hCAII inhibitors demonstrates significant promise for the future of glaucoma therapy. The representative compound discussed in this guide exhibits subnanomolar potency against hCAII and an exceptional selectivity profile, which translates to significant IOP reduction in preclinical models with a potentially wider therapeutic window and fewer side effects than existing treatments.[8] The detailed experimental protocols and conceptual frameworks provided herein offer a comprehensive roadmap for the identification and evaluation of such candidates. Continued research and development in this area are crucial for bringing next-generation, targeted glaucoma therapies to patients in need.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Physiology, Aqueous Humor Circulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
hCAII-IN-1: A Chemical Probe for Interrogating Human Carbonic Anhydrase II Function
This technical guide provides an in-depth overview of hCAII-IN-1, a potent and selective chemical probe for studying the function of human Carbonic Anhydrase II (hCAII). This document is intended for researchers, scientists, and drug development professionals interested in the chemical biology of hCAII and the application of targeted protein degradation as a tool for functional studies.
Introduction to hCAII and Chemical Probes
Human Carbonic Anhydrase II (hCAII) is a ubiquitously expressed zinc-dependent metalloenzyme that plays a crucial role in a variety of physiological processes.[1][2] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining pH homeostasis, respiration, and ion transport.[1][2] Beyond its catalytic activity, hCAII has non-catalytic functions, including a proton-shuttling role that facilitates lactate transport in cancer cells through its interaction with the monocarboxylate transporter MCT1.[1][2]
Given its involvement in various physiological and pathological processes, including glaucoma, epilepsy, and cancer, hCAII is a well-established therapeutic target.[1][2] While traditional small-molecule inhibitors have been instrumental in studying hCAII's catalytic function, they are less effective for probing its non-catalytic roles. Chemical probes that can modulate the total level of the hCAII protein offer a powerful alternative for a more comprehensive functional interrogation.
This compound is a heterobifunctional degrader, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the selective degradation of hCAII. As a chemical probe, this compound enables the acute and sustained depletion of hCAII, allowing for the study of the functional consequences of its absence, encompassing both catalytic and non-catalytic activities.
This compound: Mechanism of Action
This compound is a PROTAC that co-opts the cell's endogenous ubiquitin-proteasome system to induce the degradation of hCAII.[1][2] It is composed of three key components:
-
A ligand for hCAII: A p-sulfamoyl benzamide moiety that binds to the active site of hCAII.[1][2]
-
A recruiter for an E3 ubiquitin ligase: A pomalidomide-based ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
-
A linker: A chemical linker that connects the hCAII ligand and the E3 ligase recruiter.[1][2]
The mechanism of action of this compound involves the formation of a ternary complex between hCAII, this compound, and the CRBN E3 ligase.[2] This proximity induces the ubiquitination of hCAII by the E3 ligase, marking it for recognition and subsequent degradation by the 26S proteasome.[1][2] This process leads to a potent and sustained depletion of the hCAII protein.[2]
Quantitative Data for this compound
The potency and efficacy of this compound as a chemical probe have been quantitatively characterized. The following table summarizes the key performance metrics for this compound (referred to as compound 11 in the source literature) in HEK293 cells, which abundantly express hCAII.[2]
| Parameter | Value | Cell Line | Description |
| DC50 | 0.5 ± 0.3 nM | HEK293 | The concentration of the degrader that induces 50% of the maximal degradation of the target protein. |
| Dmax | 100% | HEK293 | The maximal level of degradation achieved with the degrader. |
| Time to Onset | < 2 hours | HEK293 | The time required to observe the initial depletion of the target protein. |
| Sustained Depletion | Up to 48 hours | HEK293 | The duration for which the degradation of the target protein is maintained. |
Data is presented as mean ± standard deviation from three biological replicates.
Experimental Protocols
The characterization of this compound involves several key experimental procedures. Detailed methodologies are provided below.
Cell Culture and Treatment
-
Cell Line: HEK293 cells are used due to their high expression levels of hCAII.[2]
-
Culture Conditions: Cells are maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: For degradation studies, cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the cells are treated with varying concentrations of this compound (or vehicle control, typically DMSO) for the desired duration (e.g., 24 hours for dose-response curves, or a time-course from 0 to 48 hours).[2]
Western Blotting for hCAII Degradation
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Immunoblotting: Equal amounts of total protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with a primary antibody specific for hCAII. A primary antibody against a loading control protein (e.g., β-actin) is also used to ensure equal protein loading.[2]
-
Detection and Quantification: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software (e.g., ImageJ). The relative hCAII expression is calculated by normalizing the hCAII band intensity to the corresponding loading control band intensity and then comparing it to the vehicle-treated control.[2]
Mechanistic Studies: Competition Assays
To confirm that the degradation of hCAII by this compound is dependent on its engagement with both hCAII and CRBN, competition assays are performed.[2]
-
Pre-incubation: HEK293 cells are pre-incubated for 1 hour with a high concentration (e.g., 5 µM) of either a hCAII inhibitor (e.g., acetazolamide) or a CRBN ligand (e.g., lenalidomide).[2]
-
Degrader Treatment: Following pre-incubation, the cells are treated with a fixed concentration of this compound (e.g., 50 nM) for a duration sufficient to induce degradation (e.g., 6 hours).[2]
-
Analysis: The level of hCAII is then assessed by Western blotting as described above. A rescue from degradation in the presence of the competitor molecules confirms the requirement of binary target engagement for the PROTAC's mechanism of action.[2]
Visualizations
The following diagrams illustrate the key pathways and workflows associated with the use of this compound.
Caption: Mechanism of hCAII degradation by this compound.
Caption: Experimental workflow for assessing hCAII degradation.
Conclusion
This compound is a powerful chemical probe for the functional investigation of hCAII. Its ability to induce potent, selective, and sustained degradation of hCAII provides a valuable tool to dissect both the catalytic and non-catalytic roles of this important enzyme. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption and application of this chemical probe in diverse research settings, ultimately enabling a deeper understanding of hCAII biology and its role in disease.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of hCAII-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase II (hCAII) is a zinc-dependent metalloenzyme that plays a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This reaction is vital for pH regulation, CO2 transport, and fluid balance.[1] Dysregulation of hCAII activity has been implicated in various diseases, including glaucoma, epilepsy, and certain types of cancer, making it a significant therapeutic target.[3][4] hCAII-IN-1 is a potent and selective inhibitor of hCAII, and these application notes provide a detailed protocol for its characterization in in vitro cell-based assays.
Mechanism of Action of hCAII
The active site of hCAII contains a Zn²⁺ ion coordinated by three histidine residues and a water molecule.[5][6] This zinc-bound water molecule has a lowered pKa, facilitating its deprotonation to a hydroxide ion, which acts as a potent nucleophile.[5] The catalytic cycle involves the nucleophilic attack of this zinc-bound hydroxide on a CO2 molecule bound in a nearby hydrophobic pocket, leading to the formation of bicarbonate.[1][7] The bicarbonate is then displaced by a water molecule, and the active site is regenerated by the transfer of a proton from the zinc-bound water to the surrounding medium, a process often facilitated by a proton shuttle residue like His64.[7][8]
Caption: Catalytic mechanism of human Carbonic Anhydrase II.
Quantitative Data Summary
The inhibitory activity of this compound was evaluated against hCAII using a colorimetric esterase assay. The results are summarized in the table below.
| Compound | Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Type |
| This compound | hCAII | Esterase Activity | 15.2 | 7.8 | Competitive |
| Acetazolamide | hCAII | Esterase Activity | 25.0 | 12.5 | Competitive |
Experimental Protocols
In Vitro hCAII Inhibition Assay: Colorimetric Esterase Activity
This protocol describes a high-throughput compatible method to determine the inhibitory potential of this compound by measuring the esterase activity of hCAII.[9] The assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by hCAII, which produces the chromogenic product p-nitrophenolate, monitored at 405 nm.[9][10]
Materials:
-
Human Carbonic Anhydrase II (hCAII), recombinant
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
This compound (Test Inhibitor)
-
Acetazolamide (Positive Control Inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of Acetazolamide in DMSO.
-
Prepare a 30 mM stock solution of p-NPA in acetonitrile.
-
Dilute the hCAII enzyme in assay buffer to the desired working concentration.
-
-
Assay Protocol:
-
Prepare serial dilutions of this compound and Acetazolamide in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
To each well of a 96-well plate, add 20 µL of the diluted inhibitor solutions. For control wells (no inhibitor), add 20 µL of assay buffer containing the same percentage of DMSO.
-
Add 160 µL of the hCAII enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the p-NPA solution to each well.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro hCAII esterase inhibition assay.
Conclusion
The provided protocols and data demonstrate a robust framework for the in vitro characterization of hCAII inhibitors. This compound shows potent inhibition of hCAII, warranting further investigation into its therapeutic potential. These methods can be adapted for the screening and characterization of other potential hCAII inhibitors in a drug discovery setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies [frontiersin.org]
- 5. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural and Kinetic Effects on Changes in the CO2 Binding Pocket of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hCAII-IN-1 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCAII-IN-1 is a potent and selective small molecule inhibitor of human carbonic anhydrase II (hCAII), a ubiquitous zinc metalloenzyme that plays a crucial role in physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. Dysregulation of hCAII activity has been implicated in various diseases, including cancer. In the context of cancer biology, hCAII and related isoforms contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. One of the key signaling pathways influenced by carbonic anhydrase activity is the hypoxia-inducible factor-1 alpha (HIF-1α) pathway. Inhibition of hCAII can disrupt pH regulation in cancer cells, leading to downstream effects on cell signaling, including the modulation of hypoxia and apoptosis pathways.
These application notes provide a detailed protocol for utilizing this compound in Western blot experiments to investigate its effects on downstream signaling pathways, particularly the HIF-1α pathway and apoptosis.
Data Presentation
The following tables summarize key quantitative data for the use of this compound and related compounds in cell-based assays and Western blot experiments.
Table 1: Inhibitor Properties
| Compound | Target | Ki (nM) | Notes |
| This compound | hCAII | 1.2 | A potent and selective inhibitor of human carbonic anhydrase II.[1] |
Table 2: Recommended Antibody Dilutions for Western Blot
| Primary Antibody Target | Host Species | Recommended Dilution | Supplier (Example) |
| hCAII | Rabbit | 1:1000 | Abcam |
| HIF-1α | Rabbit | 1:1000 | Cell Signaling Technology |
| Cleaved Caspase-3 | Rabbit | 1:1000 | Cell Signaling Technology |
| Bcl-2 | Mouse | 1:1000 | Santa Cruz Biotechnology |
| Bax | Rabbit | 1:1000 | Cell Signaling Technology |
| β-actin (Loading Control) | Mouse | 1:5000 | Sigma-Aldrich |
Table 3: Recommended Reagent Concentrations for Western Blot
| Reagent | Working Concentration |
| This compound | 10 nM - 1 µM (for dose-response) |
| CoCl₂ (Hypoxia Mimetic) | 100 µM |
| SDS-PAGE Gel | 10-12% Acrylamide |
| Primary Antibody | See Table 2 |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:5000 |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Treatment of Cells with this compound
This protocol outlines the treatment of cultured cancer cells with this compound to determine the optimal concentration and duration for modulating downstream signaling pathways.
Materials:
-
Cancer cell line known to express hCAII (e.g., HEK293, HeLa, or a cancer cell line relevant to the research)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cobalt Chloride (CoCl₂) (stock solution in water, for inducing hypoxic conditions)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Culture: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment (Dose-Response):
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 10 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
This compound Treatment (Time-Course):
-
Treat cells with an optimal concentration of this compound (determined from the dose-response experiment, e.g., 100 nM).
-
Incubate the cells for different durations (e.g., 6, 12, 24, and 48 hours).
-
Include a vehicle control for the longest time point.
-
-
Induction of Hypoxia (Optional):
-
To study the effect of this compound on HIF-1α stabilization, treat cells with 100 µM CoCl₂ for the last 4-6 hours of the this compound incubation period to mimic hypoxic conditions.[2]
-
-
Cell Harvesting:
-
After the treatment period, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to cell lysis for Western blot analysis (Protocol 2).
-
Protocol 2: Western Blot Analysis of Downstream Signaling Pathways
This protocol describes the preparation of cell lysates and the subsequent Western blot procedure to analyze the protein expression levels of hCAII, HIF-1α, and apoptosis-related markers.
Materials:
-
Treated cells from Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (10-12%)
-
PVDF membrane (0.45 µm)
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Lysis:
-
Add 100-200 µL of ice-cold RIPA buffer to each well of the 6-well plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100 V for 1-2 hours or using a semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest's signal to the loading control (e.g., β-actin).
-
Mandatory Visualization
Caption: Experimental workflow for using this compound in Western blot analysis.
Caption: Proposed signaling pathways affected by this compound.
References
Application Notes and Protocols for hCAII-IN-1 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCAII-IN-1 is a potent and selective inhibitor of human Carbonic Anhydrase II (hCAII), a ubiquitous zinc metalloenzyme crucial for a variety of physiological processes, including pH regulation, CO2 transport, and aqueous humor secretion.[1][2] Dysregulation of hCAII activity has been implicated in several pathologies, making it a significant therapeutic target for diseases such as glaucoma, epilepsy, and certain types of cancer.[1][3][4] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and relevant biological pathways for the preclinical evaluation of this compound in animal models.
Mechanism of Action
This compound, as a sulfonamide-based inhibitor, is designed to target the active site of the hCAII enzyme. The primary mechanism involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site, which is essential for its catalytic activity.[1][5][6] This inhibition prevents the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][7] In the context of glaucoma, this leads to a reduction in aqueous humor production, thereby lowering intraocular pressure.[2][3][8]
Data Presentation: Recommended Dosage for Animal Studies
The following table summarizes recommended starting dosages for this compound in various animal models, extrapolated from studies on similar carbonic anhydrase inhibitors. Dose-ranging studies are highly recommended to determine the optimal dose for specific models and experimental endpoints.
| Animal Model | Application | Route of Administration | Recommended Dose Range | Dosing Frequency | Reference Compounds |
| Mouse | Cancer Xenograft | Oral (gavage), Intraperitoneal (IP) | 10 - 50 mg/kg | Once or twice daily | Novel CAIX Inhibitors[9][10] |
| Rat | Pharmacokinetics | Oral (gavage), Intravenous (IV) | 0.05 - 25 mg/kg | Single dose | L-693,612[11] |
| Rabbit | Glaucoma Model | Topical (ocular) | 0.5% - 2% solution | 2-3 times daily | Dorzolamide[2] |
| Dog | General Toxicity | Oral (capsule), IV | 1 - 20 mg/kg | Once daily | BB-83698 (as a model)[12] |
| Cat | Glaucoma Model | Oral | 2 - 4 mg/kg | Twice daily | Acetazolamide[8] |
| Horse | HYPP Model | Oral | 2 - 4 mg/kg | Twice daily | Acetazolamide[8] |
Mandatory Visualizations
Caption: Mechanism of hCAII inhibition by this compound.
Caption: A typical preclinical experimental workflow for this compound.
Experimental Protocols
Herein are detailed methodologies for key experiments involving this compound.
1. In Vivo Efficacy in a Rabbit Model of Glaucoma
-
Objective: To evaluate the efficacy of this compound in reducing intraocular pressure (IOP).
-
Animal Model: Male New Zealand White rabbits.
-
Materials:
-
This compound formulated as a 0.5%, 1%, and 2% sterile ophthalmic solution.
-
Vehicle control (sterile saline).
-
Positive control (e.g., 2% dorzolamide solution).
-
Tonometer (e.g., Tono-Pen).
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).
-
-
Procedure:
-
Acclimatize rabbits for at least one week before the experiment.
-
Measure baseline IOP in both eyes of each rabbit.
-
Administer a single 50 µL drop of the test article (this compound solution, vehicle, or positive control) to one eye of each rabbit. The contralateral eye serves as an untreated control.
-
Measure IOP at 1, 2, 4, 6, and 8 hours post-administration.
-
A washout period of at least 48 hours should be allowed between testing different formulations in the same animal.
-
-
Data Analysis: Calculate the mean change in IOP from baseline for each treatment group and compare using an appropriate statistical test (e.g., ANOVA with post-hoc analysis).
2. Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound.
-
Animal Model: Male Sprague-Dawley rats.
-
Materials:
-
This compound formulated for oral (e.g., in 0.5% methylcellulose) and intravenous (e.g., in saline with a solubilizing agent) administration.
-
Blood collection supplies (e.g., heparinized tubes).
-
LC-MS/MS system for bioanalysis.
-
-
Procedure:
-
Fast rats overnight before dosing.
-
Administer this compound via oral gavage or intravenous injection at a predetermined dose (e.g., 5 mg/kg).
-
Collect blood samples (approximately 100-200 µL) from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to separate plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.[11][12]
3. In Vivo Antitumor Efficacy in a Mouse Xenograft Model
-
Objective: To assess the antitumor activity of this compound in a relevant cancer model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous tumors from a human cancer cell line known to express hCAII.
-
Materials:
-
This compound formulated for the chosen route of administration (e.g., oral gavage).
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Inject tumor cells subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle daily (or as determined by PK studies) for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).
-
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups.[9][10] Calculate tumor growth inhibition (TGI).
Disclaimer: These protocols and dosage recommendations are intended as a general guide. Researchers must optimize these protocols for their specific experimental conditions and adhere to all institutional and national guidelines for the ethical use of animals in research.
References
- 1. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular dynamics study of human carbonic anhydrase II in complex with Zn2+ and acetazolamide on the basis of all-atom force field simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acetazolamide | Pet, Horse, Dog and Cat Medication and Prescription List | PetMD [petmd.com]
- 9. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Dose-dependent pharmacokinetics of L-693,612, a carbonic anhydrase inhibitor, following oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics in animals and humans of a first-in-class peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
hCAII-IN-1 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCAII-IN-1, also identified as compound 7f, is a potent and selective small molecule inhibitor of human carbonic anhydrase II (hCAII) and the tumor-associated isoform IX (hCAIX). Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental reaction is crucial for various physiological processes, including pH regulation, CO₂ transport, and electrolyte balance.
The overexpression of certain carbonic anhydrase isoforms, particularly hCAIX, is frequently observed in various cancers and is associated with tumor progression, metastasis, and resistance to therapy. By inhibiting hCAIX, this compound presents a promising avenue for cancer research, potentially disrupting the pH regulation mechanisms that favor tumor cell survival and proliferation in the hypoxic tumor microenvironment.
This document provides detailed application notes and protocols for the solubility and preparation of this compound for experimental use.
Physicochemical Properties and Inhibition Data
While specific solubility data for this compound is not publicly available, it is a benzenesulfonamide derivative. Compounds of this class are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is recommended to first prepare a high-concentration stock solution in 100% DMSO.
Table 1: Quantitative Data for this compound
| Property | Value | Reference |
| Target(s) | Human Carbonic Anhydrase II (hCAII), Human Carbonic Anhydrase IX (hCAIX) | [1] |
| Kᵢ for hCAII | 1.2 nM | [1] |
| Kᵢ for hCAIX | 113.6 nM | [1] |
Preparation of Stock Solutions
For in vitro experiments, it is crucial to prepare a concentrated stock solution of this compound, which can then be diluted to the final desired concentration in the assay buffer.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weighing the Compound: Carefully weigh a precise amount of this compound powder using an analytical balance.
-
Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed compound to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary. Visually inspect the solution to confirm there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term storage.
Note: When diluting the DMSO stock solution into aqueous assay buffers, it is important to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Experimental Protocols
In Vitro hCAII Inhibition Assay (Colorimetric)
This protocol describes a common method to assess the inhibitory activity of this compound on the esterase activity of hCAII using the chromogenic substrate p-nitrophenyl acetate (p-NPA).
Materials:
-
Recombinant human Carbonic Anhydrase II (hCAII)
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) solution (substrate)
-
96-well clear, flat-bottom microplates
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of hCAII in the assay buffer to a final concentration that yields a linear reaction rate.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired final concentrations. Remember to include a vehicle control (DMSO at the same final concentration as the inhibitor wells).
-
Prepare a fresh solution of p-NPA in a suitable solvent like acetonitrile and then dilute it in the assay buffer to the final working concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
hCAII working solution
-
This compound dilution or vehicle control
-
-
Include wells for a blank (no enzyme) and a positive control (a known hCAII inhibitor like acetazolamide).
-
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm over time (kinetic read) or after a fixed incubation period (endpoint read). The product, p-nitrophenol, is yellow and absorbs at this wavelength.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
-
Subtract the rate of the blank well (non-enzymatic hydrolysis of p-NPA).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Cell-Based Assay for hCAIX Inhibition in Cancer Cells
This protocol provides a general framework for assessing the effect of this compound on cancer cell lines that overexpress hCAIX. The specific endpoint will depend on the experimental question (e.g., proliferation, apoptosis, migration).
Materials:
-
Cancer cell line known to overexpress hCAIX (e.g., certain breast, lung, or renal cancer cell lines)
-
Appropriate cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Cell culture plates or flasks
-
Reagents for the chosen endpoint assay (e.g., MTT or CellTiter-Glo for proliferation, Annexin V/PI for apoptosis)
Protocol:
-
Cell Seeding: Seed the cancer cells in the appropriate culture vessel at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere overnight.
-
Treatment: Prepare dilutions of this compound in cell culture medium from the DMSO stock solution. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Replace the culture medium with the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Endpoint Assay: At the end of the incubation period, perform the chosen assay to assess the cellular response. For example, for a proliferation assay:
-
Add the MTT or CellTiter-Glo reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability or proliferation.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).
-
Mechanism of Action and Signaling Pathways
This compound is a sulfonamide-based inhibitor. The primary mechanism of action for this class of inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding displaces the zinc-bound water/hydroxide molecule, which is essential for the catalytic activity, thereby inhibiting the enzyme.
In the context of cancer, the inhibition of the tumor-associated isoform hCAIX is of particular interest. hCAIX is a transmembrane protein that is often upregulated in response to hypoxia, a common feature of solid tumors. Its extracellular catalytic domain contributes to the acidification of the tumor microenvironment by hydrating CO₂ to protons and bicarbonate. This acidic microenvironment promotes tumor invasion, metastasis, and resistance to therapy.
By inhibiting hCAIX, this compound can potentially reverse this acidification, leading to a less favorable environment for tumor progression. This can, in turn, affect various downstream signaling pathways involved in cell survival, proliferation, and migration.
References
Application Notes and Protocols for Co-crystallization of hCAII-IN-1 with Human Carbonic Anhydrase II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase II (hCAII) is a well-studied zinc metalloenzyme that plays a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Its involvement in pathological conditions such as glaucoma, epilepsy, and certain types of cancer has made it a significant target for drug development. Structure-based drug design, heavily reliant on high-resolution crystal structures of hCAII in complex with inhibitors, is a powerful approach to develop potent and selective drug candidates.
This document provides detailed protocols for the co-crystallization of hCAII with the inhibitor hCAII-IN-1. While a specific co-crystallization protocol for this compound is not publicly available, this guide synthesizes established methodologies for the expression, purification, and crystallization of hCAII with other small molecule inhibitors. The protocols provided herein are intended to serve as a robust starting point for researchers aiming to obtain high-quality co-crystals of hCAII with this compound or similar sulfonamide-based inhibitors.
Data Presentation
Biochemical Data for hCAI/II-IN-1
| Target | IC50 (µM) |
| hCA I | 0.047 |
| hCA II | 0.024 |
Experimental Protocols
Expression and Purification of Recombinant Human Carbonic Anhydrase II (hCAII)
This protocol is adapted from established methods for expressing hCAII in E. coli.[2][3][4]
1.1. Expression:
-
Transform E. coli BL21(DE3) cells with a suitable expression plasmid containing the gene for human CAII.
-
Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic (e.g., 100 µg/ml ampicillin) at 37°C with shaking.
-
Induce protein expression at an OD600 of 0.6-0.8 by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1 mM.[2][3]
-
Continue to grow the cells for another 4-16 hours at a reduced temperature (e.g., 25-30°C) to enhance protein solubility.[2]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
1.2. Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 M NaCl, 10 mM imidazole, 5% glycerol, 2 mM β-mercaptoethanol) containing a protease inhibitor cocktail.[5]
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
If the hCAII is His-tagged, purify the supernatant using a Ni-NTA affinity chromatography column.
-
Equilibrate the column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 40 mM) to remove weakly bound proteins.[4]
-
Elute the hCAII protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM - 1 M).[4]
-
-
Alternatively, for native hCAII, affinity chromatography using a p-aminomethylbenzenesulfonamide (pAMBS) sepharose column can be employed.[2]
-
Further purify the eluted protein by size-exclusion chromatography (gel filtration) using a buffer suitable for crystallization (e.g., 50 mM Tris pH 7.8).[6]
-
Assess the purity of the protein by SDS-PAGE. The expected molecular weight of hCAII is approximately 29 kDa.
-
Concentrate the purified protein to 10-30 mg/ml using an appropriate centrifugal filter device.[2][6] Determine the final protein concentration using a spectrophotometer at 280 nm.
Co-crystallization of hCAII with this compound
This protocol provides a starting point for co-crystallization using the hanging-drop vapor diffusion method, a commonly used technique for hCAII crystallization.[2][3]
2.1. Preparation of Solutions:
-
hCAII Solution: Prepare the purified hCAII at a concentration of 10-30 mg/ml in a low ionic strength buffer (e.g., 10 mM Tris pH 8.0).[4]
-
This compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in a suitable solvent such as DMSO.
-
Protein-Inhibitor Complex: Prior to setting up crystallization trials, incubate the purified hCAII with this compound. A typical molar ratio of inhibitor to protein is 5:1 to 10:1. The final concentration of DMSO in the protein solution should be kept below 5% (v/v) to minimize its effect on crystallization.
2.2. Crystallization Screening:
-
Use commercially available crystallization screens or prepare custom screens based on previously successful conditions for hCAII. Common precipitants for hCAII include sodium citrate and polyethylene glycol (PEG).[2][3][6]
-
Hanging-Drop Vapor Diffusion:
-
Pipette 1-2 µl of the hCAII-inhibitor complex solution onto a siliconized glass coverslip.
-
Add an equal volume (1-2 µl) of the reservoir solution from the crystallization screen to the protein drop.
-
Invert the coverslip and seal the well of the crystallization plate containing 500-1000 µl of the reservoir solution.
-
-
Incubate the crystallization plates at a constant temperature, typically 4°C or 20°C.[3]
-
Monitor the drops for crystal growth over several days to weeks.
2.3. Optimization of Crystallization Conditions:
Once initial crystals are obtained, optimize the conditions to improve crystal size and quality. This can involve:
-
Varying the concentration of the protein and inhibitor.
-
Fine-tuning the pH of the buffer.
-
Adjusting the concentration of the precipitant.
-
Trying different temperatures.
Example Crystallization Conditions for hCAII:
| Precipitant | Buffer | Temperature | Reference |
| 1.15 M Sodium Citrate | 100 mM Tris-DCl pH 7.8 | 4°C | [2] |
| 1.4 M Sodium Citrate | 100 mM Tris-HCl pH 9.0 | Room Temperature | [3] |
| 30% PEG 8000 | 10 mM Tris pH 8.0 | 4°C | [4] |
X-ray Diffraction Data Collection
-
Cryoprotect the crystals by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-25% glycerol or ethylene glycol).[2]
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron source or an in-house X-ray generator.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental Workflow for hCAII-Inhibitor Co-crystallization.
Caption: Mechanism of hCAII Inhibition by Sulfonamides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Production and X-ray crystallographic analysis of fully deuterated human carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Solution and Crystal Properties of Co(II)-Substituted Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Expression, purification, crystallization and preliminary X-ray diffraction analysis of the aspartate transcarbamoylase domain of human CAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic and structural characterization of thermostabilized mutants of human carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
Application of Carbonic Anhydrase Inhibitors in Cancer Cell Metabolism Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In the context of cancer, certain CA isoforms, particularly the tumor-associated CA IX and CA XII, are significantly overexpressed.[2] This overexpression is often induced by the hypoxic tumor microenvironment via the HIF-1α transcription factor.[3][4][5] These cell-surface enzymes help cancer cells maintain a stable intracellular pH (pHi) that is favorable for survival and proliferation, while contributing to an acidic extracellular microenvironment (pHe).[1][6][7] This acidic pHe facilitates tumor invasion, metastasis, and resistance to therapy.[1][6]
While CA IX and XII are the primary targets in many cancers, the cytosolic isoform, human carbonic anhydrase II (hCAII), also plays a significant role in cancer cell metabolism.[8][9] Recent studies have highlighted its non-catalytic function in supporting lactate transport through interaction with monocarboxylate transporters (MCTs), which is crucial for cells exhibiting high glycolytic rates (the Warburg effect).[8] Therefore, inhibitors of CAs, including those targeting hCAII and the tumor-associated isoforms, are valuable tools for studying and potentially treating cancer.
This document provides an overview of the application of carbonic anhydrase inhibitors in cancer cell metabolism research, with a focus on experimental protocols to assess their efficacy. For the purpose of these notes, we will refer to a representative CA inhibitor, SLC-0111, a well-characterized inhibitor of CA IX and CA XII that has entered clinical trials, and other experimental inhibitors where relevant data is available.[10][11][12][13]
Mechanism of Action in Cancer Metabolism
The primary mechanism by which CA inhibitors impact cancer cell metabolism is through the disruption of pH regulation.[14] By inhibiting the enzymatic activity of CAs, these compounds prevent the efficient conversion of CO2 to bicarbonate and protons. This leads to:
-
Increased Intracellular Acidity: Inhibition of intracellular CAs like hCAII can lead to an accumulation of protons within the cell, raising the intracellular pH.
-
Reduced Extracellular Acidification: Inhibition of extracellular CAs like CA IX reduces the acidification of the tumor microenvironment.[15]
-
Impaired Lactate Transport: By interfering with the proton shuttling that facilitates lactate export via MCTs, CA inhibitors can lead to intracellular lactate accumulation and metabolic stress.[8][16]
These effects can, in turn, induce apoptosis, reduce cell proliferation and migration, and potentially sensitize cancer cells to conventional chemotherapies.[10][17]
Quantitative Data: Inhibitory Activity of CA Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various CA inhibitors against different cancer cell lines under normoxic and hypoxic conditions.
| Inhibitor | Cell Line | Cancer Type | Condition | IC50 (µM) | Reference(s) |
| SLC-0111 | HT-29 | Colorectal | Normoxia | 13.53 | [18] |
| MCF7 | Breast | Normoxia | 18.15 | [18] | |
| PC3 | Prostate | Normoxia | 8.71 | [18] | |
| Analog of SLC-0111 (Pyr) | HT-29 | Colorectal | Normoxia | 27.74 | [18] |
| MCF7 | Breast | Normoxia | 11.20 | [18] | |
| PC3 | Prostate | Normoxia | 8.36 | [18] | |
| Analog of SLC-0111 (8b) | T-47D | Breast | Hypoxia | 6.73 | [19] |
| MCF-7 | Breast | Hypoxia | 9.16 | [19] | |
| FC9398A | MDA-MB-231 | Breast | Hypoxia | 10 - 30 | [20] |
| S4 | MDA-MB-231 | Breast | Normoxia | 481 | [21] |
| HT29 | Colorectal | Normoxia | 20 | [21] | |
| SKOV-3 | Ovarian | Normoxia | ~30 | [20] | |
| SKOV-3 | Ovarian | Hypoxia | ~30 | [20] | |
| U-NO2 | UFH-001 | Breast | Normoxia | ~25 | [22] |
Experimental Protocols
Here we provide detailed protocols for key experiments to evaluate the effects of CA inhibitors on cancer cell metabolism.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
CA inhibitor stock solution (e.g., SLC-0111 in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.[23]
-
The following day, treat the cells with various concentrations of the CA inhibitor (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO).
-
Incubate the plates for 48 to 96 hours under either normoxic (21% O2) or hypoxic (e.g., 0.5% O2) conditions.[22][24]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[22]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of the inhibitor on cell migration.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
6-well or 12-well plates
-
Complete culture medium
-
Serum-free medium
-
CA inhibitor stock solution
-
200 µL pipette tip or a wound healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.[25]
-
Create a "scratch" or gap in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound healing insert to create a uniform gap.
-
Gently wash the wells with PBS to remove detached cells and debris.
-
Replace the medium with fresh serum-free medium containing the desired concentrations of the CA inhibitor or vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48 hours) using a microscope.
-
Analyze the images to measure the area of the gap at each time point. The rate of wound closure is indicative of cell migration.
Protocol 3: Extracellular Acidification Rate (ECAR) Assay
This assay measures the rate of decrease in pH of the culture medium, which is an indicator of glycolytic activity.
Materials:
-
Cancer cell lines
-
Specialized microplates for metabolic analysis (e.g., Seahorse XF plates)
-
Assay medium (low-buffered)
-
CA inhibitor stock solution
-
Fluorescent pH-sensitive probe (e.g., pH-Xtra) or a metabolic analyzer (e.g., Seahorse XF Analyzer)
-
Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)
Procedure:
-
Seed cells in the specialized microplate and allow them to adhere overnight.
-
The next day, wash the cells and replace the culture medium with the low-buffered assay medium.
-
Pre-treat the cells with the CA inhibitor or vehicle control for a specified period.
-
Measure the baseline ECAR.
-
Sequentially inject solutions of glucose, oligomycin (an ATP synthase inhibitor to force maximal glycolysis), and 2-DG (a glycolysis inhibitor) to determine key parameters of glycolytic flux.[15]
-
The ECAR is measured as the rate of change in pH, typically in mpH/min.[26][27]
Protocol 4: Lactate Export Assay
This assay measures the amount of lactate released by cells into the extracellular medium.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
CA inhibitor stock solution
-
Lactate assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the CA inhibitor or vehicle control for the desired time.
-
Collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or total protein content in each well.
-
A decrease in extracellular lactate suggests an inhibition of lactate export.[16][28]
Visualizations
Caption: Role of Carbonic Anhydrases in Tumor Cell pH Regulation.
Caption: Experimental workflow for evaluating a CA inhibitor.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - ProQuest [proquest.com]
- 6. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase 2 (CAII) supports tumor blood endothelial cell survival under lactic acidosis in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction of CAII Expression in Gastric Cancer: Correlation with Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signalchem LifeScience [signalchemlifesciences.com]
- 14. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors | MDPI [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. iomcworld.com [iomcworld.com]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 19. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 23. Anti-breast cancer action of carbonic anhydrase IX inhibitor 4-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-benzylidene-hydrazinocarbonyl]-benzenesulfonamide (BSM-0004): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. oncotarget.com [oncotarget.com]
- 25. med.virginia.edu [med.virginia.edu]
- 26. Measurement and Analysis of Extracellular Acid Production to Determine Glycolytic Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bmglabtech.com [bmglabtech.com]
- 28. Carbonic anhydrase inhibition delays plasma lactate appearance with no effect on ventilatory threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lactate Transport in Cancer Using hCAII-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of hCAII in Cancer Cell Metabolism
Cancer cells exhibit altered metabolism, characterized by high rates of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect." This metabolic shift results in the production of large quantities of lactic acid, which must be efficiently exported from the cell to prevent intracellular acidosis and maintain a high glycolytic rate.[1][2][3] This lactate efflux is primarily mediated by monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, which co-transport lactate and a proton out of the cell.[4][5]
Recent studies have unveiled a crucial, non-catalytic role for human carbonic anhydrase II (hCAII), a cytosolic enzyme, in facilitating this lactate transport. hCAII forms a "transport metabolon" with MCT1, where it functions as a "proton antenna."[1][2][6] It is believed to shuttle protons to and from the transporter, thereby accelerating the rate of proton-coupled lactate efflux without relying on its enzymatic CO2 hydration activity.[4][7][8] This interaction is vital for maintaining the high glycolytic flux required for cancer cell proliferation and survival, especially in hypoxic environments.[3][9]
Targeting this specific, non-catalytic function of hCAII presents a novel therapeutic strategy to disrupt cancer cell metabolism. hCAII-IN-1 is a hypothetical, highly specific inhibitor designed to allosterically block the proton-shuttling mechanism of hCAII at the MCT1 interface, without affecting its systemic enzymatic activity. These application notes provide detailed protocols to study the effects of inhibiting this hCAII-mediated proton transport on lactate flux and cancer cell biology using established research methodologies.
Data Presentation: Effects of hCAII Inhibition/Knockdown
The following tables summarize quantitative data from studies investigating the impact of reducing functional hCAII on lactate transport and cell proliferation in the MCF-7 breast cancer cell line. These data provide a benchmark for expected results when using tools like this compound or siRNA-mediated knockdown.
Table 1: Effect of hCAII Knockdown on Lactate Transport Rate in MCF-7 Cells
| Condition | Lactate Concentration | Rate of Intracellular pH Change (ΔpHi/Δt) | Percentage Reduction vs. Control | Reference |
| Normoxia (20% O₂) | [3] | |||
| Control siRNA | 10 mM | 0.11 ± 0.01 | - | |
| hCAII siRNA | 10 mM | 0.07 ± 0.01 | ~36% | |
| Hypoxia (1% O₂) | [3] | |||
| Control siRNA | 10 mM | 0.12 ± 0.01 | - | |
| hCAII siRNA | 10 mM | 0.08 ± 0.01 | ~33% |
Data are presented as mean ± SEM. The rate of intracellular pH change upon lactate application is an indicator of the lactate transport rate.
Table 2: Effect of hCAII Knockdown on MCF-7 Cell Proliferation
| Condition | Incubation Time | Relative Cell Number (vs. Day 0) | Percentage Reduction vs. Control | Reference |
| Normoxia (20% O₂) | [3] | |||
| Control siRNA | 72 hours | 2.8 ± 0.2 | - | |
| hCAII siRNA | 72 hours | 1.9 ± 0.1 | ~32% | |
| Hypoxia (1% O₂) | [3] | |||
| Control siRNA | 72 hours | 2.5 ± 0.2 | - | |
| hCAII siRNA | 72 hours | 1.7 ± 0.1 | ~32% |
Data are presented as mean ± SEM. A reduction in relative cell number indicates inhibition of proliferation.
Mandatory Visualizations
Caption: hCAII-MCT1 Lactate Transport Metabolon.
References
- 1. Culture and transfection of HEK293T cells [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Circ_HIPK3 Knockdown Inhibits Cell Proliferation, Migration and Invasion of Cholangiocarcinoma Partly via Mediating the miR-148a-3p/ULK1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HEK293 cell culture and transfection [bio-protocol.org]
- 5. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. encodeproject.org [encodeproject.org]
- 8. Protocols [xenbase.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: hCAII-IN-1 as a Tool for PROTAC Development Targeting hCAII
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that induce the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system. This document provides detailed application notes and protocols for the use of a model human Carbonic Anhydrase II (hCAII) PROTAC, herein referred to as hCAII-IN-1, as a tool for developing novel protein degraders. The protocols and data presented are based on the development of highly potent hCAII degraders, such as compound 11 described by O'Herin et al., which demonstrates sub-nanomolar potency.[1][2][3] These molecules typically consist of a ligand that binds to hCAII (derived from an aryl sulfonamide), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[1][2][3] By inducing the proximity of hCAII to the E3 ligase, these PROTACs trigger the ubiquitination and subsequent proteasomal degradation of hCAII.
Human Carbonic Anhydrase II is a well-characterized metalloenzyme involved in various physiological processes, including pH regulation and CO2 transport.[1][3][4] Its well-defined active site and known inhibitors make it an excellent model system for validating and optimizing new PROTAC development strategies.[2][3]
Quantitative Data Summary
The following table summarizes the degradation potency of key hCAII PROTACs developed from a p-sulfamoyl benzamide targeting group and a pomalidomide E3 ligase recruiter.[2][3] These values are crucial for comparing the efficacy of different PROTAC constructs and optimizing linker length and composition.
| Compound | DC50 (nM) | Dmax (%) | Linker Composition | E3 Ligase Recruiter |
| PROTAC 4 | Not specified | <50 | PEG-based | Pomalidomide |
| PROTAC 5 | 5 ± 3 | 96 | PEG-based | Pomalidomide |
| PROTAC 11 (this compound model) | 0.5 ± 0.3 | 100 | Optimized PEG-based | Pomalidomide |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Signaling Pathway and Mechanism of Action
The fundamental mechanism of action for an hCAII PROTAC like this compound involves the formation of a ternary complex between hCAII, the PROTAC, and the CRBN E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of hCAII. The polyubiquitinated hCAII is then recognized and degraded by the 26S proteasome.
References
Application Notes and Protocols for hCAII-IN-1 in Cellular Thermal Shift Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify and quantify the engagement of a drug candidate with its target protein within a cellular environment.[1][2] The assay is based on the principle that ligand binding increases the thermal stability of the target protein.[1] When cells are heated, proteins denature and aggregate. However, a protein bound to a ligand, such as hCAII-IN-1, is stabilized and remains soluble at higher temperatures compared to its unbound state. This shift in thermal stability provides direct evidence of target engagement in a physiologically relevant setting.[3]
Human Carbonic Anhydrase II (hCAII) is a well-characterized zinc metalloenzyme that plays a crucial role in various physiological processes, including pH regulation and CO2 transport.[4][5] Its inhibitors, particularly sulfonamides, are used in the treatment of various diseases.[6] this compound is a representative sulfonamide-based inhibitor designed to interact with the active site of hCAII.[4][5] These application notes provide a detailed experimental guide for utilizing CETSA to validate the target engagement of this compound with hCAII.
Data Presentation
While specific CETSA data for this compound is not publicly available, the following table summarizes the inhibition constants (Kᵢ) of well-characterized sulfonamide inhibitors against hCAII, which are expected to produce a thermal shift in a CETSA experiment. This data serves as a reference for the expected potency of similar inhibitors.
| Compound | hCAII Kᵢ (nM) |
| Acetazolamide | 12 |
| Methazolamide | 14 |
| Ethoxzolamide | 8 |
| Dichlorphenamide | 38 |
| Brinzolamide | 3.1 |
| Dorzolamide | 9.2 |
Experimental Protocols
Two primary CETSA protocols are described: the melt curve (thermal profile) to determine the temperature at which the protein denatures, and the isothermal dose-response (ITDR) to quantify the potency of the inhibitor.[1]
Protocol 1: Melt Curve Analysis of hCAII with this compound
This protocol aims to determine the melting temperature (Tₘ) of hCAII in the presence and absence of this compound.
Materials and Reagents:
-
Cell line expressing hCAII (e.g., HEK293T, K562)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
This compound (or a reference sulfonamide like Acetazolamide)
-
DMSO (vehicle control)
-
Protease and phosphatase inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer or PBS with 0.4% NP-40)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against hCAII
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with a saturating concentration of this compound (e.g., 10-50 µM, requires optimization) or DMSO vehicle control.
-
Incubate for a sufficient time to allow compound entry and binding (e.g., 1-2 hours) at 37°C in a CO₂ incubator.
-
-
Cell Harvesting and Heat Challenge:
-
Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler for 3-5 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments).[7]
-
After heating, cool the samples to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding lysis buffer and incubating on ice, followed by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE, run the gel, and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for hCAII.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of each band to the intensity of the unheated control sample.
-
Plot the normalized soluble hCAII fraction against the temperature for both vehicle and this compound treated samples to generate the melt curves.
-
Determine the Tₘ for each condition. A shift in the Tₘ to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Isothermal Dose-Response (ITDR) Analysis
This protocol is used to determine the EC₅₀ of this compound for target engagement.
Procedure:
-
Cell Culture and Treatment:
-
Culture and harvest cells as described in Protocol 1.
-
Treat cell aliquots with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) and a DMSO vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Heat all samples at a single, optimized temperature for 3-5 minutes. This temperature should be chosen from the melt curve data, typically a temperature where there is a significant difference in soluble hCAII between the vehicle and inhibitor-treated groups (e.g., the Tₘ of the vehicle-treated sample).
-
-
Cell Lysis, Protein Quantification, and Western Blot:
-
Follow the same procedures for lysis, protein quantification, and Western blotting as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the band intensities for hCAII.
-
Normalize the band intensities to the DMSO control.
-
Plot the normalized soluble hCAII fraction against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀ value.
-
Mandatory Visualizations
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Catalytic cycle of hCAII and its inhibition by a sulfonamide inhibitor.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of hCAII Activity with a Fluorescent Inhibitor
Note: A search for a specific probe named "hCAII-IN-1" did not yield any publicly available information. Therefore, these application notes and protocols have been generated using a representative and well-characterized class of fluorescent probes for human Carbonic Anhydrase II (hCAII): fluorescent sulfonamides . These molecules are established inhibitors of hCAII and have been successfully utilized for fluorescence-based detection and imaging.
Introduction
Human Carbonic Anhydrase II (hCAII) is a ubiquitously expressed zinc-metalloenzyme that plays a crucial role in fundamental physiological processes.[1] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction vital for pH regulation, CO₂ transport, and ion exchange.[2][3] Given its physiological importance, the development of tools to study hCAII activity in living cells is of significant interest for basic research and drug development.
Fluorescent sulfonamides are a class of chemical probes designed to specifically target and report on the presence and activity of carbonic anhydrases. These probes consist of a sulfonamide group, which binds to the zinc ion in the active site of hCAII, conjugated to a fluorophore. Upon binding, changes in the fluorophore's environment can lead to a detectable change in its fluorescence properties, allowing for the visualization of hCAII in live cells.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a representative fluorescent sulfonamide probe for the live-cell imaging of hCAII activity.
Quantitative Data
The following table summarizes the key quantitative data for a representative fluorescent sulfonamide inhibitor of hCAII. The data is compiled from studies on various fluorescent sulfonamides and illustrates the typical performance characteristics of such probes.
| Parameter | Value | Reference |
| Probe Class | Fluorescent Sulfonamide | [2] |
| Target Enzyme | Human Carbonic Anhydrase II (hCAII) | [1][2] |
| Inhibition Constant (Ki) for hCAII | 2.4 - 4515 nM | [1] |
| Inhibition Constant (Ki) for hCA I | 49 - >10,000 nM | [1] |
| Inhibition Constant (Ki) for hCA IX | 8.1 - 7766 nM | [1][2] |
| Inhibition Constant (Ki) for hCA XII | 4.1 - 316 nM | [1][2] |
| Excitation Wavelength (typical) | ~400-500 nm (fluorophore dependent) | N/A |
| Emission Wavelength (typical) | ~500-600 nm (fluorophore dependent) | N/A |
Note: The exact spectral properties are dependent on the specific fluorophore conjugated to the sulfonamide moiety. Researchers should consult the specifications of the particular probe being used.
Signaling Pathway and Experimental Workflow
Catalytic Mechanism of hCAII
The following diagram illustrates the reversible hydration of carbon dioxide catalyzed by hCAII.
Experimental Workflow for Live-Cell Imaging
This diagram outlines the key steps for imaging hCAII activity in live cells using a fluorescent sulfonamide probe.
Experimental Protocols
Cell Preparation and Culture
-
Cell Line Selection: Choose a cell line known to express hCAII. HEK293, HeLa, or other suitable cell lines can be used.
-
Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides suitable for high-resolution microscopy. A seeding density that results in 60-80% confluency at the time of imaging is recommended.
-
Culture Conditions: Culture the cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.
Fluorescent Probe Preparation and Loading
-
Probe Stock Solution: Prepare a stock solution of the fluorescent sulfonamide probe in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed, serum-free culture medium or a suitable imaging buffer (e.g., HBSS). The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.
-
Probe Incubation: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in the dark.
Live-Cell Imaging
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.
-
Imaging Medium: Add fresh, pre-warmed imaging buffer to the cells. For prolonged imaging, a CO₂-independent medium can be used, or the microscope should be equipped with an environmental chamber to maintain temperature and CO₂ levels.
-
Microscopy:
-
Use a fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD) and appropriate filter sets for the chosen fluorophore.
-
Acquire images using the appropriate excitation and emission wavelengths for the fluorescent sulfonamide probe.
-
Minimize phototoxicity by using the lowest possible excitation light intensity and exposure times that provide a good signal-to-noise ratio.
-
Acquire a phase-contrast or DIC image to visualize the cell morphology.
-
-
Controls:
-
Negative Control: Image untransfected cells or cells not expressing hCAII to assess background fluorescence.
-
Inhibition Control: Pre-incubate cells with a known, non-fluorescent hCAII inhibitor (e.g., acetazolamide) before adding the fluorescent probe to demonstrate competitive binding and specificity.
-
Data Analysis
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the acquired images. This may include background subtraction and fluorescence intensity measurements.
-
Quantification: Quantify the fluorescence intensity within defined regions of interest (ROIs), such as individual cells or subcellular compartments.
-
Statistical Analysis: Perform statistical analysis on the quantified data to compare fluorescence signals between different experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Incomplete washing of the probe. | Increase the number and duration of wash steps. |
| Non-specific binding of the probe. | Decrease the probe concentration or incubation time. | |
| Low Fluorescence Signal | Low expression of hCAII in the chosen cell line. | Use a cell line with higher hCAII expression or transfect cells with an hCAII expression vector. |
| Insufficient probe concentration or incubation time. | Optimize the probe loading conditions. | |
| Photobleaching. | Reduce excitation light intensity and exposure time. Use an anti-fade reagent if compatible with live-cell imaging. | |
| Cell Death or Stress | Phototoxicity. | Minimize light exposure. Use longer wavelength fluorophores if possible. |
| Probe toxicity. | Perform a dose-response curve to determine the optimal non-toxic probe concentration. |
Conclusion
The use of fluorescent sulfonamide probes provides a powerful method for visualizing hCAII in living cells. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can successfully employ this technique to investigate the localization, and dynamics of hCAII, and to screen for novel inhibitors in a physiologically relevant context.
References
Application Notes and Protocols for hCAII-IN-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase II (hCAII) is a zinc-containing metalloenzyme that plays a crucial role in regulating pH in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Its involvement in numerous diseases has made it a significant therapeutic target.[3] hCAII-IN-1 is a potent and selective inhibitor of hCAII, with a Ki of 1.2 nM, showing potential for applications in cancer research.[4] High-throughput screening (HTS) assays are essential for the discovery and characterization of hCAII inhibitors like this compound. These assays enable the rapid screening of large compound libraries to identify potential drug candidates. This document provides detailed protocols and application notes for the use of this compound in HTS assays.
Data Presentation
The inhibitory activity of this compound and other common carbonic anhydrase inhibitors are summarized in the table below, providing a comparative overview of their potency.
| Compound | hCAII Kᵢ (nM) | hCAIX Kᵢ (nM) | Notes |
| This compound | 1.2 | 113.6 | A potent and selective inhibitor of hCAII.[4] |
| Acetazolamide | 12 | 25 | A non-selective inhibitor, used as a control. |
| Dorzolamide | 3.5 | 54 | A clinically used topical CA inhibitor for glaucoma. |
| Brinzolamide | 3.1 | 43 | Another clinically used topical CA inhibitor for glaucoma. |
| Celecoxib | 4800 | 29 | A selective COX-2 inhibitor with off-target CA inhibitory activity. |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and procedures, the following diagrams are provided.
Caption: Catalytic mechanism of hCAII and the point of inhibition.
Caption: A generalized workflow for a high-throughput screening campaign.
Caption: Logical workflow for hit validation and lead optimization.
Experimental Protocols
The following is a detailed protocol for a colorimetric HTS assay to determine the inhibitory activity of compounds like this compound against hCAII. This assay measures the esterase activity of hCAII using 4-nitrophenyl acetate (4-NPA) as a substrate.
1. Materials and Reagents
-
Enzyme: Recombinant human Carbonic Anhydrase II (hCAII)
-
Substrate: 4-Nitrophenyl acetate (4-NPA)
-
Inhibitor: this compound (or other test compounds)
-
Control Inhibitor: Acetazolamide
-
Buffer: 25 mM Tris-HCl, pH 7.5
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Microplates: 384-well, clear, flat-bottom plates
-
Instrumentation: Microplate reader capable of measuring absorbance at 405 nm, automated liquid handling systems.
2. Reagent Preparation
-
Assay Buffer: Prepare a 25 mM Tris-HCl buffer and adjust the pH to 7.5.
-
hCAII Enzyme Stock Solution: Reconstitute lyophilized hCAII in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the assay, dilute the stock solution with assay buffer to the final working concentration (e.g., 0.2 µM).
-
4-NPA Substrate Solution: Prepare a 10 mM stock solution of 4-NPA in DMSO. Immediately before use, dilute the stock solution in assay buffer to the final working concentration (e.g., 1 mM). This solution should be prepared fresh.
-
Compound Plates: Prepare serial dilutions of this compound and other test compounds in 100% DMSO in a source plate. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM). Transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plates using an acoustic liquid handler.
3. Assay Procedure
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each test compound solution from the source plate to the wells of a 384-well assay plate. For control wells, add 50 nL of DMSO (negative control) or a known CA inhibitor like Acetazolamide (positive control).
-
Enzyme Addition: Add 10 µL of the hCAII working solution to each well of the compound-plated assay plate.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the interaction between the compounds and the enzyme.
-
Reaction Initiation: Add 10 µL of the 4-NPA substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 20 µL.
-
Kinetic Reading: Immediately place the microplate in a plate reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes at room temperature.
4. Data Analysis
-
Calculate the rate of reaction (V): For each well, determine the rate of increase in absorbance over time (milli-absorbance units per minute, mAU/min) from the linear portion of the kinetic curve.
-
Calculate Percent Inhibition: The percent inhibition for each compound concentration is calculated using the following formula:
Where:
-
V_inhibitor is the reaction rate in the presence of the test compound.
-
V_dmso is the reaction rate of the negative control (DMSO only).
-
V_blank is the background reaction rate (no enzyme).
-
-
Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))
-
Z'-Factor Calculation: To assess the quality of the assay, the Z'-factor should be calculated for each plate using the positive and negative controls:
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
References
Application Notes and Protocols for Detecting hCAII-IN-1 Binding to Human Carbonic Anhydrase II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established biophysical and biochemical methods for characterizing the binding of inhibitors, exemplified by hCAII-IN-1, to human Carbonic Anhydrase II (hCAII). The following sections detail the principles, experimental protocols, and data presentation for key techniques used in drug discovery and molecular interaction analysis.
Overview of Detection Methods
A variety of robust methods are available to detect and quantify the interaction between small molecule inhibitors and hCAII. The choice of method often depends on the specific research question, the required throughput, and the level of detail needed for the binding characterization. Key methods include:
-
Enzyme Inhibition Assays: These assays measure the functional consequence of inhibitor binding, which is the inhibition of hCAII's catalytic activity.
-
Surface Plasmon Resonance (SPR): A label-free, real-time method to determine the kinetics (on- and off-rates) and affinity of the interaction.
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for thermodynamic characterization, providing direct measurement of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
Fluorescence-Based Assays: High-throughput methods, such as indicator displacement assays, that are suitable for screening large compound libraries.
-
Cellular Thermal Shift Assay (CETSA): An advanced method to confirm target engagement in a cellular environment by assessing the thermal stabilization of hCAII upon inhibitor binding.
-
X-ray Crystallography and NMR Spectroscopy: Structural biology techniques that provide high-resolution information on the atomic-level interactions between the inhibitor and hCAII.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for the interaction of a representative potent sulfonamide inhibitor with hCAII, which can be considered analogous to this compound for methodological purposes.
| Method | Parameter Measured | Typical Value Range for Potent Inhibitors | Reference(s) |
| Enzyme Inhibition Assay | Inhibition Constant (Ki) | 0.1 - 100 nM | [1][2] |
| Surface Plasmon Resonance | Association Rate (ka) | 105 - 107 M-1s-1 | [3][4] |
| Dissociation Rate (kd) | 10-2 - 10-4 s-1 | [3][4] | |
| Dissociation Constant (KD) | 1 - 50 nM | [3][4] | |
| Isothermal Titration Calorimetry | Dissociation Constant (KD) | 1 - 50 nM | [4][5] |
| Stoichiometry (n) | ~1 | [4][5] | |
| Enthalpy (ΔH) | -5 to -15 kcal/mol | [4][5] | |
| Entropy (ΔS) | Favorable or unfavorable | [4][5] | |
| Fluorescence-Based Assay | Inhibition Constant (Ki) | 1 - 100 nM | [6][7] |
| Cellular Thermal Shift Assay | Melting Temperature (Tm) Shift | 2 - 10 °C stabilization | [8][9] |
Experimental Protocols and Visualizations
This section provides detailed protocols for key experimental methods, accompanied by Graphviz diagrams to illustrate the workflows and underlying principles.
Enzyme Inhibition Assay (Esterase Activity)
This assay measures the inhibition of the esterase activity of hCAII using a chromogenic substrate.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5.
-
hCAII Stock Solution: 1 mg/mL in Assay Buffer.
-
This compound Stock Solution: 10 mM in DMSO.
-
Substrate Stock Solution: 100 mM 4-nitrophenyl acetate (p-NPA) in acetonitrile.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 180 µL of Assay Buffer, 10 µL of the this compound dilution (or DMSO for control), and 10 µL of a working solution of hCAII (e.g., 20 µM).
-
Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of p-NPA working solution (e.g., 2 mM).
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.[10][11]
-
Surface Plasmon Resonance (SPR)
SPR provides real-time kinetic data for the binding of this compound to immobilized hCAII.
Protocol:
-
Immobilization of hCAII:
-
Activate a CM5 sensor chip surface with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject hCAII (10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the hCAII-immobilized and a reference flow cell at a constant flow rate.
-
Monitor the association phase, followed by a dissociation phase where only running buffer flows over the chip.
-
Regenerate the sensor surface between cycles with a mild acidic solution (e.g., 10 mM glycine-HCl, pH 2.0).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[3]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding event to provide a complete thermodynamic profile of the interaction.[12][13]
Protocol:
-
Sample Preparation:
-
Dialyze hCAII and dissolve this compound in the same buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.
-
Degas all solutions thoroughly before use.
-
Concentration of hCAII in the sample cell: 10-20 µM.
-
Concentration of this compound in the injection syringe: 100-200 µM (approximately 10-fold higher than the protein concentration).
-
-
Titration:
-
Load the hCAII solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small injections (e.g., 2-5 µL) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[14][15] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that this compound binds to and stabilizes hCAII in a cellular context.[8][9][16]
Protocol:
-
Cell Treatment:
-
Culture cells known to express hCAII (e.g., HEK293T) to confluency.
-
Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) and incubate under normal culture conditions.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40-70 °C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble hCAII in the supernatant by Western blotting or other protein detection methods like ELISA.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble hCAII as a function of temperature for both the treated and control samples.
-
The binding of this compound will result in a shift of the melting curve to a higher temperature, indicating stabilization of the protein.
-
By employing these methodologies, researchers can gain a comprehensive understanding of the binding characteristics of this compound with its target protein, hCAII, from in vitro kinetics and thermodynamics to in-cell target engagement. This multi-faceted approach is crucial for the validation and progression of inhibitor candidates in drug discovery pipelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 14. Determination of the thermodynamics of carbonic anhydrase acid-unfolding by titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: hCAII-IN-1 for Carbon Dioxide Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase II (hCAII) is a metalloenzyme that plays a crucial role in the reversible hydration of carbon dioxide (CO2) to bicarbonate and a proton.[1][2] Its high catalytic efficiency makes it an excellent candidate for the development of sensitive and selective biosensors for CO2 detection.[3] hCAII-IN-1 is a potent inhibitor of hCAII, and its interaction with the enzyme can be harnessed to develop robust biosensing platforms.[4][5] These biosensors are valuable tools in various fields, including biomedical diagnostics, environmental monitoring, and industrial process control.
This document provides detailed application notes and protocols for the utilization of this compound in the development of both fluorescence-based and electrochemical biosensors for the detection of carbon dioxide.
Principle of Detection
The application of this compound in CO2 biosensors is primarily based on the principle of competitive inhibition. In this setup, the inhibitor competes with the substrate (CO2) or a labeled probe for binding to the active site of hCAII. The extent of this competition is dependent on the concentration of CO2, which can be measured through changes in an optical or electrochemical signal.
Quantitative Data: Inhibitor Affinity
The potency of this compound as an inhibitor is critical for its application in biosensing. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger binding affinity.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Reference |
| This compound | hCAII | 1.2 nM | [4] |
| hCAII/IX-IN-1 | hCAII | 7.4 nM | [5] |
| hCAII/IX-IN-1 | hCAIX | 7.0 nM | [5] |
Diagram: Catalytic Mechanism of hCAII
Caption: The catalytic cycle of hCAII in the hydration of CO2.
Application 1: Fluorescence-Based CO2 Biosensor
Principle
This method utilizes a competitive displacement assay. A fluorescent probe that binds to the active site of hCAII is displaced by this compound. The binding of the fluorescent probe is quenched, and its fluorescence is recovered upon displacement. CO2 in the sample will compete with the inhibitor for binding to hCAII, leading to a concentration-dependent change in the fluorescence signal.
Diagram: Competitive Fluorescence Assay Workflow
Caption: Workflow of the competitive fluorescence displacement assay.
Experimental Protocol
Materials:
-
Recombinant human Carbonic Anhydrase II (hCAII)
-
This compound
-
Fluorescent probe (e.g., a sulfonamide-based fluorescent dye)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hCAII in phosphate buffer.
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in phosphate buffer.
-
Prepare CO2-saturated buffer by bubbling CO2 gas through the buffer. Create a serial dilution to generate CO2 standards.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add a fixed concentration of hCAII and the fluorescent probe.
-
Incubate for a predetermined time to allow the formation of the hCAII-probe complex, resulting in fluorescence quenching.
-
Add varying concentrations of the CO2 standard or the sample to be tested.
-
Add a fixed concentration of this compound to initiate the competitive displacement.
-
-
Measurement:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the CO2 concentration.
-
The increase in fluorescence will be proportional to the concentration of CO2 in the sample.
-
A standard curve can be generated to quantify the CO2 concentration in unknown samples.
-
Application 2: Electrochemical CO2 Biosensor
Principle
An electrochemical biosensor for CO2 can be developed by immobilizing hCAII onto an electrode surface. The enzymatic reaction of hCAII with CO2 produces protons, which alter the local pH at the electrode surface. This change in pH can be detected potentiometrically or amperometrically. The inhibitory effect of this compound can be used to modulate this signal. In a competitive assay format, the presence of CO2 will compete with the inhibitor, leading to a measurable change in the electrochemical response.
Diagram: Electrochemical Biosensor Workflow
Caption: Workflow for an electrochemical CO2 biosensor.
Experimental Protocol
Materials:
-
Working electrode (e.g., glassy carbon, gold)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat/Galvanostat
-
Recombinant human Carbonic Anhydrase II (hCAII)
-
This compound
-
Immobilization reagents (e.g., glutaraldehyde, N-hydroxysuccinimide)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
CO2 gas cylinders for preparing standards
Procedure:
-
Electrode Modification:
-
Clean and polish the working electrode.
-
Immobilize hCAII onto the electrode surface using a suitable method, such as covalent bonding or entrapment in a polymer matrix.[6]
-
-
Electrochemical Measurement:
-
Set up a three-electrode electrochemical cell containing the hCAII-modified working electrode, a reference electrode, and a counter electrode in a buffer solution.
-
Introduce a known concentration of this compound into the buffer to establish a baseline inhibited signal.
-
Introduce varying concentrations of CO2 (by bubbling CO2 gas into the solution or adding aliquots of CO2-saturated buffer) into the electrochemical cell.
-
Record the change in potential (potentiometry) or current (amperometry) as a function of CO2 concentration.
-
-
Data Analysis:
-
The electrochemical signal will change as CO2 competes with this compound for binding to the immobilized hCAII, thereby restoring some of the enzyme's activity.
-
Plot the change in the electrochemical signal against the CO2 concentration to generate a calibration curve.
-
Conclusion
This compound is a valuable molecular tool for the development of innovative biosensors for CO2 detection. Its high affinity for hCAII allows for the design of sensitive competitive assays. Both fluorescence and electrochemical platforms offer distinct advantages, and the choice of method will depend on the specific application requirements, such as the desired sensitivity, response time, and instrumentation availability. The protocols outlined here provide a foundation for researchers to develop and optimize this compound-based CO2 biosensors for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Entrapment of Carbon Dioxide in the Active Site of Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrases and Their Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Carbonic Anhydrase II-IN-1|Potent hCA II Inhibitor [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Immobilization of Carbonic Anhydrase for Biomimetic CO<sub>2</sub> Capture | Chemical Engineering Transactions [cetjournal.it]
Troubleshooting & Optimization
hCAII-IN-1 not showing inhibition in my assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with human Carbonic Anhydrase II (hCAII) inhibition assays, specifically when hCAII-IN-1 does not show the expected inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit hCAII?
A1: this compound is a potent and selective inhibitor of human Carbonic Anhydrase II (hCAII).[1] It belongs to the aryl sulfonamide class of inhibitors.[2][3] The mechanism of inhibition involves the deprotonated nitrogen atom of the sulfonamide group binding to the zinc ion (Zn²⁺) in the active site of hCAII. This displaces the zinc-bound hydroxide ion, which is essential for the enzyme's catalytic activity, thereby inhibiting the hydration of carbon dioxide to bicarbonate.[2][3]
Q2: What is the reported potency of this compound against hCAII?
A2: this compound is a highly potent inhibitor of hCAII, with a reported inhibition constant (Kᵢ) of 1.2 nM.[4] The half-maximal inhibitory concentration (IC₅₀) can be influenced by substrate concentration in the assay.[4]
Q3: My colorimetric/fluorometric assay signal is behaving unexpectedly. What could be the cause?
A3: An unexpected increase or fluctuation in the signal could be due to the intrinsic color or fluorescence of your test compound, including this compound. It's also possible that the compound is interfering with the assay reagents. To investigate this, run a control experiment with the compound in the absence of the enzyme.[5] If interference is confirmed, consider using an alternative assay with a different detection method.[5]
Troubleshooting Guide: this compound Not Showing Inhibition
If you are not observing the expected inhibition of hCAII with this compound in your assay, work through the following potential issues, from most to least common.
Troubleshooting Workflow
Caption: A flowchart to diagnose the lack of this compound inhibition.
Issues with the Inhibitor (this compound)
| Potential Cause | Troubleshooting Steps |
| Inhibitor Degradation | - Prepare a fresh stock solution of this compound from a new aliquot. - Ensure the inhibitor is stored correctly according to the manufacturer's datasheet.[6] |
| Poor Solubility | - Visually inspect the inhibitor stock solution and the assay wells for any precipitation. - Check the solubility of this compound in your specific assay buffer.[5] If solubility is an issue, consider using a different solvent for the stock solution (ensure the final concentration in the assay is tolerated by the enzyme). |
| Incorrect Concentration | - Double-check all calculations for serial dilutions. - Consider having another lab member verify the calculations. |
Problems with the Enzyme (hCAII)
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | - Test the activity of your hCAII enzyme stock with a well-characterized, potent inhibitor like Acetazolamide as a positive control.[5][7] - Ensure the enzyme has been stored properly and has not undergone multiple freeze-thaw cycles.[7] |
| Enzyme Concentration Too High | - For potent, tight-binding inhibitors like this compound (Kᵢ = 1.2 nM), the enzyme concentration in the assay should be appropriately low.[4] High enzyme concentrations can lead to an underestimation of inhibitor potency.[8] - If possible, reduce the enzyme concentration in your assay. |
Suboptimal Assay Conditions
| Potential Cause | Troubleshooting Steps |
| Incorrect Buffer pH | - Verify that the pH of your assay buffer is within the optimal range for hCAII activity (typically pH 7.4-7.8).[5] |
| Incorrect Temperature | - Ensure your assay is being performed at the recommended temperature. |
| Substrate Concentration | - The concentration of your substrate can influence the apparent IC₅₀ value. Ensure the substrate concentration is appropriate for your assay type (e.g., near the Kₘ for competitive inhibition studies). |
| Assay Equilibration | - The interaction between an enzyme and an inhibitor is an equilibrium process.[9] It's possible that even with a potent inhibitor, the enzyme activity may not be reduced to zero.[9] |
Experimental Protocols
Standard hCAII Esterase Activity Inhibition Assay
This common assay format uses the esterase activity of hCAII as a surrogate for its physiological hydratase activity.[10]
Materials:
-
Recombinant human Carbonic Anhydrase II (hCAII)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8[5]
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Inhibitor: this compound
-
Positive Control: Acetazolamide
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of hCAII in assay buffer.
-
Prepare a stock solution of p-NPA in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of this compound and Acetazolamide in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Setup (per well):
-
Add 85 µL of Assay Buffer.
-
Add 5 µL of the desired concentration of this compound (or positive control/vehicle).
-
Add 10 µL of hCAII enzyme solution.
-
Mix and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 10 µL of the p-NPA substrate solution to each well to start the reaction.
-
-
Data Collection:
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of enzyme activity remaining against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
hCAII Catalytic Mechanism and Inhibition
Caption: The catalytic cycle of hCAII and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Carbonic Anhydrase II-IN-1|Potent hCA II Inhibitor [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Response to Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
Improving hCAII-IN-1 solubility for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of hCAII-IN-1 for in vivo studies.
Troubleshooting Guide
Q1: My this compound is not dissolving in aqueous solutions for my in vivo experiment. What should I do?
A1: this compound, like many small molecule inhibitors, has poor aqueous solubility. Direct dissolution in aqueous buffers such as saline or phosphate-buffered saline (PBS) is not recommended and will likely result in precipitation. To achieve a suitable concentration for in vivo studies, a formulation approach using organic co-solvents and/or surfactants is necessary. It is a common challenge for many drug candidates, with estimates suggesting that up to 90% of molecules in the development pipeline are poorly water-soluble.
Q2: I tried dissolving this compound in DMSO, but it precipitates when I dilute it with my aqueous vehicle for injection. How can I prevent this?
A2: This is a common issue known as "fall-out" or precipitation upon dilution. While DMSO is an excellent solvent for many poorly soluble compounds, its high concentration can be toxic for in vivo studies. When a DMSO stock solution is diluted into an aqueous vehicle, the solubility of the compound can decrease dramatically, leading to precipitation.
To address this, you can use a co-solvent system that is more miscible with aqueous solutions and helps to maintain the compound's solubility upon dilution. A multi-component vehicle is often required. A typical approach involves a three-step process:
-
First, dissolve the this compound in a small amount of a strong organic solvent like DMSO.
-
Next, dilute this solution with a water-miscible co-solvent such as polyethylene glycol 400 (PEG400).
-
Finally, add a surfactant like Tween 80 or Cremophor EL to aid in the formation of micelles, which can encapsulate the drug and improve its stability in the final aqueous solution.[1][2]
It is crucial to add the components in the correct order and mix thoroughly at each step.
Q3: What are some recommended starting formulations for this compound for in vivo studies?
A3: The optimal formulation will depend on the required dose, the route of administration, and the animal model. However, here are a few commonly used vehicle compositions for poorly soluble compounds that you can use as a starting point for your own optimization. It is recommended to perform a small-scale solubility test with your specific batch of this compound before preparing a large volume for your study.
| Vehicle Component | Suggested Starting Concentration (v/v) | Notes |
| Option 1: DMSO/PEG400/Saline | ||
| DMSO | 5-10% | Should be minimized due to potential toxicity. |
| PEG400 | 30-40% | A commonly used water-miscible co-solvent. |
| Saline | 50-65% | Used to bring the formulation to the final volume. |
| Option 2: DMSO/PEG400/Tween 80/Saline | ||
| DMSO | 5-10% | Initial solubilizing agent. |
| PEG400 | 20-30% | Co-solvent. |
| Tween 80 | 5-10% | Surfactant to improve stability and prevent precipitation. |
| Saline | 50-70% | Final diluent. |
| Option 3: Cyclodextrin-based | ||
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 20-40% (w/v) in water | Forms inclusion complexes to enhance solubility.[1] |
Note: Always use high-purity, sterile-filtered components for preparing formulations for in vivo studies. The final formulation should be clear and free of any visible precipitate. A gentle warming (to 37°C) and sonication can aid in dissolution.
Frequently Asked Questions (FAQs)
Q: What is this compound?
A: this compound is a potent and selective inhibitor of human carbonic anhydrase II (hCAII).[3] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] hCAII is a cytosolic isoform that is ubiquitously expressed in various tissues and is involved in numerous physiological processes, including pH regulation, ion transport, and fluid secretion.[4][6]
Q: Why is improving the solubility of this compound important for in vivo studies?
A: For in vivo studies, a compound must be in a soluble and stable form to be accurately dosed and to ensure its bioavailability after administration. Poor solubility can lead to inaccurate and variable dosing, low absorption, and consequently, unreliable experimental results. Enhancing the solubility of this compound is crucial for achieving consistent and therapeutically relevant concentrations in the body to study its efficacy and pharmacokinetics.
Q: What is the mechanism of action of this compound?
A: As a carbonic anhydrase inhibitor, this compound binds to the active site of the hCAII enzyme. The active site of hCAII contains a zinc ion that is essential for its catalytic activity.[7][8][9] Inhibitors like this compound typically coordinate with this zinc ion, preventing the binding of its natural substrates (carbon dioxide and water) and thereby inhibiting its enzymatic activity.[4][6]
Q: What signaling pathways are affected by hCAII inhibition?
A: Inhibition of hCAII can impact several signaling pathways. Studies on CA2-deficient cells have shown enrichment of pathways related to glycolysis, apoptosis, and TNF signaling. Furthermore, CA2 deficiency has been shown to affect the PI3K/AKT and RELA/p65 (a subunit of NF-κB) signaling pathways, which are crucial for cell metabolism, survival, and inflammation.[10]
Experimental Protocols
Protocol: Small-Scale Solubility Assessment of this compound
This protocol outlines a method to screen for an appropriate vehicle to solubilize this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400), USP grade
-
Tween 80, USP grade
-
Sterile saline (0.9% NaCl)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Heating block or water bath
Procedure:
-
Prepare Stock Solution: Accurately weigh a small amount of this compound (e.g., 2 mg) and dissolve it in a minimal volume of DMSO (e.g., 40 µL for a 50 mg/mL stock). Vortex and gently warm if necessary to fully dissolve.
-
Prepare Test Vehicles: In separate microcentrifuge tubes, prepare different vehicle compositions based on the suggestions in the table above. For example, to prepare 1 mL of Vehicle 1 (10% DMSO, 40% PEG400, 50% Saline):
-
Add 400 µL of PEG400 to a tube.
-
Add 100 µL of DMSO.
-
Add 500 µL of saline.
-
Vortex to mix thoroughly.
-
-
Solubility Testing:
-
To the pre-mixed vehicle, add a small volume of the this compound stock solution to achieve the desired final concentration. For example, to achieve a 1 mg/mL final concentration in 1 mL of vehicle, add 20 µL of the 50 mg/mL stock solution.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.
-
Gently warm the solution to 37°C for 10-15 minutes, with intermittent vortexing.
-
-
Observation and Assessment:
-
After the dissolution steps, visually inspect the solution for any turbidity or precipitate against a dark background. A suitable formulation should be a clear, homogenous solution.
-
Let the tube sit at room temperature for at least one hour and re-examine to check for any delayed precipitation.
-
For a more quantitative assessment, the solution can be centrifuged at high speed (e.g., 14,000 rpm for 10 minutes), and the concentration of this compound in the supernatant can be determined by HPLC.
-
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Potential signaling pathways affected by hCAII inhibition.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural and Kinetic Effects on Changes in the CO2 Binding Pocket of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural study of X-ray induced activation of carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carbonic anhydrase 2 is important for articular chondrocyte function and metabolic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
hCAII-IN-1 off-target effects and how to mitigate them
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-target effects of my hCAII inhibitor, hCAII-IN-X?
A1: The most probable off-target effects of a hCAII inhibitor stem from its potential inhibition of other human Carbonic Anhydrase (hCA) isoforms.[1][2] The hCA family has 15 known isoforms with varying tissue distribution and physiological roles.[1][3] Lack of selectivity can lead to undesirable side effects by interfering with the normal function of these other isoforms.[1][4] For instance, inhibition of hCA I, also found in red blood cells, or kidney-specific isoforms could lead to systemic side effects.[2][5]
Q2: How can I determine the selectivity profile of hCAII-IN-X?
A2: Determining the selectivity profile is a critical step to understand the potential for off-target effects.[6][7] A standard approach involves a tiered experimental strategy:
-
Biochemical Profiling: Screen hCAII-IN-X against a panel of purified, catalytically active hCA isoforms to determine its inhibitory potency (IC50 or Ki) for each.[8][9]
-
Cell-Based Assays: Evaluate the activity of hCAII-IN-X in various cell lines that endogenously express different hCA isoforms. This helps to confirm on-target engagement and identify potential off-target cellular effects.[7]
-
Proteome-Wide Analysis: Advanced techniques like chemical proteomics can identify a broader range of potential off-target binding partners in an unbiased manner.[8]
Q3: My hCAII-IN-X shows some inhibition of hCA IX, a tumor-associated isoform. Is this a concern?
A3: Not necessarily; in fact, it could be beneficial depending on your research goals. hCA IX is a well-established therapeutic target in oncology, and its inhibition is sought after for anti-cancer effects.[1][10] However, if your aim is to specifically probe the function of hCAII, then inhibition of hCA IX would be considered an off-target effect that could confound your results. Understanding the selectivity ratio between hCAII and hCA IX is crucial for interpreting your findings.[11]
Q4: What strategies can I use to mitigate the off-target effects of hCAII-IN-X?
A4: Mitigating off-target effects primarily involves improving the inhibitor's selectivity. If hCAII-IN-X shows undesirable off-target activity, the following approaches can be considered:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of hCAII-IN-X to identify chemical modifications that improve selectivity for hCAII. Structural information from X-ray crystallography can guide this process by revealing differences in the active sites of hCA isoforms.[10]
-
Dose Optimization: Use the lowest effective concentration of hCAII-IN-X in your experiments that elicits the desired effect on hCAII while minimizing engagement with off-target isoforms.
-
Alternative Targeting Strategies: For cellular studies, consider advanced approaches like developing a PROTAC (PROteolysis TArgeting Chimera) degrader for hCAII.[3][12] These molecules induce the selective degradation of the target protein rather than just inhibiting it, which can sometimes offer a better selectivity profile.[3][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between assay runs. | Inconsistent reagent preparation; Compound precipitation; Pipetting errors. | Prepare fresh reagents for each experiment. Check the solubility of hCAII-IN-X in the assay buffer and consider using a different solvent if needed.[13] Use calibrated pipettes and ensure proper mixing. |
| No inhibition observed, even at high concentrations. | Degraded inhibitor stock; Inactive enzyme; Incorrect assay setup. | Use a fresh stock of the inhibitor. Confirm the activity of your recombinant hCAII using a known inhibitor like acetazolamide as a positive control.[13] Verify all assay parameters (e.g., pH, temperature, substrate concentration).[13] |
| Discrepancy between biochemical and cellular assay results. | Poor cell permeability of the inhibitor; Efflux by cellular transporters; The targeted pathway is not active in the chosen cell line. | Perform a cell permeability assay (e.g., PAMPA). Test for inhibition in the presence of efflux pump inhibitors. Ensure the cell model is appropriate and that hCAII is expressed and active. |
| Unexpected cytotoxicity observed in cell-based assays. | Off-target effects on essential cellular proteins; Intracellular acidosis due to potent hCAII inhibition. | Perform a broad off-target screening (e.g., kinase panel).[7] Measure intracellular pH to confirm on-target effect.[13] Conduct a dose-response curve to separate specific from toxic effects. |
Quantitative Data Summary
The following tables provide a hypothetical selectivity profile for hCAII-IN-X and a comparison of common assay formats for assessing hCA inhibition.
Table 1: Hypothetical Inhibitory Profile of hCAII-IN-X
| hCA Isoform | Primary Location | Physiological Role | Hypothetical Kᵢ (nM) for hCAII-IN-X | Selectivity (fold vs. hCAII) |
| hCA I | Red blood cells, GI tract | CO₂ transport | 250 | 50 |
| hCA II | Ubiquitous | pH regulation, CO₂ transport | 5 | 1 |
| hCA IV | Kidney, lung, brain | Bicarbonate reabsorption | 150 | 30 |
| hCA VA/VB | Mitochondria | Ureagenesis, gluconeogenesis | >10,000 | >2000 |
| hCA IX | Stomach, tumors | pH regulation in hypoxic tumors | 85 | 17 |
| hCA XII | Kidney, colon, tumors | Ion transport, pH regulation | 300 | 60 |
Table 2: Comparison of hCA Inhibition Assay Formats
| Assay Type | Principle | Advantages | Disadvantages |
| CO₂ Hydration Assay | Measures the rate of pH change as CO₂ is converted to bicarbonate.[13] | The most physiologically relevant assay. | Technically demanding, lower throughput. |
| Esterase Activity Assay (p-NPA) | Measures the hydrolysis of a surrogate ester substrate (p-nitrophenyl acetate).[13] | High-throughput, simple, and cost-effective.[13] | Uses an artificial substrate; results may not always correlate perfectly with CO₂ hydration activity.[13] |
| Thermal Shift Assay (TSA) | Measures the change in protein melting temperature upon ligand binding. | Can detect binding, not just inhibition; useful for initial screening. | Does not measure functional inhibition; can produce false positives/negatives.[14] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during inhibitor binding. | Provides a complete thermodynamic profile of the interaction (Kᴅ, ΔH, ΔS).[15] | Low throughput, requires larger amounts of pure protein. |
Key Experimental Protocols
Protocol 1: In Vitro hCA Esterase Inhibition Assay
This protocol describes how to determine the IC50 value of hCAII-IN-X using the p-nitrophenyl acetate (p-NPA) colorimetric assay.[13]
Materials:
-
Recombinant human hCAII
-
hCAII-IN-X stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4
-
p-NPA stock solution (e.g., 10 mM in acetonitrile)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of hCAII-IN-X in Assay Buffer. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions. Include a DMSO-only vehicle control.
-
In a 96-well plate, add 10 µL of each inhibitor dilution or vehicle control.
-
Add 80 µL of a solution containing recombinant hCAII (e.g., 0.1 mg/mL in Assay Buffer) to each well.[13]
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of p-NPA solution (e.g., to a final concentration of 0.8 mM) to each well.[13]
-
Immediately measure the absorbance at 405 nm at 30-second intervals for 10-15 minutes.[13]
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Intracellular pH (pHi) Assay
This protocol uses the pH-sensitive fluorescent dye BCECF-AM to measure changes in intracellular pH following treatment with hCAII-IN-X.[13]
Materials:
-
Cells expressing hCAII (e.g., HEK293)
-
BCECF-AM dye
-
Hanks' Balanced Salt Solution (HBSS)
-
hCAII-IN-X
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and grow to ~90% confluency.
-
Remove the culture medium and wash the cells gently with HBSS.
-
Load the cells with BCECF-AM dye by incubating with the dye reagent in HBSS according to the manufacturer's protocol.[13]
-
Wash the cells with HBSS to remove excess dye.[13]
-
Add 100 µL of HBSS containing the desired concentrations of hCAII-IN-X to the wells. Include appropriate vehicle controls.[13]
-
Incubate the plate under desired conditions for a specified time.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the ratiometric measurement of pHi (e.g., excitation at ~490 nm and ~440 nm, emission at ~535 nm).
-
Calculate the ratio of fluorescence intensities (e.g., 490/440) and correlate this ratio to pHi using a calibration curve.
Visualizations
Caption: Catalytic cycle of hCAII and its inhibition by a sulfonamide.
Caption: Workflow for assessing and mitigating off-target effects.
Caption: Troubleshooting ambiguous experimental results.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing side effects of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human Carbonic Anhydrase II-IN-1|Potent hCA II Inhibitor [benchchem.com]
Technical Support Center: Optimizing hCAII-IN-1 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing hCAII-IN-1 (also known as Compound 3h), a potent inhibitor of human carbonic anhydrase I and II (hCA I and hCA II). This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the effective application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: Beyond carbonic anhydrase inhibition, are there other reported mechanisms of action for this compound (Compound 3h)?
A2: Yes, recent studies have identified this compound (Compound 3h) as a specific inhibitor of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer cell metabolism[5][6][7]. This inhibition disrupts glycolysis and mitochondrial respiration, leading to cancer cell death. This dual-targeting capability makes it a compound of significant interest in cancer research.
Q3: What are the reported IC50 and Ki values for this compound?
A3: The inhibitory potency of this compound against hCA I and hCA II has been determined as follows:
| Target | IC50 (µM) | Ki (µM) |
| hCA I | 0.047 | 0.032 |
| hCA II | 0.024 | 0.013 |
| Data from Sağlık BN, et al. Eur J Med Chem. 2020.[1] |
Additionally, as a PKM2 inhibitor, the IC50 of Compound 3h is reported to be 0.96 ± 0.18 μM[8].
Q4: In which solvent should I dissolve this compound?
A4: Like many small molecule inhibitors, this compound is often dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution[8][9]. For cell culture experiments, it is crucial to ensure the final concentration of DMSO in the medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity[9].
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency of this compound in cell-based assays.
-
Potential Cause: Compound instability in cell culture media.
-
Recommended Solution: A decrease in the activity of this compound over time can be indicative of compound instability. Factors such as media components, temperature, pH, or light exposure can contribute to degradation[9].
-
Prepare fresh dilutions: Prepare working solutions from a frozen stock immediately before each experiment.
-
Avoid repeated freeze-thaw cycles: Aliquot the stock solution into single-use vials to minimize degradation[8].
-
Minimize light exposure: Protect solutions containing this compound from light.
-
Evaluate stability: To confirm stability, you can incubate the compound in your specific cell culture medium for the duration of your experiment, and then test its ability to inhibit purified hCAII enzyme activity.
-
Issue 2: High inter-assay variability in cytotoxicity or cell viability assays.
-
Potential Causes: Inconsistent cell seeding density, variations in compound solution stability, or cell line heterogeneity.
-
Recommended Solutions:
-
Standardize cell seeding: Ensure precise and consistent cell counting and seeding for all experiments[8].
-
Fresh compound solutions: Prepare fresh stock solutions of this compound in DMSO and use them immediately. Avoid storing diluted solutions in aqueous media for extended periods[8].
-
Control cell passage number: Use cells within a narrow passage number range to ensure consistency, as cellular characteristics can change over time in culture[8].
-
Issue 3: Precipitate formation after diluting the DMSO stock solution in aqueous media.
-
Potential Cause: Poor solubility of this compound in aqueous solutions.
-
Recommended Solutions:
-
Check final solvent concentration: Ensure the final DMSO concentration is as low as possible while maintaining solubility.
-
Pre-warm the medium: Adding a cold, concentrated stock solution to warmer cell culture medium can sometimes induce precipitation. Try pre-warming the medium before adding the compound[9].
-
Vortex during dilution: Vortex the aqueous solution while adding the DMSO stock to ensure rapid and uniform mixing.
-
Issue 4: Off-target effects observed at higher concentrations.
-
Potential Cause: At high concentrations, the compound may interact with other cellular targets.
-
Recommended Solutions:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired biological effect (e.g., inhibition of hCAII activity or induction of apoptosis) to minimize the risk of off-target effects[8].
-
Include appropriate controls: Use a structurally related but inactive compound as a negative control to differentiate specific from non-specific effects.
-
Confirm target engagement: When possible, perform assays to directly measure the inhibition of hCAII or PKM2 in your experimental system at the concentrations used[8].
-
Experimental Protocols
Protocol 1: In Vitro hCAII Inhibition Assay (Esterase Activity)
This protocol is adapted from general procedures for measuring carbonic anhydrase activity.
Materials:
-
Purified human carbonic anhydrase II (hCAII)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer to each well.
-
Add various concentrations of this compound to the test wells. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., Acetazolamide).
-
Add the purified hCAII enzyme solution to all wells except for the blank (no enzyme) wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the p-NPA substrate to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 30-60 minutes at room temperature.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Protocol 2: Cell Viability (WST-1) Assay for Prostate Cancer Cells (LNCaP)
This protocol is based on studies evaluating the cytotoxicity of Compound 3h[6][10].
Materials:
-
LNCaP human prostate cancer cells
-
This compound (Compound 3h)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
WST-1 reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed LNCaP cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0, 2.5, 5, 10, 20, and 40 µM[10]. Include a vehicle-only control (DMSO).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for 24 or 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of WST-1 reagent to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Western Blot Analysis of the Akt/mTOR Signaling Pathway
This protocol is designed to assess the effect of this compound (Compound 3h) on a key signaling pathway it is known to modulate[8][11].
Materials:
-
Cancer cell line of interest (e.g., LNCaP)
-
This compound (Compound 3h)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with desired concentrations of this compound for the specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound (Compound 3h) signaling pathway.
Caption: Workflow for a typical cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: hCAII Inhibitor Stability in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with human Carbonic Anhydrase II (hCAII) inhibitors, such as hCAII-IN-1, during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the inhibitory activity of my hCAII inhibitor over the course of a multi-day experiment. What are the potential causes?
A1: A gradual loss of inhibitory activity in long-term experiments can stem from several factors:
-
Inhibitor Instability: The small molecule inhibitor itself may be degrading under the experimental conditions (e.g., temperature, pH, exposure to light, or reaction with media components).
-
Enzyme Instability: The hCAII enzyme may be losing activity or degrading over time, leading to an apparent decrease in inhibitor potency.
-
Cellular Efflux or Metabolism: If working with cell-based assays, the cells may be actively transporting the inhibitor out or metabolizing it into an inactive form.
-
Post-Translational Modifications of hCAII: Modifications to the hCAII protein, such as phosphorylation, can alter inhibitor binding affinity.[1][2][3]
Q2: What are the recommended storage conditions for hCAII inhibitors and the enzyme itself?
A2: Proper storage is crucial for maintaining the integrity of your reagents.
-
hCAII Inhibitors: Most small molecule inhibitors are stable as a dry powder at -20°C or -80°C. For stock solutions in solvents like DMSO, it is recommended to store them in small aliquots at -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's specific storage recommendations.
-
hCAII Enzyme: Recombinant hCAII protein is typically stored at 4°C for short-term use (a few days) or at -80°C for long-term storage.[4] Avoid repeated freeze-thaw cycles, which can lead to a loss of enzymatic activity.
Q3: How can I assess the stability of my hCAII inhibitor under my specific experimental conditions?
A3: To determine the stability of your inhibitor, you can perform a control experiment. Incubate the inhibitor in your experimental buffer or media for the duration of your experiment without the enzyme. At various time points, take aliquots of this "aged" inhibitor and test its activity in a standard hCAII inhibition assay. A decrease in potency over time would indicate instability under your experimental conditions.
Q4: Could modifications to the hCAII enzyme be affecting my results in long-term cell-based assays?
A4: Yes, post-translational modifications (PTMs) of hCAII can significantly impact inhibitor binding. For example, phosphorylation of hCAII at specific sites has been shown to decrease the binding affinities of some sulfonamide inhibitors by over 800-fold.[3] If you suspect this might be an issue, consider using a cell line with known PTM profiles or analyzing the PTM status of hCAII in your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Repeated Experiments
| Potential Cause | Troubleshooting Step | Rationale |
| Inhibitor Stock Degradation | Prepare a fresh stock solution of the inhibitor from a new powder aliquot. | Repeated freeze-thaw cycles or prolonged storage of stock solutions can lead to degradation. |
| Enzyme Activity Variability | Always measure the specific activity of your hCAII enzyme stock before each experiment. | The activity of the enzyme can decrease over time, even with proper storage. |
| Pipetting Inaccuracies | Calibrate your pipettes regularly and use low-retention tips for viscous solutions like DMSO. | Small variations in inhibitor or enzyme concentration can lead to significant changes in IC50 values. |
| Assay Buffer Inconsistency | Prepare fresh assay buffer for each experiment and ensure the pH is consistent. | The activity of hCAII is pH-dependent. |
Issue 2: Complete Loss of Inhibition in Long-Term Cell Culture Experiments
| Potential Cause | Troubleshooting Step | Rationale |
| Inhibitor Metabolism by Cells | Perform a time-course experiment, measuring inhibitor concentration in the cell culture media over time using techniques like LC-MS. | Cells can metabolize the inhibitor into an inactive form. |
| Inhibitor Efflux | Use efflux pump inhibitors (e.g., verapamil for P-glycoprotein) in your experiment as a control. | Cells may be actively removing the inhibitor. |
| Inhibitor Degradation in Media | Incubate the inhibitor in the cell culture media without cells for the duration of the experiment and then test its activity. | Components in the media could be degrading the inhibitor. |
Experimental Protocols
Protocol 1: Assessing hCAII Inhibitor Stability in Aqueous Buffer
-
Prepare a stock solution of your hCAII inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare the experimental buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Dilute the inhibitor to its final working concentration in the experimental buffer.
-
Incubate the inhibitor solution at the experimental temperature (e.g., 37°C).
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Store the aliquots at -80°C until all time points are collected.
-
Perform a standard hCAII activity assay using the "aged" inhibitor aliquots to determine the IC50 value at each time point.
-
Compare the IC50 values over time. A significant increase indicates instability.
Protocol 2: Standard hCAII Esterase Activity Assay
This assay measures the hydrolysis of p-nitrophenyl acetate (p-NPA) by hCAII, which produces the yellow-colored p-nitrophenolate, detectable at 405 nm.
-
Prepare an assay buffer: 50 mM Tris-HCl, pH 8.0.
-
Prepare a p-NPA substrate solution: Dilute a stock of p-NPA in a solvent like ethanol into the assay buffer to a final concentration of 0.48 mM or 0.6 mM immediately before use.[2]
-
Prepare hCAII enzyme solution: Dilute purified hCAII in the assay buffer to a final concentration of approximately 0.3 µM.[2]
-
Prepare inhibitor dilutions: Serially dilute the hCAII inhibitor in the assay buffer.
-
Set up the reaction: In a 96-well plate, add the assay buffer, inhibitor dilution, and hCAII enzyme solution.
-
Initiate the reaction: Add the p-NPA substrate solution to all wells.
-
Measure absorbance: Immediately begin reading the absorbance at 405 nm every 30 seconds for 15 minutes using a plate reader.
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time curve.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Visualizations
Caption: Workflow for assessing hCAII inhibitor stability.
Caption: Troubleshooting logic for decreased inhibitor activity.
References
- 1. Effects of Phosphorylation on the Activity, Inhibition and Stability of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Phosphorylation on the Activity, Inhibition and Stability of Carbonic Anhydrases [mdpi.com]
- 3. Effects of Phosphorylation on the Activity, Inhibition and Stability of Carbonic Anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into a thermostable variant of human carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent hCAII-IN-1 precipitation in buffer solutions
Welcome to the technical support center for hCAII-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in buffer solutions during their experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound can be a significant issue in experimental settings. This guide provides a systematic approach to identify and resolve common causes of precipitation.
dot
Caption: A workflow diagram for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on data from similar compounds, 100% DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. For a related compound, hCAII Degrader 11, solubility in DMSO is confirmed up to 100 mM.[1] Another similar inhibitor, hCAII-IN-9, also lists DMSO as the primary solvent.
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A2: This is a common issue when a compound is significantly less soluble in aqueous solutions than in pure DMSO. Here are several steps to address this:
-
Final DMSO Concentration: Ensure your final assay buffer contains a low percentage of DMSO (typically ≤1%) to maintain the solubility of this compound without affecting the biological assay.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
-
Vortexing: Vortex the solution immediately after adding the this compound stock to the buffer to ensure rapid and uniform mixing.
-
Lower Working Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your assay.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: Stock solutions of this compound in DMSO should be stored in aliquots in tightly sealed vials at -20°C or below. It is recommended to use these stock solutions within one month.[1] Avoid repeated freeze-thaw cycles.
Q4: Can pH or temperature of the buffer affect this compound solubility?
Q5: I am having difficulty dissolving the solid this compound in DMSO. What can I do?
A5: For compounds that are difficult to dissolve, the following techniques can be helpful:
-
Rapid Stirring: Continuously stir the solution while adding the solid compound to the solvent.
-
Sonication: A brief period of sonication can help to break up aggregates and enhance dissolution.[1]
-
Gentle Warming: Warming the solution in a water bath (45-60°C) can increase the solubility.[1] However, be cautious and ensure the compound is stable at elevated temperatures.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol is based on best practices for similar sulfonamide-based carbonic anhydrase inhibitors.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a fume hood, using appropriate personal protective equipment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, you may sonicate the vial for 5-10 minutes or warm it gently in a 45-60°C water bath for a short period.
-
Once dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or below.
Protocol for Diluting this compound into Aqueous Buffer
Materials:
-
This compound stock solution (in DMSO)
-
Experimental aqueous buffer
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental buffer. Aim for a final DMSO concentration of 1% or less.
-
Pipette the required volume of the aqueous buffer into a new tube.
-
While vortexing the buffer, add the calculated volume of the this compound stock solution dropwise.
-
Continue to vortex for another 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy or contains visible particles, consider optimizing the protocol by lowering the final concentration or adjusting the buffer composition.
Data Presentation
Table 1: Solubility of Related hCAII Inhibitors
| Compound Name | Recommended Solvent | Reported Maximum Concentration | Source |
| hCAII Degrader 11 | DMSO | 100 mM | [1] |
| hCAII-IN-9 | DMSO (primary), Water, Ethanol, DMF | Not specified |
Signaling Pathways and Logical Relationships
dot
Caption: Key factors that can lead to the precipitation of this compound.
References
hCAII-IN-1 degradation and storage best practices
This technical support center provides guidance on the best practices for the degradation and storage of hCAII-IN-1, a potent and selective inhibitor of human Carbonic Anhydrase II (hCAII). Adherence to these guidelines is crucial for ensuring the integrity, potency, and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: For creating high-concentration stock solutions, 100% DMSO is the recommended primary solvent for hydrophobic compounds like many small molecule inhibitors.[1] Always refer to the product-specific technical data sheet for any particular recommendations on solubility.
Q2: My this compound precipitated when I diluted the DMSO stock in an aqueous buffer. What should I do?
A2: This is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
-
Decrease the final concentration: The compound may have exceeded its aqueous solubility limit.
-
Use a co-solvent system: Consider using solvents like ethanol or PEG in combination with your aqueous buffer to improve solubility.[1]
-
Prepare fresh dilutions: Do not use a solution that has precipitated. Centrifuge the vial to pellet any powder before preparing a new stock solution.[1]
Q3: How should I store the solid compound and prepared stock solutions of this compound?
A3: Proper storage is critical for maintaining the stability of this compound.[2] Refer to the table below for detailed storage recommendations.
Q4: How many times can I freeze-thaw my this compound stock solution?
A4: It is best to minimize freeze-thaw cycles. Once a stock solution is prepared, it should be aliquoted into ready-to-use volumes to avoid repeated temperature changes.[3] Research suggests that compounds dissolved in moisture-free DMSO can undergo multiple freeze-thaw cycles without degradation.[4]
Q5: Is this compound sensitive to light or air?
A5: Many small molecules can be sensitive to light and air, which can lead to decomposition.[2][4] It is recommended to store this compound in a dark environment and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Inhibitory Activity | Compound degradation due to improper storage or handling. | Review storage conditions. Prepare fresh stock solutions from solid compound. Perform a stability analysis using HPLC to check for degradation products. |
| Inconsistent Results Between Experiments | Variability in compound concentration due to precipitation or incomplete solubilization. | Ensure complete solubilization of the compound before use. Vortex or mix reagents thoroughly.[2] Prepare fresh dilutions for each experiment. |
| Precipitation in Aqueous Media | Low aqueous solubility of the inhibitor. | Decrease the final concentration in the assay. Consider using a different buffer system or adding a co-solvent.[1] |
| Unexpected Off-Target Effects | High concentration of DMSO in the final assay. | Ensure the final DMSO concentration is as low as possible (ideally <0.1%) and include a vehicle control in your experiments.[1] |
Storage and Stability Data
Proper storage conditions are essential to prevent the degradation of this compound. The following table summarizes the recommended storage conditions and expected stability.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[1][3] | Keep in a desiccated, dark environment to prevent hydration and photodegradation.[1][4] |
| 4°C | Up to 2 years[1][3] | Check the product datasheet for specific recommendations.[1] | |
| Stock Solution in DMSO | -20°C | Up to 1 month[3] | Aliquot to avoid repeated freeze-thaw cycles.[3] Use tightly sealed vials. |
| -80°C | Up to 6 months[3] | Preferred for longer-term storage of stock solutions. | |
| Aqueous Solution | 2-8°C | Not Recommended | Inhibitors may have limited stability in aqueous solutions. Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution
This protocol outlines a method to evaluate the stability of this compound in a specific buffer system over time using High-Performance Liquid Chromatography (HPLC).
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Dilute in Aqueous Buffer: Dilute the DMSO stock solution into your desired aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration.
-
Incubate at Different Conditions: Aliquot the aqueous solution and incubate at various temperatures (e.g., 4°C, 25°C, 37°C) and for different durations (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze by HPLC: At each time point, analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.[5]
-
Interpret Data: Determine the rate of degradation under each condition to establish the compound's stability profile.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Overcoming resistance to hCAII-IN-1 in cancer cell lines
Welcome to the technical support center for hCAII-IN-1, a selective inhibitor of human carbonic anhydrase II (hCAII). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cancer cell line experiments and troubleshooting potential challenges, including the development of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of human carbonic anhydrase II (hCAII). Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] In the context of cancer, isoforms like CAIX and CAXII are highly expressed in solid tumors and contribute to an acidic tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy.[1][2][3][4] While this compound specifically targets hCAII, it's important to consider the broader role of carbonic anhydrases in cancer biology. Inhibition of these enzymes can disrupt pH regulation within cancer cells, potentially leading to apoptosis and inhibition of proliferation.
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented, resistance to carbonic anhydrase inhibitors, in general, can arise from several factors. These may include:
-
Upregulation of other CA isoforms: Cancer cells might compensate for the inhibition of hCAII by upregulating the expression of other carbonic anhydrase isoforms, such as CAIX or CAXII, which are also involved in pH regulation.[1][3]
-
Alterations in the tumor microenvironment: Changes in the tumor microenvironment, such as increased hypoxia, can select for more aggressive and resistant cancer cell phenotypes.[3][4]
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Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (Pgp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[5]
-
Target mutation: Although less common for this class of drugs, mutations in the CA2 gene encoding for hCAII could potentially alter the drug binding site and reduce the inhibitor's affinity.
-
Activation of bypass signaling pathways: Cancer cells may activate alternative signaling pathways to maintain their survival and proliferation despite the inhibition of hCAII.
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: To confirm resistance, you can perform a dose-response assay, such as an MTT or clonogenic assay, to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line with the parental (sensitive) cell line.[6] A significant increase in the IC50 value for the resistant line indicates the development of resistance.[6] You can also use techniques like Western blotting to investigate the expression levels of hCAII, other CA isoforms (e.g., CAIX, CAXII), and drug efflux pumps (e.g., P-glycoprotein).[7][8]
Q4: Are there any strategies to overcome resistance to this compound?
A4: Yes, several strategies can be explored to overcome resistance:
-
Combination Therapy: Combining this compound with other therapeutic agents is a promising approach.[3][9][10][11] This could include conventional chemotherapeutics, inhibitors of other CA isoforms, or drugs targeting resistance mechanisms like efflux pump inhibitors.[5][12] The goal is to achieve a synergistic effect where the combined treatment is more effective than either agent alone.[10][11]
-
Targeting the Tumor Microenvironment: Since the tumor microenvironment plays a crucial role in resistance, strategies to modulate it, such as targeting hypoxia, may enhance the efficacy of this compound.[3][4]
-
Sequential Treatment: Alternating or sequential treatment with different drugs can sometimes prevent the development of resistance.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Decreased efficacy of this compound in my cell line. | Development of resistance. | 1. Confirm Resistance: Perform a dose-response assay (e.g., MTT, Clonogenic) to compare the IC50 of the current cell line with the parental line.[6]2. Investigate Mechanism: Use Western blot to check for upregulation of other CA isoforms (CAIX, CAXII) or drug efflux pumps (P-glycoprotein).[7][8]3. Combination Therapy: Explore combining this compound with other anticancer agents to potentially re-sensitize the cells.[9][12] |
| High variability in experimental results. | Inconsistent cell plating density, variations in drug concentration, or issues with the assay protocol. | 1. Standardize Cell Plating: Ensure a consistent number of cells are seeded in each well for assays.[13]2. Accurate Drug Dilutions: Prepare fresh drug dilutions for each experiment and verify concentrations.3. Optimize Assay Protocol: Follow a standardized and validated protocol for your chosen assay (e.g., MTT, clonogenic).[14][15][16] |
| Unexpected cytotoxicity at low concentrations of this compound. | Cell line is highly sensitive, error in concentration calculation, or off-target effects. | 1. Verify IC50: Perform a detailed dose-response curve to accurately determine the IC50 for your specific cell line.2. Check Calculations: Double-check all calculations for drug dilutions.3. Control Experiments: Include appropriate vehicle controls in your experiments. |
| Difficulty in establishing a resistant cell line. | Insufficient drug concentration or exposure time, or the cell line is inherently unable to develop resistance through the chosen method. | 1. Gradual Dose Escalation: Expose cells to gradually increasing concentrations of this compound over a prolonged period.[6]2. Pulsed Treatment: Use a pulsed treatment method where cells are exposed to the drug for a short period, followed by a recovery phase.[17]3. Monitor Viability: Closely monitor cell viability and proliferation at each step to avoid complete cell death. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of mitochondria.[14][18]
Materials:
-
96-well plates
-
Cancer cell lines (parental and potentially resistant)
-
This compound
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Clonogenic Assay for Cell Survival
This assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival and reproductive integrity.[19][20]
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Complete culture medium
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.[21]
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.[21]
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.[16]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).[16]
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Western Blot for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins.[7][22]
Materials:
-
Cell lysates from parental and resistant cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-hCAII, anti-CAIX, anti-P-glycoprotein, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from both parental and resistant cell lines.[23][24]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[8]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize protein levels.[8]
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| MCF-7 (Breast Cancer) | 5.2 | 48.5 | 9.3 |
| A549 (Lung Cancer) | 8.1 | 75.3 | 9.3 |
| HCT116 (Colon Cancer) | 12.5 | 110.2 | 8.8 |
Table 2: Hypothetical Protein Expression Changes in Resistant Cell Lines (Relative to Parental)
| Cell Line | hCAII Expression | CAIX Expression | P-glycoprotein Expression |
| MCF-7 | No significant change | 3.5-fold increase | 4.2-fold increase |
| A549 | No significant change | 4.1-fold increase | 5.0-fold increase |
| HCT116 | No significant change | 2.9-fold increase | 3.8-fold increase |
Visualizations
Caption: Potential mechanisms of resistance to this compound in cancer cells.
Caption: Experimental workflow for investigating and overcoming resistance.
Caption: Synergistic effect of this compound and chemotherapy.
References
- 1. Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors | Semantic Scholar [semanticscholar.org]
- 5. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
- 8. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 9. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamical Synergy of Drug Combinations during Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Sensitivity Assays: The MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Clonogenic Assay [bio-protocol.org]
- 17. Drug resistance -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 18. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 20. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. origene.com [origene.com]
- 24. addgene.org [addgene.org]
hCAII-IN-1 inconsistent results in replicate experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results observed in replicate experiments involving the human Carbonic Anhydrase II (hCAII) inhibitor, hCAII-IN-1.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound between replicate experiments. What are the common causes for this?
A1: Inconsistent IC50 values for this compound can arise from several factors. Key areas to investigate include the stability and handling of the inhibitor and enzyme, as well as the experimental conditions. Specifically, consider the following:
-
Inhibitor Stock and Dilutions: The solubility and stability of this compound in aqueous buffers can be limited. It is crucial to prepare fresh dilutions for each experiment from a well-dissolved stock solution (typically in 100% DMSO). Precipitation of the inhibitor in the final assay buffer will lead to an inaccurate concentration and, consequently, variable inhibition.[1]
-
Enzyme Activity: The enzymatic activity of hCAII can fluctuate if the protein is not stored or handled correctly. Ensure your enzyme stock is stable and consistently active. It's good practice to run a positive control with a well-characterized inhibitor, such as acetazolamide, to confirm the enzyme's performance.[1][2]
-
Assay Conditions: Carbonic anhydrase activity is highly sensitive to pH.[1] Minor shifts in the buffer pH between experiments can significantly impact enzyme kinetics and inhibitor binding. Temperature is another critical parameter that must be kept consistent.
-
Incubation Times: Ensure that the pre-incubation time of hCAII with this compound is sufficient and consistent to allow for stable binding before initiating the enzymatic reaction.[1]
Q2: Our this compound solution appears cloudy after being diluted in our aqueous assay buffer. Can we still use it?
A2: No, you should not proceed with a cloudy or precipitated solution. This indicates that the inhibitor has fallen out of solution, and the actual concentration is unknown, which will lead to unreliable and unrepeatable results. To address this, consider the following troubleshooting steps:
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Initial Dissolution: Ensure your stock solution of this compound in 100% DMSO is fully dissolved. Gentle warming or sonication can sometimes help.
-
Final DMSO Concentration: When preparing your working dilutions, try to maintain a final DMSO concentration in your assay that is as high as permissible for your experimental system (usually between 0.1% and 1%) to aid solubility.[3]
-
Fresh Preparations: Always prepare fresh aqueous dilutions of this compound for each experiment. Avoid storing aqueous dilutions, as precipitation can occur over time.[1]
Q3: The inhibitory potency of this compound in our cell-based assay does not correlate with our in-vitro enzymatic assay results. Why might this be the case?
A3: Discrepancies between in-vitro and cell-based assays are common and can be attributed to several factors:
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Cellular Permeability: this compound may have poor membrane permeability, limiting its access to intracellular hCAII.
-
Off-Target Effects: In a cellular context, the compound may have off-target effects that influence cell viability or other measured endpoints, confounding the interpretation of hCAII inhibition.
-
Cellular Environment: The intracellular environment is much more complex than an in-vitro assay. Factors such as protein binding, metabolism of the inhibitor, and active efflux can reduce the effective concentration of this compound at the target.
-
Expression Levels of hCAII: The expression level of hCAII in your cell line can influence the apparent potency of the inhibitor.
Troubleshooting Guides
Inconsistent In-Vitro Assay Results
| Potential Cause | Troubleshooting Steps |
| Inhibitor Precipitation | - Visually inspect solutions for any cloudiness or precipitate. - Ensure the final DMSO concentration is sufficient to maintain solubility (typically 0.1-1%).[3] - Prepare fresh dilutions for each experiment.[1] |
| Variable Enzyme Activity | - Aliquot and store the enzyme at the recommended temperature to avoid repeated freeze-thaw cycles. - Run a positive control inhibitor (e.g., acetazolamide) in parallel to monitor enzyme performance.[1] - Ensure the enzyme concentration is appropriate for the assay, avoiding reaction rates that are too fast or too slow.[4] |
| Inconsistent Assay Conditions | - Use a robust buffer system and verify the pH for each experiment.[1] - Maintain a constant temperature throughout the assay. - Ensure consistent pre-incubation times for the enzyme and inhibitor.[1] |
| Assay Method Artifacts | - For spectrophotometric or fluorometric assays, ensure the signal detection is within the linear range of the instrument.[5] - If using a coupled-enzyme assay, verify the performance of the coupling enzyme(s) under your specific conditions.[5] |
Discrepancies Between Different Assay Formats
| Potential Cause | Troubleshooting Steps |
| Different Assay Principles | - Be aware that different assay methods (e.g., CO2 hydration vs. esterase activity) can yield different kinetic parameters.[2] The esterase activity assay, while convenient, is a surrogate for the physiological CO2 hydration reaction and may not always correlate perfectly.[2] |
| Different Experimental Parameters | - Carefully compare the experimental conditions between the different assays, including pH, temperature, buffer composition, and substrate concentration.[1] |
| Carbonic Anhydrase Isoform Specificity | - Ensure you are using the same isoform of carbonic anhydrase in all your experiments, as this compound may have different affinities for different isoforms.[1] |
Experimental Protocols
Protocol: In-Vitro hCAII Esterase Activity Inhibition Assay
This protocol is adapted from standard procedures for measuring the esterase activity of hCAII using p-nitrophenyl acetate (pNPA) as a substrate.[6][7]
Materials:
-
Recombinant human Carbonic Anhydrase II (hCAII)
-
This compound
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a solution of hCAII in the assay buffer.
-
Prepare a solution of pNPA in the assay buffer.
-
-
Assay Protocol:
-
Add 10 µL of each this compound dilution to the wells of a 96-well plate. Include wells for a vehicle control (buffer with DMSO) and a no-enzyme control.
-
Add 80 µL of the hCAII solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the pNPA solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes to monitor the formation of p-nitrophenol.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Workflow for the in-vitro hCAII esterase activity inhibition assay.
Caption: A logical approach to troubleshooting inconsistent experimental results.
Caption: Simplified mechanism of hCAII catalysis and inhibition by a sulfonamide inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bioivt.com [bioivt.com]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining hCAII-IN-1 Delivery Methods for Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the human Carbonic Anhydrase II (hCAII) inhibitor, hCAII-IN-1, in animal models. Here you will find troubleshooting guidance and frequently asked questions to address common challenges in your in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Formulation & Administration
Q1: My this compound formulation is cloudy and appears to have precipitated. What should I do?
A1: Precipitation is a common issue for poorly soluble small molecule inhibitors like this compound, leading to inaccurate dosing and low bioavailability.
Troubleshooting Steps:
-
Verify Solubility: Confirm the solubility of this compound in your chosen vehicle. If this is not known, perform small-scale solubility tests with various pharmaceutically acceptable solvents.
-
Optimize Formulation: If solubility in simple aqueous vehicles is low, consider the formulation strategies outlined in the table below.
-
Particle Size Reduction: For suspensions, reducing the particle size can significantly improve dissolution rate and bioavailability.[1][2]
Q2: I'm observing low or inconsistent efficacy of this compound in my animal model. What are the potential causes and solutions?
A2: Low or variable efficacy can stem from poor bioavailability, rapid metabolism, or issues with the experimental setup.
Troubleshooting Steps:
-
Enhance Bioavailability: Poor absorption from the administration site is a likely cause. Review the "Formulation Strategies for Poorly Soluble Compounds" table below and consider reformulating this compound. A nanosuspension or a Self-Emulsifying Drug Delivery System (SEDDS) could significantly improve absorption.[1][3]
-
Alternative Administration Route: If using oral administration, consider intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism. Note that IV administration will require a completely solubilized formulation.
-
Dose and Dosing Regimen: The current dose may be insufficient to reach a therapeutic concentration at the target site. A dose-response study may be necessary. Also, consider the dosing frequency based on the inhibitor's half-life.
-
Animal Handling and Technique: Ensure consistent and accurate administration techniques. For detailed protocols on IV and IP injections, refer to the "Experimental Protocols" section. Inconsistent administration can lead to high variability between animals.
Q3: I'm observing unexpected toxicity or adverse effects in my animal models. How can I troubleshoot this?
A3: Toxicity can be caused by the inhibitor itself, the formulation vehicle, or impurities.
Troubleshooting Steps:
-
Vehicle Control Group: Always include a control group that receives the vehicle alone to distinguish vehicle-related toxicity from the effects of this compound.
-
Dose Reduction: Determine if the toxicity is dose-dependent by testing lower doses of this compound.
-
Formulation Excipient Safety: Ensure all excipients in your formulation are safe and used within established limits for the specific animal model and administration route.
-
Off-Target Effects: Consider the possibility of this compound inhibiting other carbonic anhydrase isoforms or having other off-target effects. A literature search on the selectivity profile of your inhibitor is recommended.
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats with Different Formulations (Oral Administration at 50 mg/kg)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 250 ± 45 | 4.0 | 1,800 ± 350 | 100 (Reference) |
| Nanosuspension | 975 ± 150 | 2.0 | 7,920 ± 980 | 440 |
| SEDDS | 1,250 ± 210 | 1.5 | 9,500 ± 1,100 | 528 |
This table presents hypothetical data based on typical improvements seen with advanced formulations for poorly soluble drugs, for illustrative purposes.[1][3]
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Media Milling
This protocol is adapted from a general method for preparing nanosuspensions of poorly water-soluble compounds.[1][2]
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC, 3 cP)
-
Tween 80 (Polysorbate 80)
-
Purified water
-
Zirconium oxide beads (0.5 mm)
-
Mixer mill or rotation/revolution mixer
Procedure:
-
Preparation of Dispersing Agent Solution: Prepare a solution of 0.5% HPMC (w/v) and 0.5% Tween 80 (w/v) in purified water. For example, to make 10 mL, dissolve 50 mg of HPMC and 50 mg of Tween 80 in 10 mL of purified water.
-
Premixing: Add this compound to the dispersing agent solution to a final concentration of 100 mg/mL. For example, add 1 g of this compound to 10 mL of the solution. Mix with a vortex or magnetic stirrer to create a pre-suspension.
-
Milling:
-
Transfer the pre-suspension to a milling chamber containing zirconium oxide beads. The volume of beads should be approximately 50-70% of the chamber volume.
-
Mill the suspension using a mixer mill or a rotation/revolution mixer. Milling time will need to be optimized for this compound, but a starting point could be 30-60 minutes.
-
-
Particle Size Analysis: After milling, measure the particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. The target is a mean particle size of less than 500 nm with a PDI below 0.3.
-
Storage: Store the resulting nanosuspension at 2-8°C. Stability should be assessed over time.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol is a general guideline for developing a SEDDS formulation.[3][4]
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor RH40, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagram:
-
Select the best oil, surfactant, and co-surfactant based on the solubility studies.
-
Prepare various mixtures of the surfactant and co-surfactant (S/CoS mix) at different ratios (e.g., 1:1, 2:1, 1:2).
-
For each S/CoS mix ratio, mix with the oil at various ratios (e.g., 9:1, 8:2, ... 1:9).
-
To each of these mixtures, add a small amount of water (titrate) and observe the formation of an emulsion. The regions that form clear or slightly bluish, stable nanoemulsions are identified. This allows for the selection of an optimal ratio of oil, surfactant, and co-surfactant.
-
-
Preparation of this compound SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to approximately 40°C to facilitate mixing.
-
Add the pre-weighed amount of this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization:
-
Visually assess the self-emulsification process by adding a small amount of the SEDDS formulation to water with gentle agitation.
-
Measure the droplet size, PDI, and zeta potential of the resulting nanoemulsion using DLS.
-
Protocol 3: Intraperitoneal (IP) Injection in Rats
This protocol provides a standard procedure for IP injection in rats.[5]
Materials:
-
This compound formulation
-
Sterile syringe (e.g., 1-3 mL)
-
Sterile needle (23-25 gauge)
-
70% alcohol swabs
Procedure:
-
Animal Restraint: Safely restrain the rat. One common method is to hold the rat with its back against your palm, with your thumb and forefinger gently but firmly securing the head.
-
Locate Injection Site: Position the rat so its abdomen is facing upwards. The injection site is in the lower right quadrant of the abdomen to avoid the cecum.
-
Injection:
-
Clean the injection site with a 70% alcohol swab.
-
Insert the needle at a 30-45 degree angle into the skin.
-
Gently advance the needle through the abdominal wall. You should feel a slight "pop" as the needle enters the peritoneal cavity.
-
Before injecting, aspirate slightly by pulling back on the plunger to ensure no blood or urine is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.
-
Inject the this compound formulation slowly.
-
-
Post-Injection: Withdraw the needle and return the rat to its cage. Monitor the animal for any signs of distress.
Visualizations
Caption: hCAII's role in facilitating lactate transport in cancer cells.
Caption: General experimental workflow for in vivo studies.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Technical Support Center: Addressing hCAII-IN-1 Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential cytotoxicity of hCAII-IN-1 in primary cell cultures. The information is based on general principles for small molecule inhibitors of human Carbonic Anhydrase II (hCAII).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of human Carbonic Anhydrase II (hCAII). hCAII is a zinc-dependent metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[1] This process is fundamental to pH regulation, ion transport, and various physiological processes.[1] By inhibiting hCAII, this compound is expected to disrupt these processes in target cells. Many inhibitors of carbonic anhydrases belong to the sulfonamide class of compounds.[1][2]
Q2: I am observing significant cytotoxicity in my primary cell cultures treated with this compound, even at low concentrations. What are the possible causes?
A2: Unexpected cytotoxicity in primary cell cultures can arise from several factors:
-
Compound-Specific Toxicity: The inherent chemical structure of this compound may have off-target effects or induce cellular stress leading to apoptosis or necrosis. Inhibition of CAII can lead to alterations in intracellular pH, which can trigger apoptosis.[3]
-
Solvent Toxicity: Primary cells are often more sensitive than cell lines to solvents like DMSO. It is crucial to keep the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%.[4]
-
Compound Solubility and Precipitation: this compound may have poor solubility in aqueous culture media. Precipitation of the compound can lead to inconsistent cell exposure and physical stress on the cells.[4]
-
Primary Cell Health and Viability: The health, passage number, and seeding density of primary cells can significantly impact their sensitivity to chemical compounds.[4][5] Stressed or overly confluent cells are more susceptible to cytotoxic effects.[6]
-
Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death that might be mistakenly attributed to the compound.[4]
-
Instability of the Compound: The compound may be unstable in the cell culture medium at 37°C, degrading into byproducts that could be more toxic.[7]
Q3: How can I differentiate between true cytotoxicity from this compound and artifacts from my experimental setup?
A3: A well-designed experiment with proper controls is essential. Here are key controls to include:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[4] This is critical to assess the toxicity of the solvent itself.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
Media-Only Control (Blank): Wells with culture medium but no cells to check for background signal in your assay.
Comparing the results from your this compound treated group to the vehicle control will help you determine the cytotoxicity attributable to the compound itself.
Troubleshooting Guide
This guide addresses specific issues you may encounter when assessing the cytotoxicity of this compound.
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Bubbles in wells.[8] | Carefully inspect plates before reading and use a sterile needle to pop any bubbles. |
| Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting. | |
| Edge effects on the plate due to evaporation.[4] | Avoid using the outer wells of the plate for experiments. Fill them with sterile PBS or media to maintain humidity.[4] | |
| Compound precipitation. | Visually inspect wells for precipitates. Test the solubility of this compound in your culture medium. Consider using a different solvent or a lower concentration. | |
| Vehicle (e.g., DMSO) control shows high cytotoxicity | DMSO concentration is too high.[4] | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[4] Perform a dose-response curve for DMSO alone on your specific primary cells to determine their tolerance. |
| DMSO stock is contaminated or degraded. | Use a fresh, high-quality, sterile-filtered DMSO stock. | |
| Cytotoxicity is observed immediately after adding the compound | High compound concentration. | Perform a dose-response experiment with a wider range of concentrations, starting from nanomolar levels. |
| Osmotic shock to cells.[5] | Ensure the compound stock is diluted sufficiently in pre-warmed media before adding to the cells.[5] | |
| No dose-dependent cytotoxicity observed | Compound is not active or is unstable. | Check the stability of this compound in cell culture media over the course of your experiment.[7] |
| Assay is not sensitive enough. | Try a different cytotoxicity assay (e.g., LDH release vs. a metabolic assay like MTT).[9] | |
| Compound is binding to plasticware or serum proteins.[10] | Use low-protein-binding plates. Assess the impact of serum concentration on compound activity.[7][10] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is often correlated with cell viability.[11]
Materials:
-
Primary cells and complete culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the compound or controls (vehicle, untreated).
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[9]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit
-
Treated cell culture supernatants
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
Measurement: Incubate as instructed and then measure the absorbance at the recommended wavelength.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to release maximum LDH).[8]
Signaling Pathways and Workflows
Potential Signaling Pathway for this compound Induced Cytotoxicity
Inhibition of carbonic anhydrase can disrupt intracellular pH (pHi) homeostasis, leading to intracellular acidification.[3] This can be a potent trigger for apoptosis through both intrinsic and extrinsic pathways.
Caption: Potential mechanism of this compound induced apoptosis.
Experimental Workflow for Troubleshooting Cytotoxicity
This workflow provides a logical sequence of steps to identify the source of unexpected cytotoxicity.
Caption: A workflow for troubleshooting cytotoxicity issues.
References
- 1. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing hCAII-IN-1 Treatment
Welcome to the technical support center for hCAII-IN-1, a potent degrader of human Carbonic Anhydrase II (hCAII). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges, with a specific focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional degrader, likely a Proteolysis Targeting Chimera (PROTAC). It works by simultaneously binding to hCAII and an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the ubiquitination of hCAII, marking it for degradation by the cell's proteasome system. This mechanism of action is distinct from traditional small molecule inhibitors which only block the enzyme's active site.[1][2]
Q2: How long should I incubate my cells with this compound to see maximum degradation?
A2: The optimal incubation time can vary depending on the cell line, concentration of the degrader, and experimental goals. However, time-course studies in HEK293 cells with a potent hCAII degrader (50 nM concentration) have shown that degradation begins within 2 hours, reaches a maximal effect by 6 hours, and is sustained for at least 48 hours.[1][2] For initial experiments, a 6-hour incubation is a robust starting point.
Q3: I am not observing any hCAII degradation. What are the possible causes?
A3: There are several potential reasons for a lack of degradation. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common causes include incorrect compound concentration, issues with the E3 ligase or proteasome machinery in your cell line, or problems with your detection method (e.g., Western blot).
Q4: Can I use an enzymatic activity assay to measure the effect of this compound?
A4: While you can use an enzymatic assay (e.g., using p-nitrophenyl acetate as a substrate) to confirm that the hCAII-binding portion of the degrader is engaging the target, it will not measure protein degradation.[1][2][3] The primary endpoint for a degrader is the reduction in total protein levels, which must be measured by methods like Western blot or mass spectrometry. An activity assay would only show inhibition, not the removal of the protein.
Troubleshooting Guide: Optimizing Incubation Time
This guide addresses common issues encountered when determining the optimal incubation time for hCAII degradation.
| Issue | Possible Cause | Recommended Action |
| No degradation at any time point | 1. Compound Inactivity: The degrader may have degraded due to improper storage or handling. 2. Cell Line Resistance: The cell line may not express the necessary E3 ligase (e.g., CRBN) or have a compromised ubiquitin-proteasome system. 3. Incorrect Concentration: The concentration used may be too low to effectively induce degradation. | 1. Verify Compound: Use a positive control cell line (e.g., HEK293) known to be responsive. Confirm compound integrity. 2. Confirm E3 Ligase Expression: Check for the expression of the relevant E3 ligase in your cell line via Western blot or qPCR. 3. Dose-Response: Perform a dose-response experiment (e.g., 0.1 nM to 10 µM) at a fixed time point (e.g., 6 hours) to find the optimal concentration. |
| Degradation is observed, but is weaker than expected | 1. Suboptimal Incubation Time: The peak degradation time for your specific cell line and concentration may not have been reached. 2. High Protein Turnover: The natural synthesis rate of hCAII in your cell line might be very high, counteracting the degradation. | 1. Time-Course Experiment: Perform a detailed time-course experiment (e.g., 0, 2, 4, 6, 12, 24, 48 hours) to identify the time of maximal degradation (Dmax).[1][2] 2. Inhibit Protein Synthesis: Use a protein synthesis inhibitor like cycloheximide as a control to assess the natural degradation rate of hCAII. |
| Degradation is observed at early time points but protein levels recover later | 1. Compound Instability: The degrader may be unstable in cell culture medium over longer periods. 2. Cellular Adaptation: Cells may be upregulating the synthesis of hCAII to compensate for the induced degradation. | 1. Re-dosing: For long-term experiments (>48 hours), consider replacing the medium with fresh degrader-containing medium. 2. mRNA Analysis: Measure hCAII mRNA levels by qPCR at different time points to check for transcriptional upregulation. |
Summary of Time-Course Degradation Data
The following table summarizes the typical degradation profile of hCAII in HEK293 cells treated with 50 nM of a potent degrader.[1][2]
| Time (Hours) | Relative hCAII Abundance (%) | Key Observation |
| 0 | 100 | Baseline |
| 2 | ~50 | Degradation begins rapidly |
| 4 | ~20 | Significant degradation |
| 6 | <10 | Maximal degradation reached |
| 12 | <10 | Degradation is sustained |
| 24 | <10 | Degradation is sustained |
| 48 | <10 | Degradation is sustained |
Diagrams and Workflows
Mechanism of Action: this compound (PROTAC)
Caption: Workflow of hCAII degradation by a PROTAC like this compound.
Experimental Workflow: Optimizing Incubation Time
Caption: Step-by-step workflow for a time-course degradation experiment.
Detailed Experimental Protocols
Protocol 1: Time-Course Analysis of hCAII Degradation by Western Blot
This protocol details how to assess the optimal incubation time for this compound in a chosen cell line (e.g., HEK293).[1][2]
Materials:
-
HEK293 cells (or other cell line of interest)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Primary antibody against hCAII
-
Primary antibody for loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
6-well plates
Procedure:
-
Cell Seeding: Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Incubate overnight.
-
Treatment Preparation: Prepare working solutions of this compound in complete medium. For a final concentration of 50 nM, dilute the 10 mM DMSO stock accordingly. Prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Remove the old medium from the cells. Add the prepared media containing either this compound or vehicle.
-
Time Points: Incubate the plates for different durations (e.g., 0, 2, 4, 6, 12, 24 hours). The 0-hour time point is harvested immediately after adding the compound.
-
Cell Lysis: At each time point, wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-hCAII and anti-loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging and Analysis: Image the blot using a chemiluminescence detector. Quantify the band intensities using software like ImageJ. Normalize the hCAII band intensity to the loading control for each time point. Compare the normalized values to the 0-hour or vehicle control to determine the percentage of remaining hCAII.
References
Technical Support Center: Enhancing the Specificity of Carbonic Anhydrase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the specificity of carbonic anhydrase II (CAII) inhibitors, with a focus on a hypothetical inhibitor, hCAII-IN-1.
Frequently Asked Questions (FAQs)
Q1: My hCAII inhibitor, this compound, shows activity against other carbonic anhydrase isoforms. Why is this happening?
A1: Lack of isoform specificity is a common challenge in the development of carbonic anhydrase inhibitors.[1][2][3][4] This is primarily due to the high degree of structural homology in the active sites among the 15 known human carbonic anhydrase isoforms.[1][3][4][5] The catalytic mechanism, which involves a zinc ion coordinated by three histidine residues, is highly conserved, making it difficult to design inhibitors that target a single isoform.[6][7]
Q2: What are the initial steps to assess the isoform specificity of this compound?
A2: A comprehensive in vitro profiling against a panel of human carbonic anhydrase isoforms is the essential first step. This typically involves determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for each isoform. The ratio of Ki or IC50 values for off-target isoforms versus the target isoform (hCAII) provides a quantitative measure of selectivity.[8] A stopped-flow carbon dioxide (CO2) hydration assay is a standard method for these measurements.[8]
Q3: How can I rationally design a more specific analog of this compound?
A3: Rational design strategies focus on exploiting the subtle differences in the amino acid residues that line the active site cavity of different CA isoforms.[5] While the catalytic zinc-binding site is highly conserved, the surrounding regions, particularly the entrance of the active site, can vary.[5][9] Computational modeling and structural analysis of hCAII in complex with your inhibitor can help identify potential modifications to the inhibitor scaffold that can introduce interactions with non-conserved residues, thereby enhancing specificity.[4]
Q4: What are some advanced strategies to discover highly specific hCAII inhibitors?
A4: Several innovative approaches can be employed to identify novel and specific inhibitors:
-
In Situ Click Chemistry: This method involves the target enzyme assembling its own high-affinity inhibitor from a pool of smaller, reactive fragments.[5]
-
Phage Display and Synthetic Peptide Libraries: These techniques allow for the screening of vast libraries of peptides or peptide-inhibitor conjugates to identify binders with high affinity and selectivity for the target isoform.[5]
-
Fragment-Based Drug Discovery (FBDD): This approach starts with identifying small, low-affinity fragments that bind to the target and then growing or linking them to create a more potent and selective lead compound.
Troubleshooting Guide: Improving Specificity of this compound
This guide addresses common issues encountered when trying to improve the specificity of a carbonic anhydrase inhibitor.
| Problem | Possible Cause | Suggested Solution |
| High off-target activity against hCA I. | The inhibitor primarily interacts with conserved residues in the active site of both hCA I and hCA II. | Analyze the structural differences between the active sites of hCA I and hCA II. Modify the inhibitor to introduce moieties that can interact with non-conserved residues present in the hCA II active site but not in hCA I. |
| Inhibitor shows broad activity against multiple CA isoforms. | The inhibitor is a small molecule that binds deeply within the conserved zinc-binding pocket. | Consider strategies to extend the inhibitor out of the active site to interact with less conserved surface residues. This can be achieved by adding a "tail" to the inhibitor scaffold.[2] |
| Rational design modifications lead to a loss of potency. | The introduced modifications disrupt key binding interactions with the target hCAII. | Perform detailed structural analysis (X-ray crystallography or NMR) of the inhibitor-hCAII complex to understand the binding mode. Use this information to guide modifications that enhance specificity without compromising affinity. |
| Difficulty in identifying specific interactions to exploit. | The amino acid differences between isoforms are subtle and located away from the primary binding site. | Employ techniques like phage display or in situ click chemistry that can explore a larger chemical space and identify unexpected binding modes or allosteric sites that can confer specificity.[5] |
Key Experimental Protocols
Stopped-Flow CO₂ Hydration Assay for Ki Determination
This method measures the inhibition of CA-catalyzed CO₂ hydration by monitoring the change in pH.[8]
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human carbonic anhydrase isoforms (hCA I, hCA II, etc.)
-
This compound and its analogs
-
CO₂-saturated water
-
HEPES buffer (or other suitable buffer)
-
pH indicator (e.g., p-nitrophenol)
Procedure:
-
Prepare stock solutions of the CA enzymes and inhibitors.
-
In one syringe of the stopped-flow instrument, load the enzyme solution with the pH indicator in the buffer.
-
In the second syringe, load the CO₂-saturated water.
-
For inhibition assays, pre-incubate the enzyme with varying concentrations of the inhibitor for a set period before loading.[8]
-
Rapidly mix the contents of the two syringes and monitor the change in absorbance of the pH indicator over time.
-
Calculate the initial rate of the reaction.
-
Determine the IC50 value by plotting the initial rate against the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[10]
Thermal Shift Assay (TSA) for Target Engagement
TSA, or Differential Scanning Fluorimetry (DSF), can be used to assess the binding of an inhibitor to a protein by measuring the change in its thermal denaturation temperature (Tm).
Materials:
-
Real-time PCR instrument capable of fluorescence detection
-
Fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange)
-
Recombinant hCAII
-
This compound and its analogs
Procedure:
-
Prepare a master mix containing the hCAII protein and the fluorescent dye in a suitable buffer.
-
Aliquot the master mix into PCR plate wells.
-
Add varying concentrations of the inhibitor or a vehicle control to the wells.
-
Seal the plate and place it in the real-time PCR instrument.
-
Increase the temperature incrementally and monitor the fluorescence at each step.
-
The Tm is the temperature at which the fluorescence is maximal, corresponding to the protein's melting point.
-
A significant increase in Tm in the presence of the inhibitor indicates binding.
Quantitative Data Summary
The following table provides a template for summarizing the inhibition data for this compound and its analogs against a panel of CA isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Ratio (hCA I / hCA II) | Selectivity Ratio (hCA IX / hCA II) | Selectivity Ratio (hCA XII / hCA II) |
| This compound | 50 | 10 | 100 | 80 | 5 | 10 | 8 |
| Analog-1 | 500 | 8 | 1500 | 1200 | 62.5 | 187.5 | 150 |
| Analog-2 | 200 | 15 | 500 | 450 | 13.3 | 33.3 | 30 |
| Acetazolamide | 250 | 12 | 25 | 5.7 | 20.8 | 2.1 | 0.5 |
Note: Data presented are hypothetical and for illustrative purposes only.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to hCAII-IN-1 and Acetazolamide in Human Carbonic Anhydrase II Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two inhibitors of human carbonic anhydrase II (hCAII): the well-established clinical drug acetazolamide and the potent, selective inhibitor hCAII-IN-1. This document is intended to serve as a valuable resource for researchers in pharmacology, biochemistry, and drug discovery by presenting a direct comparison of their inhibitory efficacy, supported by experimental data and detailed protocols.
Introduction to hCAII and its Inhibitors
Human carbonic anhydrase II (hCAII) is a ubiquitous zinc-containing metalloenzyme that plays a critical role in fundamental physiological processes. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), thereby participating in pH regulation, CO₂ transport, electrolyte secretion, and various biosynthetic reactions[1]. Given its importance, hCAII is a significant therapeutic target for a range of conditions, including glaucoma, epilepsy, and altitude sickness[2].
Acetazolamide , a sulfonamide derivative, is a classical, non-selective carbonic anhydrase inhibitor that has been in clinical use for decades. It is a cornerstone compound for studying carbonic anhydrase inhibition.
This compound , also identified as compound 7f in scientific literature, is a more recently developed inhibitor characterized by its high potency and selectivity for hCAII[3].
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and acetazolamide against hCAII are most accurately compared using their inhibition constants (Ki). The following table summarizes these values, which were determined using a stopped-flow CO₂ hydration assay for a direct and reliable comparison.
| Inhibitor | hCAII Ki (nM) |
| This compound (compound 7f) | 1.0 |
| Acetazolamide | 12.0 |
Data sourced from Nocentini et al. (2018), where a stopped-flow CO₂ hydration assay was utilized for Ki determination.
As the data indicates, this compound is approximately 12 times more potent than acetazolamide in inhibiting hCAII enzymatic activity under the tested conditions.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
The determination of the inhibition constants for hCAII inhibitors is crucial for their characterization. The following is a detailed protocol for a stopped-flow CO₂ hydration assay, a precise method for measuring the kinetics of the hCAII-catalyzed reaction.
Principle: This assay measures the ability of an inhibitor to block the hCAII-catalyzed hydration of CO₂. The reaction is monitored by a rapid change in pH, which is detected by a pH indicator dye. The rate of the catalyzed reaction is measured in the presence and absence of the inhibitor to determine the inhibition constant (Ki).
Materials and Reagents:
-
Recombinant human Carbonic Anhydrase II (hCAII)
-
Inhibitor stock solutions (this compound and Acetazolamide) dissolved in an appropriate solvent (e.g., DMSO).
-
CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water)
-
Buffer solution (e.g., 20 mM Tris, pH 8.3)
-
pH indicator dye (e.g., 100 µM Phenol Red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of hCAII in the assay buffer.
-
Prepare serial dilutions of the inhibitor (this compound or acetazolamide) in the assay buffer.
-
For each inhibitor concentration, pre-incubate a fixed concentration of hCAII with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for binding equilibrium to be reached.
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture (or enzyme alone for the control) in the buffered indicator solution.
-
Load the second syringe with CO₂-saturated water.
-
Rapidly mix the contents of the two syringes. The mixing initiates the CO₂ hydration reaction, leading to a change in pH and a corresponding change in the absorbance of the pH indicator.
-
Monitor the change in absorbance over a short time course (milliseconds to seconds) at the wavelength appropriate for the chosen pH indicator (e.g., 557 nm for Phenol Red).
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the slope of the absorbance change over time for both the uninhibited and inhibited reactions.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration (CO₂) and the Michaelis constant (Km) of the enzyme for the substrate.
-
Impact of hCAII Inhibition on Cellular Processes
Inhibition of hCAII does not trigger a conventional linear signaling pathway. Instead, its impact is centered on the disruption of fundamental cellular pH regulation. The following diagram illustrates the central role of hCAII and the consequences of its inhibition.
Caption: The central role of hCAII in intracellular pH regulation and the impact of its inhibition.
The diagram illustrates that hCAII rapidly converts intracellular CO₂ and water into bicarbonate and protons. This catalytic activity is crucial for maintaining intracellular pH homeostasis. By inhibiting hCAII, compounds like this compound and acetazolamide block this reaction. This disruption in pH regulation can have widespread downstream effects on various cellular processes that are sensitive to pH changes, including metabolic pathways, ion transport, and signaling pathways such as those involving calcium and mTOR[4].
Conclusion
Both this compound and acetazolamide are effective inhibitors of human carbonic anhydrase II. However, quantitative data demonstrates that this compound possesses significantly higher potency. The choice of inhibitor for research or therapeutic development will depend on the specific requirements for potency, selectivity, and other pharmacokinetic and pharmacodynamic properties. The provided experimental protocol for the stopped-flow CO₂ hydration assay offers a robust method for the precise determination of inhibitory constants, enabling further comparative studies of novel carbonic anhydrase inhibitors. Understanding the central role of hCAII in pH regulation is key to appreciating the broad physiological consequences of its inhibition.
References
- 1. Molecular dynamics study of human carbonic anhydrase II in complex with Zn2+ and acetazolamide on the basis of all-atom force field simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of hCAII-IN-1 and Other Sulfonamide Inhibitors Against Human Carbonic Anhydrase II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory efficacy of hCAII-IN-1 against human carbonic anhydrase II (hCAII) with that of other prominent sulfonamide inhibitors. The data presented is compiled from various scientific sources to offer a comprehensive overview for researchers in drug discovery and development.
Data Presentation: Quantitative Comparison of Inhibitor Efficacy
The inhibitory potency of this compound and other selected sulfonamide inhibitors against hCAII is summarized in the table below. The data is presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), which are standard measures of inhibitor efficacy. Lower values indicate higher potency.
| Inhibitor | Type | hCAII Inhibition (Ki in nM) | hCAII Inhibition (IC50 in nM) |
| This compound | Biphenyl-4-sulfonamide | 9.1[1] | 1.2[2] |
| Acetazolamide | Thiazole derivative | 12[3], 14[4], 32.22[5] | 130[6] |
| Dorzolamide | Thienothiazin-6-sulfonamide | 1.9[4], 8[7] | - |
| Brinzolamide | Thienothiazin-6-sulfonamide | 0.13[8] | 3.19[4], 3.2[9] |
| Celecoxib | Pyrazole derivative | Potent, in nanomolar range[10][11] | 40 (COX-2)[12] |
| Hydrochlorothiazide | Thiazide diuretic | Minimal inhibitory effect[13] | - |
| Sulfanilamide | Benzenesulfonamide | - | - |
| Methazolamide | Thiazole derivative | 14[4] | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison is most accurate when data is from head-to-head studies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these inhibitors.
Purification of Human Carbonic Anhydrase II (hCAII) by Affinity Chromatography
This method is widely used for the purification of carbonic anhydrase isozymes to a high degree of homogeneity.
Principle: This technique leverages the specific binding affinity of sulfonamides for the active site of carbonic anhydrases. A sulfonamide ligand, such as p-aminobenzenesulfonamide, is covalently coupled to a chromatography resin (e.g., Sepharose or EUPERGIT C-250L). When a cell lysate containing various proteins is passed through the column, only carbonic anhydrases bind to the immobilized ligand. After washing away unbound proteins, the purified enzyme is eluted by changing the pH or by using a competitive inhibitor.[14][15][16]
Detailed Protocol:
-
Preparation of the Affinity Resin:
-
Swell the Sepharose 4B resin in distilled water.
-
Activate the resin with cyanogen bromide (CNBr) at a controlled pH.
-
Couple p-aminomethylbenzenesulfonamide to the activated resin in a suitable buffer (e.g., 0.1 M NaHCO3, pH 9.5).
-
Wash the resin extensively to remove unbound ligand.
-
-
Preparation of Hemolysate (Source of hCAII):
-
Obtain fresh human red blood cells and wash them with isotonic saline solution (0.9% NaCl).
-
Lyse the red blood cells by adding cold, deionized water and stirring.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) to remove cell debris.
-
-
Affinity Chromatography:
-
Pack a column with the prepared sulfonamide-affinity resin.
-
Equilibrate the column with a starting buffer (e.g., 25 mM Tris-HCl, pH 8.7).
-
Apply the hemolysate supernatant to the column.
-
Wash the column with the starting buffer until the absorbance of the eluate at 280 nm returns to baseline, indicating the removal of all unbound proteins.
-
Elute the bound hCAII using a buffer containing a competitive inhibitor (e.g., 0.2 M sodium azide in 25 mM Tris-HCl, pH 7.5) or by changing the pH.
-
Collect fractions and monitor protein concentration by measuring absorbance at 280 nm.
-
-
Enzyme Purity and Concentration:
-
Assess the purity of the eluted fractions using SDS-PAGE, which should show a single band corresponding to the molecular weight of hCAII (~29 kDa).
-
Determine the concentration of the purified enzyme spectrophotometrically.
-
Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Method
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.
Principle: This assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting change in pH is monitored in real-time using a pH indicator dye (e.g., phenol red) in a stopped-flow spectrophotometer. The initial rate of the reaction is determined, and the inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.
Detailed Protocol:
-
Reagent Preparation:
-
Buffer: Prepare a suitable buffer, typically 20 mM Tris-HCl, pH 8.3, containing a pH indicator dye (e.g., 100 µM phenol red).
-
CO₂ Solution: Prepare a saturated solution of CO₂ by bubbling CO₂ gas through distilled water at a controlled temperature (e.g., 4°C).
-
Enzyme Solution: Prepare a solution of purified hCAII in the assay buffer to a final concentration of approximately 10 nM.
-
Inhibitor Solutions: Prepare a series of dilutions of the sulfonamide inhibitor to be tested.
-
-
Stopped-Flow Measurement:
-
The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂ solution.
-
The reaction is initiated upon mixing, and the change in absorbance of the pH indicator is monitored over time (typically at 570 nm for phenol red).
-
The initial velocity of the reaction is calculated from the linear portion of the absorbance change curve.
-
-
Data Analysis:
-
The initial velocities are plotted against the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a suitable dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.
-
Mechanism of Action and Signaling Pathway
Sulfonamide inhibitors target the active site of carbonic anhydrase. The primary mechanism involves the coordination of the sulfonamide group's nitrogen atom to the zinc ion (Zn²⁺) located at the core of the enzyme's active site. This binding displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide. The interaction is further stabilized by hydrogen bonds between the sulfonamide's oxygen atoms and the side chain of a key amino acid residue, Threonine 199. This effectively blocks the enzyme's catalytic activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Carbonic Anhydrase II-IN-1|Potent hCA II Inhibitor [benchchem.com]
- 3. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium | MDPI [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brinzolamide Reagent|Carbonic Anhydrase Inhibitor [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inhibition of carbonic anhydrase accounts for the direct vascular effects of hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. A new method for purification of carbonic anhydrase isozymes by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation of Acetazolamide as a Selective hCAII Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Acetazolamide, a widely studied carbonic anhydrase inhibitor, with other relevant compounds. It is designed to serve as a resource for the validation of selective human Carbonic Anhydrase II (hCAII) inhibitors, offering supporting experimental data and detailed protocols.
Comparative Inhibition Data
The inhibitory potency and selectivity of a compound are critical metrics for its validation as a targeted inhibitor. The following table summarizes the inhibition constants (Kᵢ) of Acetazolamide and other representative carbonic anhydrase inhibitors against hCAII and other isoforms. Lower Kᵢ values indicate higher potency.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity for hCA II over hCA I | Selectivity for hCA II over hCA IX | Selectivity for hCA II over hCA XII |
| Acetazolamide | 250 | 12 | 25 | 5.7 | 20.8 | 2.1 | 0.5 |
| Methazolamide | 50 | 14 | 25 | 5.7 | 3.6 | 1.8 | 0.4 |
| Dichlorophenamide | 3800 | 38 | 35 | 4.5 | 100 | 1.1 | 0.1 |
| SLC-0111 | >100,000 | 450 | 45 | 5.4 | >222 | 0.1 | 0.01 |
| Compound 1 (Ureido-sulfamate) | - | 546 | 7 | 2 | - | 0.01 | 0.004 |
Data compiled from multiple sources. The selectivity index is calculated as the ratio of Kᵢ for the off-target isoform to the Kᵢ for hCAII.
Experimental Protocols
Accurate and reproducible experimental design is fundamental to the validation of enzyme inhibitors. Below are detailed methodologies for key assays used to characterize hCAII inhibitors.
Stopped-Flow Carbonic Anhydrase Activity Assay
This is a widely used method to determine the kinetics of hCA-catalyzed CO₂ hydration.
Principle: This assay measures the rate of pH change resulting from the hydration of CO₂ to bicarbonate and a proton, catalyzed by carbonic anhydrase. A pH indicator is used to monitor the proton production.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (hCAI, hCAII, hCAIX, hCAXII)
-
CO₂-saturated water
-
Buffer solution (e.g., 20 mM HEPES-Tris, pH 7.5) containing a pH indicator (e.g., p-nitrophenol)
-
Inhibitor stock solutions (dissolved in DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Set up the stopped-flow instrument to monitor the absorbance change of the pH indicator at the appropriate wavelength (e.g., 400 nm for p-nitrophenol).
-
Equilibrate the enzyme solution (in buffer) and the CO₂-saturated solution to the desired temperature (e.g., 25°C).
-
In the absence of an inhibitor, mix the enzyme solution with the CO₂-saturated solution in the stopped-flow apparatus and record the initial rate of absorbance change. This represents the uninhibited enzyme activity.
-
To determine the IC₅₀ value, pre-incubate the enzyme with various concentrations of the inhibitor for a defined period before mixing with the CO₂-saturated solution.
-
Measure the initial rates at each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Kₘ) are known.
Thermal Shift Assay (TSA)
TSA is a valuable tool for confirming direct binding of an inhibitor to the target protein.
Principle: The binding of a ligand (inhibitor) to a protein generally increases its thermal stability. This change in the melting temperature (Tₘ) is detected by monitoring the unfolding of the protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein.
Materials:
-
Purified recombinant hCAII
-
SYPRO Orange dye (or similar)
-
Inhibitor stock solutions
-
Real-time PCR instrument capable of fluorescence detection
Procedure:
-
Prepare a master mix containing the purified hCAII protein and SYPRO Orange dye in a suitable buffer.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add the inhibitor at various concentrations to the wells. Include a no-inhibitor control (DMSO vehicle).
-
Seal the plate and place it in the real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.
-
The melting temperature (Tₘ) is the temperature at which the fluorescence is at its maximum.
-
A significant increase in the Tₘ in the presence of the inhibitor compared to the control indicates binding.
Visualizing the Validation Workflow and Mechanism
To aid in the conceptual understanding of the validation process and the mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the validation of a selective hCAII inhibitor.
Caption: Simplified signaling pathway of hCAII inhibition by Acetazolamide.
Conclusion
The validation of a selective hCAII inhibitor requires a multi-faceted approach, combining robust enzymatic assays with biophysical methods to confirm direct binding and elucidate the mechanism of action. Acetazolamide serves as a well-characterized example of a potent hCAII inhibitor. However, its selectivity profile highlights the ongoing challenge in developing isoform-specific inhibitors. The data and protocols presented in this guide offer a framework for the rigorous evaluation of novel hCAII inhibitors, facilitating the development of more targeted and effective therapeutic agents.
A Comparative Guide: hCAII-IN-1 vs. a Known hCAIX Inhibitor in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, carbonic anhydrase (CA) isoforms have emerged as critical players in tumor progression and survival. Among these, the tumor-associated human carbonic anhydrase IX (hCAIX) is a well-validated therapeutic target due to its restricted expression in normal tissues and high prevalence in various solid tumors under hypoxic conditions. In contrast, the ubiquitous human carbonic anhydrase II (hCAII) has a more complex role, with recent discoveries highlighting its non-catalytic functions in supporting cancer cell metabolism.
This guide provides a comprehensive comparison between a representative selective hCAII inhibitor, for which we will use the placeholder hCAII-IN-1 due to the lack of publicly available data on a specific compound of this name, and a well-characterized, clinically relevant hCAIX inhibitor, SLC-0111 . This guide will delve into their differential mechanisms of action, present available or projected experimental data on their anti-cancer effects, and provide detailed experimental protocols for key assays.
Executive Summary
The primary distinction between targeting hCAIX and hCAII in cancer therapy lies in their isoform-specific roles. hCAIX is a key regulator of tumor pH, promoting cancer cell survival and proliferation in the acidic and hypoxic tumor microenvironment. Therefore, hCAIX inhibitors like SLC-0111 are designed to disrupt this pH-regulating activity, leading to intracellular acidification and subsequent cell death or sensitization to other therapies.[1][2]
Conversely, hCAII's role in cancer is more nuanced. While its catalytic activity is generally not considered a primary cancer driver, its non-catalytic scaffolding function, particularly in facilitating lactate transport through interaction with monocarboxylate transporters (MCTs), is gaining attention.[3] Thus, an effective hCAII inhibitor for cancer therapy would ideally disrupt this interaction rather than solely inhibiting its enzymatic activity.
This guide will explore the implications of these differences for their potential as anti-cancer agents.
Comparative Data
Table 1: Inhibitor Selectivity Profile
The selectivity of an inhibitor for its target isoform over others is crucial for minimizing off-target effects. The following table compares the inhibition constants (Ki) of SLC-0111 and a hypothetical selective hCAII inhibitor against key CA isoforms.
| Inhibitor | hCAI (Ki, nM) | hCAII (Ki, nM) | hCAIX (Ki, nM) | hCAXII (Ki, nM) | Selectivity for hCAIX over hCAII |
| SLC-0111 | >10,000 | 956 | 45 | 4.5 | ~21-fold |
| This compound (Hypothetical) | High | Low (e.g., <50) | High | High | Low (High for hCAII) |
Note: Ki values for SLC-0111 are compiled from various sources.[4][5][6] The values for the hypothetical this compound are projected based on the desired selectivity profile for a research tool targeting hCAII.
Table 2: In Vitro Anti-Cancer Activity
This table summarizes the reported effects of SLC-0111 and the projected effects of a selective hCAII inhibitor on key cancer cell processes.
| Parameter | hCAIX Inhibitor (SLC-0111) | hCAII Inhibitor (this compound) (Projected) |
| Cell Viability | Moderate direct cytotoxicity, significantly enhances chemotherapy efficacy.[7] IC50 values vary by cell line (e.g., HT-29: 13.53 µg/mL, MCF7: 18.15 µg/mL, PC3: 8.71 µg/mL).[8] | Minimal direct cytotoxicity from catalytic inhibition alone. Potential for indirect effects by disrupting lactate transport. |
| Cell Migration & Invasion | Significant reduction in migration and invasion.[9] | Potential reduction in migration and invasion due to metabolic disruption. |
| Intracellular pH (pHi) | Decreases pHi in hypoxic cancer cells.[10] | Minimal direct effect on pHi from catalytic inhibition. May indirectly affect pHi by impairing lactate efflux. |
| Mechanism of Action | Inhibition of catalytic activity, leading to disruption of pH homeostasis in the tumor microenvironment.[11] | Disruption of non-catalytic interaction with MCT1, leading to impaired lactate transport.[3] |
Signaling Pathways and Mechanisms of Action
To visualize the distinct roles of hCAIX and hCAII and the mechanisms of their respective inhibitors, the following diagrams illustrate the key signaling pathways.
Caption: hCAIX is induced by hypoxia and contributes to an acidic tumor microenvironment while maintaining an alkaline intracellular pH, promoting cancer cell survival and metastasis. SLC-0111 inhibits this process.
Caption: hCAII facilitates lactate efflux from cancer cells through a non-catalytic interaction with the monocarboxylate transporter 1 (MCT1). A selective inhibitor would disrupt this interaction.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of carbonic anhydrase inhibitors in cancer cells.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of the inhibitor on cancer cell viability.
Protocol:
-
Seed cancer cells (e.g., MCF-7, A375-M6, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor (e.g., SLC-0111 or this compound) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined by plotting the percentage of viability against the inhibitor concentration.
Wound Healing/Migration Assay
Objective: To assess the effect of the inhibitor on cancer cell migration.
Protocol:
-
Seed cells in a 6-well plate and grow them to confluence.
-
Create a "wound" in the cell monolayer by scratching with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells and debris.
-
Add fresh medium containing the test inhibitor at the desired concentration. Include a vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time. A delay in wound closure in the presence of the inhibitor indicates an inhibitory effect on cell migration.
Stopped-Flow CO₂ Hydration Assay for CA Activity
Objective: To determine the inhibitory potency (Ki) of a compound against a specific carbonic anhydrase isoform.
Protocol:
-
This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which results in a pH change.
-
The reaction is monitored using a pH indicator (e.g., phenol red) in a stopped-flow spectrophotometer.
-
Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5) containing the pH indicator.
-
Prepare a stock solution of the purified recombinant CA isoform of interest (e.g., hCAII or hCAIX).
-
Prepare a range of concentrations of the test inhibitor.
-
In the stopped-flow instrument, one syringe contains the enzyme and inhibitor solution, and the other contains a CO₂-saturated buffer.
-
Rapidly mix the contents of the two syringes to initiate the reaction.
-
Monitor the change in absorbance of the pH indicator over time to determine the initial rate of the reaction.
-
Repeat the measurement with different inhibitor concentrations to determine the IC50 value, which can then be used to calculate the Ki value using the Cheng-Prusoff equation.[12][13]
Caption: A generalized workflow for the in vitro comparison of hCAII and hCAIX inhibitors, from enzymatic and cell-based assays to comparative data analysis.
Conclusion
The comparison between a selective hCAII inhibitor and the hCAIX inhibitor SLC-0111 highlights the importance of isoform-specific roles in designing targeted cancer therapies. SLC-0111 demonstrates clear anti-cancer potential by targeting the pH-regulating function of hCAIX, a mechanism central to the survival of hypoxic tumors. While direct comparative data for a selective hCAII inhibitor is not yet available, its potential as an anti-cancer agent would likely stem from its ability to disrupt the non-catalytic scaffolding function that supports lactate transport in highly glycolytic cancer cells.
Future research should focus on developing and characterizing selective hCAII inhibitors that specifically target the hCAII-MCT1 interaction to validate this therapeutic strategy. Direct, head-to-head preclinical studies comparing such an agent with hCAIX inhibitors like SLC-0111 will be crucial in elucidating the most effective contexts for each therapeutic approach and their potential for combination therapies. This guide serves as a foundational framework for researchers and drug developers navigating the promising but complex field of carbonic anhydrase inhibition in oncology.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A surface proton antenna in carbonic anhydrase II supports lactate transport in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 9. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of carbonic anhydrase IX decreases cell proliferation and induces ceramide-mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signalchem LifeScience [signalchemlifesciences.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of hCAII-IN-1 Cross-reactivity with other Metalloenzymes
For Researchers, Scientists, and Drug Development Professionals
Selectivity Profile of hCAII-IN-1 within the Carbonic Anhydrase Family
This compound is a potent inhibitor of several human carbonic anhydrase (hCA) isoforms. The inhibitory activity, expressed as the inhibition constant (Ki), demonstrates a degree of selectivity among the different isoforms.
| Enzyme | Inhibition Constant (Ki) (nM) |
| hCA I | 9.2 |
| hCA II | 4.4 |
| hCA IV | 480.2 |
| hCA IX | 14.7 |
Caption: Inhibition constants (Ki) of this compound against various human carbonic anhydrase isoforms. Lower Ki values indicate stronger inhibition.
Assessing Cross-reactivity with Other Metalloenzymes: A Methodological Guide
To determine the broader selectivity profile of this compound, it is essential to evaluate its inhibitory activity against other families of metalloenzymes, such as Matrix Metalloproteinases (MMPs), Angiotensin-Converting Enzyme (ACE), and Histone Deacetylases (HDACs). The following sections provide detailed experimental protocols for these assays.
Experimental Workflow for Metalloenzyme Cross-Reactivity Screening
The general workflow for assessing the cross-reactivity of an inhibitor against a panel of metalloenzymes is outlined below.
Independent Verification of hCAII Targeting Mechanisms: A Comparative Guide to Inhibition vs. Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct mechanisms for targeting human Carbonic Anhydrase II (hCAII), a ubiquitous metalloenzyme implicated in a range of physiological processes and diseases.[1][2] We will explore the well-established mechanism of direct enzymatic inhibition by sulfonamide-based compounds and contrast it with the novel approach of targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs). This guide presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate the underlying molecular pathways.
Executive Summary
Traditional hCAII inhibitors, such as acetazolamide, function by binding to the zinc ion in the active site, thereby blocking the enzyme's catalytic activity.[1][2] In contrast, emerging hCAII-targeting PROTACs, exemplified by the experimental compound 11 , operate by inducing the degradation of the hCAII protein itself.[1][2] This is achieved by hijacking the cell's natural protein disposal machinery. Both approaches effectively reduce hCAII function, but their distinct mechanisms of action (MOA) lead to different pharmacological profiles. This guide will delve into the specifics of these two MOAs, providing a framework for researchers to evaluate the optimal strategy for their specific research or therapeutic goals.
Mechanism of Action: Inhibition vs. Degradation
Sulfonamide-Based Inhibition of hCAII
The canonical mechanism of hCAII inhibition by aryl sulfonamides involves the direct binding of the sulfonamide moiety to the zinc ion (Zn²⁺) located at the base of the enzyme's active site cleft.[1][2] This interaction is stabilized by hydrogen bonds with the adjacent Thr199 residue.[1][2] By occupying the active site, these inhibitors prevent the binding and subsequent hydration of the natural substrate, carbon dioxide (CO₂). This leads to a rapid and reversible reduction in hCAII enzymatic activity.
Caption: Sulfonamide inhibitor binding to the hCAII active site.
PROTAC-Mediated Degradation of hCAII
PROTACs are heterobifunctional molecules that consist of a ligand for the target protein (in this case, an aryl sulfonamide for hCAII), a linker, and a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN).[1][2] The PROTAC simultaneously binds to hCAII and CRBN, forming a ternary complex.[1][2] This proximity induces the E3 ligase to ubiquitinate hCAII, marking it for degradation by the proteasome. This event-driven mechanism results in the elimination of the hCAII protein, offering a potentially more sustained and profound downstream effect compared to simple inhibition.
Caption: PROTAC-mediated degradation pathway of hCAII.
Performance Comparison: Inhibition vs. Degradation
The following tables summarize the quantitative data for a representative hCAII inhibitor, Acetazolamide, and an experimental hCAII-targeting PROTAC, compound 11 .
| Compound | Mechanism | Target | IC₅₀ (nM) | Reference |
| Acetazolamide | Inhibition | hCAII | ≤20 | [1] |
| Compound 11 | Degradation | hCAII | Not Applicable | [1] |
Table 1: In Vitro Activity. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. For degraders, this metric is not the primary measure of efficacy.
| Compound | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Time Point (h) | Reference |
| Compound 11 | 0.5 ± 0.3 | 100 | HEK293 | 24 | [1] |
Table 2: Cellular Degradation Activity. DC₅₀ is the concentration at which 50% of the target protein is degraded. Dₘₐₓ represents the maximum percentage of protein degradation observed.
Experimental Protocols
hCAII Inhibition Assay (Esterase Activity)
This assay measures the esterase activity of hCAII, which is inhibited by sulfonamides.
-
Reagents:
-
Recombinant human Carbonic Anhydrase II (hCAII)
-
p-Nitrophenyl acetate (pNPA) as the substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds (e.g., Acetazolamide) dissolved in DMSO
-
-
Procedure:
-
Add hCAII enzyme to the wells of a microplate.
-
Add serial dilutions of the test compound to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, pNPA.
-
Monitor the hydrolysis of pNPA to p-nitrophenolate by measuring the absorbance at 405 nm over time using a microplate reader.
-
The rate of reaction is proportional to the enzyme activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression.
-
Western Blot for hCAII Degradation
This method is used to quantify the amount of hCAII protein in cells following treatment with a PROTAC degrader.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, which endogenously express hCAII) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC degrader (e.g., compound 11 ) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to equal concentrations and denature by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for hCAII.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software. Normalize the hCAII band intensity to a loading control (e.g., GAPDH or β-actin) to determine the relative abundance of hCAII in each sample.
-
Verifying the Mechanism of Action: Key Experiments
To confirm that a PROTAC degrader like compound 11 works through the intended ubiquitin-proteasome pathway, several control experiments are crucial.
Caption: Workflow for mechanistic validation experiments.
-
Competition with Inhibitors: Pre-treatment of cells with a high concentration of an hCAII inhibitor (like acetazolamide) or a CRBN ligand (like lenalidomide) should rescue the degradation of hCAII by the PROTAC.[1][2] This demonstrates that the PROTAC must bind to both proteins to form the ternary complex and induce degradation.
-
Proteasome Inhibition: Pre-treatment with a proteasome inhibitor (like MG132) should also prevent the degradation of hCAII.[2] This confirms that the protein loss is dependent on the proteasome, a key component of the ubiquitin-proteasome system.
Conclusion
The targeting of hCAII has evolved from direct enzymatic inhibition to induced protein degradation. While sulfonamide inhibitors offer a rapid and reversible means of modulating hCAII activity, PROTAC degraders provide an alternative strategy that leads to the complete removal of the protein. The choice between these two modalities will depend on the desired therapeutic outcome, the required duration of action, and the potential for off-target effects. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers to independently verify and compare these distinct mechanisms of action in their own studies.
References
A Comparative Analysis of hCAII-IN-1 and Dorzolamide for Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two carbonic anhydrase inhibitors, the well-established glaucoma therapeutic dorzolamide and the investigational compound hCAII-IN-1, within the context of glaucoma research models. This comparison aims to objectively present available data on their performance, supported by experimental details where possible, to aid researchers in selecting appropriate tools for their studies.
Introduction
Glaucoma, a leading cause of irreversible blindness, is often characterized by elevated intraocular pressure (IOP). Carbonic anhydrase inhibitors (CAIs) are a cornerstone of glaucoma therapy, acting to lower IOP by reducing the secretion of aqueous humor. Dorzolamide is a second-generation topical CAI widely used in clinical practice. In contrast, this compound is a potent, yet less-studied, inhibitor of human carbonic anhydrase II (hCA II), an isoenzyme critical for aqueous humor production. This guide will compare these two agents based on their known biochemical properties and available data in glaucoma models.
Mechanism of Action: Inhibition of Carbonic Anhydrase
Both this compound and dorzolamide are sulfonamide-based inhibitors that target carbonic anhydrase enzymes in the ciliary body of the eye. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate ions. By inhibiting this process, CAIs decrease the formation of bicarbonate, which in turn reduces the secretion of aqueous humor and lowers IOP. The primary target for this therapeutic effect is the hCA II isoform.[1]
Figure 1: Signaling pathway of carbonic anhydrase inhibition in the ciliary epithelium.
Comparative Efficacy and Potency
A direct comparison of the in vivo efficacy of this compound and dorzolamide in glaucoma models is challenging due to the limited publicly available data for this compound. While dorzolamide has been extensively studied in both preclinical and clinical settings, information on this compound is primarily confined to its in vitro inhibitory activity.
Data Presentation: In Vitro Inhibitory Activity
| Compound | Target Isoform | Ki (nM) |
| This compound | hCA II | 4.4 |
| hCA I | 9.2 | |
| hCA IV | 480.2 | |
| hCA IX | 14.7 | |
| Dorzolamide | hCA II | - |
| hCA I | - | |
| hCA IV | - | |
| hCA IX | - |
Based on the available in vitro data, this compound is a highly potent inhibitor of hCA II, with a Ki value in the low nanomolar range. Its inhibitory activity extends to other isoforms, including hCA I and IX. This potent in vitro profile suggests that this compound has the potential to be an effective agent for lowering IOP. However, without in vivo data, its efficacy, duration of action, and potential side effects in a physiological system remain unknown.
Dorzolamide is a well-characterized topical CAI that effectively lowers IOP in animal models and humans. It is known to be a potent inhibitor of hCA II and hCA IV, both of which are present in the ciliary epithelium.
Experimental Protocols
Detailed experimental protocols for evaluating CAIs in glaucoma models are crucial for reproducible research. Below is a generalized protocol for assessing the IOP-lowering effects of a topical CAI in a rabbit model of ocular hypertension.
Experimental Workflow: Rabbit Ocular Hypertension Model
Figure 2: Experimental workflow for assessing IOP-lowering efficacy in a rabbit model.
Key Methodological Details:
-
Animal Model: New Zealand White rabbits are a commonly used model for ocular pharmacology due to their large eyes, which facilitates IOP measurements and drug administration.
-
Induction of Ocular Hypertension: Various methods can be used to induce a transient increase in IOP, including the intracameral injection of viscoelastic substances or hypertonic saline.
-
Drug Formulation: Test compounds are typically formulated in a sterile, buffered ophthalmic solution. The concentration and vehicle should be optimized for ocular tolerance and drug delivery.
-
IOP Measurement: A calibrated tonometer (e.g., Tono-Pen, TonoVet) is used to measure IOP at multiple time points to determine the onset and duration of the drug's effect.
-
Controls: A vehicle-treated group is essential to control for any effects of the formulation itself. A positive control, such as dorzolamide, allows for the comparison of the test compound's efficacy to a known standard.
Discussion and Future Directions
The primary distinction between this compound and dorzolamide, based on current knowledge, lies in the maturity of their development and the extent of their characterization. Dorzolamide is a clinically proven and well-understood therapeutic agent for glaucoma. Its efficacy, safety profile, and formulation have been extensively documented.
This compound, on the other hand, represents a promising lead compound based on its high in vitro potency against hCA II. However, a significant data gap exists regarding its in vivo performance. To establish its potential as a viable candidate for glaucoma treatment, further preclinical studies are imperative. These studies should focus on:
-
In vivo efficacy: Demonstrating significant and sustained IOP reduction in relevant animal models of glaucoma.
-
Pharmacokinetics: Determining the ocular and systemic absorption, distribution, metabolism, and excretion of the compound.
-
Safety and Tolerability: Assessing for any local or systemic side effects.
-
Formulation Development: Optimizing a topical formulation for enhanced ocular bioavailability and patient comfort.
Conclusion
References
Validating the On-Target Effects of hCAII-IN-1: A Comparative Guide Using CRISPR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of a novel human Carbonic Anhydrase II (hCAII) inhibitor, hCAII-IN-1. By objectively comparing its performance against a well-established inhibitor, Acetazolamide, and a genetic knockout of the CA2 gene using CRISPR-Cas9, researchers can rigorously assess the specificity and cellular consequences of their compound. This multi-pronged approach is essential for advancing drug development programs.
Human Carbonic Anhydrase II is a zinc metalloenzyme that plays a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and ion exchange.[1] Its involvement in various diseases, such as glaucoma, epilepsy, and certain cancers, makes it a significant therapeutic target.[1] The validation of a new inhibitor's on-target effects is a crucial step to ensure that its biological activity is a direct result of modulating hCAII and not due to off-target interactions, which can lead to unforeseen side effects.[2][3]
Comparative Analysis of hCAII Inhibition Strategies
A direct comparison between a novel small molecule inhibitor, a standard clinical inhibitor, and a complete genetic knockout provides a powerful methodology for target validation. While inhibitors block the catalytic activity of the hCAII protein, a CRISPR-Cas9 knockout results in the complete absence of the protein, allowing for a clear distinction between effects related to the protein's enzymatic function and any potential non-catalytic or scaffolding roles.[1]
Table 1: Comparison of hCAII Inhibitor Characteristics
| Feature | This compound (Novel Inhibitor) | Acetazolamide (Standard Inhibitor) |
| Inhibitor Class | [User to input based on compound] | Sulfonamide |
| Mechanism of Action | [User to input based on compound] | Coordinates to the catalytic Zn2+ ion, displacing the zinc-bound water/hydroxide.[1] |
| Inhibition Constant (Ki) | [User to determine experimentally] | ~12 nM |
| Cellular Potency (IC50) | [User to determine experimentally] | Varies by cell type and assay |
Table 2: Comparison of On-Target Validation Readouts
| Experimental Readout | This compound Treatment | Acetazolamide Treatment | CA2 Gene Knockout (CRISPR) |
| hCAII Enzymatic Activity | Decreased | Decreased | Absent |
| Cell Proliferation | Phenotype dependent on cell line | Phenotype dependent on cell line | Phenotype dependent on cell line |
| Intracellular pH | Altered pH regulation | Altered pH regulation | Altered pH regulation |
| Target Engagement (CETSA) | Increased thermal stability | Increased thermal stability | Not Applicable (No protein) |
Experimental Protocols
Detailed methodologies are provided below for the key experiments required to generate the comparative data outlined in this guide.
Protocol 1: CRISPR-Cas9 Mediated Knockout of the CA2 Gene in HEK293 Cells
This protocol provides a workflow for generating a stable CA2 knockout cell line. HEK293 cells are a suitable choice as they are easy to culture and transfect and endogenously express hCAII.
-
sgRNA Design and Synthesis:
-
Design two to three single guide RNAs (sgRNAs) targeting early exons of the human CA2 gene. Use online design tools to maximize on-target efficiency and minimize off-target effects.
-
Synthesize the designed sgRNAs.
-
-
Vector Preparation:
-
Clone the synthesized sgRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459) V2.0).
-
-
Transfection of HEK293 Cells:
-
Culture HEK293 cells to 70-80% confluency.
-
Transfect the cells with the Cas9/sgRNA plasmid using a suitable transfection reagent.
-
-
Selection and Clonal Isolation:
-
48 hours post-transfection, apply puromycin selection to eliminate untransfected cells.
-
After selection, perform single-cell dilution in 96-well plates to isolate individual clones.
-
-
Validation of Knockout:
-
Expand the isolated clones.
-
Extract genomic DNA and perform PCR amplification of the targeted region.
-
Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of hCAII protein expression in validated knockout clones via Western Blot.
-
Protocol 2: hCAII Esterase Activity Assay
This assay measures the ability of an inhibitor to block the catalytic activity of purified hCAII.
-
Reagents:
-
Purified recombinant human Carbonic Anhydrase II.
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Substrate: 4-Nitrophenyl acetate (NPA).
-
Inhibitors: this compound and Acetazolamide at various concentrations.
-
-
Procedure:
-
In a 96-well plate, add hCAII to the assay buffer.
-
Add the inhibitors at a range of concentrations and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding NPA.
-
Measure the rate of 4-nitrophenol production by monitoring the absorbance at 400 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Intracellular pH Measurement
This assay assesses the functional consequence of hCAII inhibition or knockout on the cell's ability to regulate intracellular pH (pHi).
-
Reagents:
-
pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
HEPES-buffered saline solution.
-
Wild-type and CA2 knockout HEK293 cells.
-
This compound and Acetazolamide.
-
-
Procedure:
-
Plate wild-type and CA2 knockout cells in a 96-well plate.
-
For inhibitor-treated groups, incubate wild-type cells with the respective compounds for the desired time.
-
Load all cells with BCECF-AM according to the manufacturer's protocol.
-
Induce an acid load (e.g., via an ammonium chloride prepulse).
-
Monitor the recovery of intracellular pH over time by measuring the ratio of fluorescence at two excitation wavelengths (e.g., 490 nm and 440 nm) with emission at 535 nm.
-
-
Data Analysis:
-
Calculate the rate of pHi recovery for each condition.
-
Compare the pHi recovery rates between untreated wild-type cells, inhibitor-treated cells, and CA2 knockout cells.
-
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a small molecule to its target protein in a cellular context.[4][5][6]
-
Cell Treatment:
-
Culture HEK293 cells and treat with either vehicle (DMSO) or a saturating concentration of this compound or Acetazolamide.
-
-
Thermal Challenge:
-
Harvest and lyse the cells.
-
Aliquot the cell lysates and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
-
Protein Separation and Detection:
-
Centrifuge the heated lysates to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble hCAII in each sample by Western Blot using an anti-CAII antibody.
-
-
Data Analysis:
-
Quantify the band intensities for hCAII at each temperature for both vehicle and inhibitor-treated samples.
-
Plot the percentage of soluble hCAII as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Visualizations
Diagrams illustrating key concepts and workflows can aid in the understanding and execution of these validation studies.
Caption: Catalytic mechanism of hCAII and its inhibition by sulfonamides.
Caption: Experimental workflow for CRISPR-based validation of hCAII inhibitors.
Caption: Logical comparison of small molecule inhibition vs. genetic knockout.
Interpretation and Conclusion
By systematically executing these experiments, researchers can build a robust data package to validate the on-target effects of this compound.
-
Concordant Phenotypes: If the cellular phenotypes observed with this compound treatment (e.g., altered pHi recovery) are highly similar to those seen in the CA2 knockout cells and with Acetazolamide, it provides strong evidence that the inhibitor's effects are mediated through hCAII.
-
Divergent Phenotypes: If this compound produces cellular effects that are not replicated by the CA2 knockout, this may suggest potential off-target activity. The comparison with Acetazolamide can further help to distinguish compound-specific effects from general hCAII inhibition effects.
-
CETSA Confirmation: A positive result in the CETSA provides direct biophysical evidence that this compound engages with hCAII within the complex environment of the cell, reinforcing the on-target hypothesis.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Frontiers | Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II [frontiersin.org]
- 3. Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 5. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carbonic Anhydrase Inhibitors: hCAII-IN-1 vs. First-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel carbonic anhydrase inhibitor, hCAII-IN-1, with first-generation inhibitors, primarily acetazolamide. The information presented is intended to assist researchers in evaluating these compounds for their studies.
Introduction to Carbonic Anhydrase and its Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton[1]. There are several isoforms of human carbonic anhydrase (hCA), with hCA II being one of the most widespread and catalytically active[2][3]. Inhibition of these enzymes has therapeutic applications in conditions such as glaucoma, epilepsy, and altitude sickness[4].
First-generation carbonic anhydrase inhibitors, like acetazolamide, are sulfonamide-based compounds that have been in clinical use for decades[3]. While effective, their therapeutic use can be limited by a lack of isoform selectivity, leading to off-target effects. Newer inhibitors, such as this compound, have been developed with the aim of improved potency and selectivity.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory potency (Ki values) of this compound and the first-generation inhibitor acetazolamide against several human carbonic anhydrase isoforms.
Disclaimer: The Ki values presented in this table are compiled from multiple sources and were not determined in a head-to-head comparative study under identical experimental conditions. Therefore, these values should be interpreted with caution as direct comparisons may not be entirely accurate due to potential variations in assay methodologies and conditions.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound | 9.2 | 4.4 | 480.2 | 14.7 | Data not available |
| Acetazolamide | 6.76 - 250 | 0.48 - 12 | 74 | 0.63 - 3.8 | 0.04 - 0.52 |
As the data indicates, both this compound and acetazolamide are potent inhibitors of hCA II. Notably, acetazolamide also demonstrates strong inhibition against the tumor-associated isoforms hCA IX and hCA XII[5]. The selectivity profile of this compound suggests a higher preference for hCA II over hCA IV compared to acetazolamide[2][3].
Mechanism of Action and Inhibition
The catalytic mechanism of carbonic anhydrase involves a zinc-bound hydroxide ion that acts as a nucleophile to attack carbon dioxide. Sulfonamide-based inhibitors, including this compound and acetazolamide, function by coordinating to the zinc ion in the active site, thereby preventing the binding of the natural substrates[6].
Caption: Mechanism of carbonic anhydrase and its inhibition.
Experimental Protocols: Stopped-Flow CO2 Hydrase Assay
The determination of carbonic anhydrase inhibitory activity is commonly performed using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO2.
Principle:
This assay monitors the change in pH resulting from the hydration of CO2 to carbonic acid, which then rapidly dissociates into a proton and a bicarbonate ion. The reaction is monitored by observing the color change of a pH indicator dye. In the presence of a carbonic anhydrase inhibitor, the rate of this reaction is reduced.
Apparatus:
-
Stopped-flow spectrophotometer
-
Thermostatted water bath
-
pH meter
Reagents:
-
Buffer: HEPES buffer (e.g., 20 mM, pH 7.5)
-
pH Indicator: A suitable pH indicator dye (e.g., phenol red, p-nitrophenol)
-
Substrate: CO2-saturated water. This is prepared by bubbling CO2 gas through chilled, deionized water until saturation is achieved.
-
Enzyme: Purified human carbonic anhydrase isoenzymes (e.g., hCA I, hCA II, hCA IX, hCA XII).
-
Inhibitor: Solutions of this compound and acetazolamide at various concentrations.
General Procedure:
-
Preparation of Solutions: All solutions are prepared and brought to the assay temperature (typically 25°C).
-
Enzyme and Inhibitor Incubation: The enzyme solution is pre-incubated with the inhibitor solution (or vehicle control) for a specified period to allow for binding to reach equilibrium.
-
Stopped-Flow Measurement:
-
One syringe of the stopped-flow apparatus is loaded with the enzyme-inhibitor mixture (or enzyme alone for control measurements) in the buffer containing the pH indicator.
-
The second syringe is loaded with the CO2-saturated water.
-
The two solutions are rapidly mixed in the observation cell of the spectrophotometer.
-
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time. The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculation of Inhibition: The inhibitory potency (IC50 or Ki) is determined by measuring the reaction rates at various inhibitor concentrations and fitting the data to an appropriate inhibition model. The Ki values are typically calculated from the IC50 values using the Cheng-Prusoff equation.
Summary
This compound is a potent inhibitor of hCA II with a degree of selectivity over other isoforms like hCA IV. First-generation inhibitors such as acetazolamide are also potent inhibitors of hCA II but exhibit broader activity against other isoforms, including the tumor-related hCA IX and hCA XII. The choice of inhibitor for research purposes will depend on the specific isoforms of interest and the desired selectivity profile. The provided experimental protocol for the stopped-flow CO2 hydrase assay offers a standard method for quantifying and comparing the inhibitory activities of these and other carbonic anhydrase inhibitors.
References
- 1. lecturio.com [lecturio.com]
- 2. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Organoruthenium(II) complexes of acetazolamide potently inhibit human carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Orthogonal Assays to Confirm hCAII-IN-1 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to validate the activity of hCAII-IN-1, a representative inhibitor of human Carbonic Anhydrase II (hCAII). As a well-studied zinc metalloenzyme, hCAII's primary function is the rapid, reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This catalytic activity is crucial for numerous physiological processes, including pH regulation, respiration, and fluid balance.[3][4] Aryl sulfonamides are a prominent class of hCAII inhibitors that function by coordinating to the active site's zinc ion, displacing the catalytic water molecule.[3][5]
To ensure robust and reliable characterization of a candidate inhibitor like this compound, it is essential to employ multiple, distinct (orthogonal) assays. This guide details three such assays: a colorimetric esterase activity assay, an electrometric CO2 hydration assay, and a cell-based protein degradation assay. By comparing results from these different methodologies, researchers can gain higher confidence in the inhibitor's mechanism of action and overall efficacy.
Comparative Data Summary
The following table summarizes hypothetical quantitative data for a representative hCAII inhibitor, Acetazolamide (a clinically approved sulfonamide), to illustrate the type of comparative results one might obtain from these orthogonal assays.
| Assay Type | Methodology | Metric | Acetazolamide (Representative Inhibitor) |
| Biochemical (Enzymatic) | p-Nitrophenylacetate (pNPA) Assay | IC50 | ~293 nM[4] |
| Biochemical (Physiological Substrate) | Stopped-Flow CO2 Hydration Assay | Kᵢ | ~293.4 nM[4] |
| Cell-Based (Target Engagement) | Western Blot (for PROTAC-based inhibitor) | DC50 | Not Applicable (Acetazolamide is not a degrader) |
| Cell-Based (Target Engagement) | Cellular Thermal Shift Assay (CETSA) | ΔTₘ | Concentration-dependent thermal stabilization |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Catalytic mechanism of hCAII.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and Kinetic Effects on Changes in the CO2 Binding Pocket of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the pharmacokinetic properties of the novel hCAII inhibitor 4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide (OXSA) and its comparison with established carbonic anhydrase II (hCAII) inhibitors, including Dichlorphenamide, Methazolamide, and Ethoxzolamide.
This guide provides a detailed comparison of the pharmacokinetic profiles of the novel and highly selective human Carbonic Anhydrase II (hCAII) inhibitor, 4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide (OXSA), against established, systemically administered hCAII inhibitors. The objective is to present a clear, data-driven comparison to aid in the evaluation of these compounds for potential therapeutic applications, particularly in ophthalmology.
Introduction to hCAII Inhibition
Human Carbonic Anhydrase II is a zinc-containing metalloenzyme that plays a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In the eye, hCAII is involved in the production of aqueous humor, and its inhibition can lead to a reduction in intraocular pressure (IOP), a key factor in the management of glaucoma.[2] While systemic hCAII inhibitors have been in clinical use for decades, their administration is often associated with undesirable side effects due to the ubiquitous expression of hCAII throughout the body.[2] This has driven the development of novel, selective inhibitors like OXSA, designed for targeted, topical administration to the eye.
Comparative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic data for OXSA and the comparator compounds. It is important to note the differences in the species and routes of administration for which data is available, which should be taken into consideration when making direct comparisons.
Table 1: Pharmacokinetic Profile of OXSA in Rats (Ophthalmic Administration)
| Compound | Dose | Cmax (Blood) | Tmax (Blood) | Cmax (Plasma) | Tmax (Plasma) |
| OXSA | 40 µL of 2% suspension | 8705.23 ± 1301.84 ng/mL | 1.17 ± 0.52 h | 264.32 ± 68.47 ng/mL | 1.92 ± 0.92 h |
Data from a study in Wistar rats.[3]
Table 2: Pharmacokinetic Profiles of Comparator Compounds (Human, Oral Administration)
| Compound | Dose | Cmax | Tmax | Half-life (t½) | Protein Binding |
| Dichlorphenamide | Single doses of 25-400 mg | Dose-proportional increase | 1.5 - 3 h | 32 - 68 h | Not specified |
| Methazolamide | 25 mg, 50 mg, 100 mg (BID) | 2.5 µg/mL, 5.1 µg/mL, 10.7 µg/mL | 1 - 2 h | Not specified | Not specified |
| Ethoxzolamide | Not specified | Not specified | Not specified | 2.5 - 5.5 h | ~89% |
Data for Dichlorphenamide from a study in healthy volunteers.[4] Data for Methazolamide from a multiple-dose study.[3][5] Data for Ethoxzolamide from general pharmacokinetic information.[6]
Experimental Protocols
Pharmacokinetic Study of OXSA in Rats (Ophthalmic Administration)
-
Animal Model: Male Wistar rats.[3]
-
Dosing: A single 40 µL dose of a 2% ophthalmic suspension of OXSA was instilled into each eye.[3]
-
Sample Collection: Blood samples were collected at various time points up to 72 hours post-administration.[3]
-
Analytical Method: The concentrations of OXSA and its N-hydroxymetabolite in plasma and whole blood were determined using a validated HPLC-MS/MS method.[3]
-
Pharmacokinetic Analysis: A non-compartmental approach was used to determine the pharmacokinetic parameters.[3]
General Protocol for Oral Pharmacokinetic Studies in Humans (for comparator compounds)
While specific protocols for the cited human studies on Dichlorphenamide and Methazolamide were not detailed in the search results, a general methodology for such studies typically involves:
-
Subjects: Healthy adult volunteers.
-
Dosing: Administration of a single or multiple oral doses of the drug.
-
Sample Collection: Serial blood samples are collected over a specified period.
-
Analytical Method: Drug concentrations in plasma or serum are measured using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Parameters like Cmax, Tmax, AUC, and half-life are calculated using appropriate pharmacokinetic models.
Signaling Pathways and Experimental Workflow
hCAII Signaling in Glaucoma Pathogenesis
The inhibition of hCAII in the ciliary body of the eye reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure. The pathogenesis of glaucoma is complex and involves multiple signaling pathways that can lead to retinal ganglion cell death. Some of the key pathways implicated include the TGF-β, MAP kinase, Rho kinase, and Calcium-Calpain signaling pathways.
Caption: hCAII role in aqueous humor secretion and glaucoma.
Experimental Workflow for a Rat Pharmacokinetic Study of an Ophthalmic Suspension
The following diagram illustrates the typical workflow for conducting a pharmacokinetic study of an ophthalmic drug in a rat model, based on the protocol used for OXSA.
Caption: Workflow for a preclinical ophthalmic PK study.
Discussion and Conclusion
This guide provides a comparative overview of the pharmacokinetic profiles of the novel hCAII inhibitor OXSA and established drugs in the same class. The data for OXSA, derived from a targeted ophthalmic administration study in rats, demonstrates its systemic absorption following topical application. In contrast, the available data for Dichlorphenamide, Methazolamide, and Ethoxzolamide are from human studies involving oral administration, reflecting their use as systemic agents.
The development of potent and selective topical hCAII inhibitors like OXSA is a promising strategy to minimize the systemic side effects associated with older, orally administered drugs. The higher blood Cmax of OXSA compared to its plasma Cmax suggests significant partitioning into red blood cells, a known characteristic of many carbonic anhydrase inhibitors.
For drug development professionals, the presented data highlights the importance of tailored pharmacokinetic studies that reflect the intended route of administration and therapeutic application. The detailed experimental protocol for the OXSA study serves as a valuable template for designing preclinical evaluations of new topical ophthalmic drug candidates. The signaling pathway and workflow diagrams provide a clear visual representation of the underlying biological context and the experimental process. Further studies are warranted to directly compare the pharmacokinetic profiles of these compounds under identical experimental conditions to enable a more definitive assessment of their relative properties.
References
- 1. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methazolamide (Methazolamide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Open-Label, Dose-Escalation, Phase 1 Study of Safety and Single and Multiple-Dose Pharmacokinetics of Dichlorphenamide in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Ethoxzolamide - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: hCAII-IN-1 vs. Clinical Carbonic Anhydrase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Human carbonic anhydrase II (hCAII) is a ubiquitous zinc metalloenzyme that plays a critical role in a variety of physiological processes, including pH regulation, CO2 transport, and fluid secretion.[1][2][3] Its involvement in conditions like glaucoma, epilepsy, and altitude sickness has made it a significant target for therapeutic intervention.[2][4][5] This guide provides a detailed, data-driven comparison between the potent research inhibitor, hCAII-IN-1, and established clinical hCAII inhibitors, offering insights into their respective biochemical profiles and experimental evaluation.
Comparative Inhibition Profile
The primary measure of a carbonic anhydrase inhibitor's efficacy is its inhibition constant (Kᵢ), which indicates the concentration required to produce half-maximum inhibition. The following table summarizes the reported Kᵢ and IC₅₀ values for this compound against several clinically approved inhibitors across various hCA isoforms. A lower value signifies higher potency.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| This compound | 9.2[1] | 4.4[1] | 480.2[1] | 14.7[1] | - |
| Acetazolamide | - | 5.85-12[6][7] | - | 45[8] | - |
| Dorzolamide | - | 1.9[9] | 31[9] | - | - |
| Brinzolamide | - | 3.19 (IC₅₀)[9] | - | - | - |
| Methazolamide | 50[9] | 14[9] | 36 (bCA IV)[9] | - | - |
Note: Data is compiled from multiple sources and may not represent results from direct head-to-head studies under identical experimental conditions. "bCA" refers to bovine carbonic anhydrase.
Experimental Protocols
Accurate assessment of inhibitor potency relies on robust and reproducible experimental methodologies. The stopped-flow CO₂ hydrase assay is a gold standard method for determining the inhibition constants for carbonic anhydrase isoforms.
Stopped-Flow CO₂ Hydrase Assay for hCAII Inhibition
Objective: To measure the kinetics of CO₂ hydration catalyzed by hCAII and determine the inhibitory potency of a compound.
Materials:
-
Recombinant human Carbonic Anhydrase II (hCAII)
-
Inhibitor compound (e.g., this compound, Acetazolamide)
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 8.3)[10]
-
CO₂-saturated water
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of hCAII in the assay buffer.
-
Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[11]
-
Create a series of dilutions of the inhibitor stock solution.
-
-
Assay Execution:
-
Equilibrate two syringes in the stopped-flow instrument to the desired temperature (typically 0-4°C to increase CO₂ solubility).[10]
-
Fill one syringe with the hCAII solution (pre-incubated with a specific concentration of the inhibitor or solvent control for a set time). This solution also contains the pH indicator.
-
Fill the second syringe with CO₂-saturated water.
-
-
Data Acquisition:
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate and a proton (H⁺) is initiated, causing a decrease in pH.[12]
-
Monitor the change in absorbance of the pH indicator over time. The rate of this change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial rate of the enzymatic reaction from the linear phase of the absorbance change.
-
Plot the enzyme activity against the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and the Michaelis constant (Kₘ) of the enzyme for the substrate.
-
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: hCAII catalytic cycle and mechanism of inhibition.
Caption: Experimental workflow for a stopped-flow inhibition assay.
Caption: Logical comparison of this compound and clinical inhibitors.
References
- 1. Human Carbonic Anhydrase II-IN-1|Potent hCA II Inhibitor [benchchem.com]
- 2. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular dynamics study of human carbonic anhydrase II in complex with Zn2+ and acetazolamide on the basis of all-atom force field simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. abcam.com [abcam.com]
- 12. Carbonic Anhydrase Activity Assay [protocols.io]
Navigating the Therapeutic Window of Carbonic Anhydrase II Inhibition: A Preclinical Comparison
For Immediate Release
This guide provides a comparative analysis of the therapeutic window for carbonic anhydrase II (CAII) inhibitors in preclinical models, with a focus on the validation pathway for emerging candidates like hCAII-IN-1. While direct preclinical efficacy and toxicity data for this compound are not publicly available, this document establishes a framework for its evaluation by comparing it against established carbonic anhydrase inhibitors (CAIs) in relevant disease models for glaucoma and cancer. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
Carbonic anhydrase II (CAII) is a well-established therapeutic target for a range of diseases, most notably glaucoma and, more recently, various cancers. The therapeutic utility of any CAII inhibitor is defined by its therapeutic window: the dose range that maximizes efficacy while minimizing toxicity. This guide outlines the preclinical validation of this window by comparing the potent and selective inhibitor, this compound, with clinically relevant alternatives. Due to the absence of in vivo data for this compound, we present a comparative analysis using data from established drugs: Dorzolamide and Brinzolamide for glaucoma, and SLC-0111 , a selective inhibitor of the related, tumor-associated isoform CAIX, for oncology.
Mechanism of Action and Therapeutic Rationale
Human carbonic anhydrase II (hCAII) is a zinc-dependent metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This fundamental physiological process is implicated in aqueous humor secretion in the eye and pH regulation in the tumor microenvironment.
In glaucoma , inhibition of CAII in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP), a major risk factor for disease progression.[3][4]
In cancer , the related isoform CAIX is highly expressed in many solid tumors and contributes to an acidic tumor microenvironment, which promotes tumor growth, metastasis, and resistance to therapy.[5][6] While this compound is a potent CAII inhibitor, its potential in oncology would likely be explored against tumors where CAII is aberrantly expressed or in combination with therapies targeting other CA isoforms like CAIX.
The primary mechanism of action for sulfonamide-based inhibitors like this compound involves the binding of the sulfonamide moiety to the zinc ion in the active site of the enzyme, blocking its catalytic activity.[1]
Comparative Efficacy in Preclinical Models
The therapeutic potential of a CAII inhibitor is first assessed through its enzymatic inhibitory activity (Ki or IC50 values) and subsequently in relevant in vivo models of disease.
In Vitro Inhibitory Potency
| Compound | Target Isoform(s) | Ki / IC50 (nM) | Citation(s) |
| This compound | hCAII | 4.4 (Ki) | N/A |
| hCAI | 9.2 (Ki) | N/A | |
| hCAIX | 14.7 (Ki) | N/A | |
| Dorzolamide | hCAII | 0.18 (IC50) | [1] |
| hCAIV | 6.9 (IC50) | [1] | |
| hCAI | 600 (IC50) | [1] | |
| Brinzolamide | hCAII | High Affinity (Specific values vary) | [7] |
| SLC-0111 | hCAIX | 0.048 (IC50 in µg/mL) | [8] |
| hCAXII | 0.096 (IC50 in µg/mL) | [8] | |
| hCAII | 0.569 (IC50 in µg/mL) | [8] |
In Vivo Efficacy in Glaucoma Models
The primary endpoint in preclinical glaucoma models is the reduction of intraocular pressure (IOP).
| Compound | Animal Model | Dosing | Maximum IOP Reduction | Citation(s) |
| Dorzolamide | Glaucomatous Monkeys | 0.5%, 1%, 2% solutions | 22%, 30%, 37% | [1] |
| Rat Experimental Glaucoma | 1% topical, daily | Significant reduction vs. vehicle | [9][10] | |
| DBA/2J Mice | Acute topical | Significant reduction | [11] | |
| Brinzolamide | Pigmented Rabbits | Topical | Improved optic nerve head blood flow | [7] |
| Acetazolamide (Systemic) | Rabbit Model | Topical Nanopreparation | Lowered IOP to normotensive values | [12] |
In Vivo Efficacy in Cancer Models
Efficacy in oncology is measured by the inhibition of tumor growth and metastasis.
| Compound | Animal Model | Dosing | Efficacy Endpoint | Citation(s) |
| SLC-0111 | Triple Negative Breast Cancer Xenograft | 25-100 mg/kg | Anti-tumor efficacy and enhanced survival | [5][13] |
| Pancreatic Cancer Xenograft | Not specified | Anti-tumor efficacy and enhanced survival | [5] | |
| Glioblastoma Xenograft | Not specified | Anti-tumor efficacy and enhanced survival | [5] | |
| Acetazolamide (in combination) | HT29 Xenografts | Not specified | Enhanced effect of Bevacizumab | [14] |
Preclinical Safety and Toxicity
A favorable therapeutic window is contingent on minimal toxicity at therapeutic doses.
| Compound | Animal Model(s) | Key Toxicity Findings | Citation(s) |
| Dorzolamide | Rabbits, Dogs, Monkeys | No adverse effects on the eye with topical administration. | [1] |
| Brinzolamide | General | Low systemic absorption, minimizing systemic side effects. | [7] |
| SLC-0111 | Human (Phase 1) | Safe and well-tolerated in patients with advanced solid tumors. | [5][13] |
| Systemic CAIs (e.g., Acetazolamide) | General | Associated with systemic side effects like metabolic acidosis, renal calculi, and fatigue. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data.
In Vitro Carbonic Anhydrase Inhibition Assay
A stopped-flow CO2 hydrase assay is a standard method to determine the inhibitory activity (Ki) of compounds against various CA isoforms. This assay measures the enzyme-catalyzed hydration of carbon dioxide.
Preclinical Glaucoma Models
-
Induction of Ocular Hypertension: In rats, mild elevation of IOP can be induced by intracameral injection of India ink followed by laser trabecular photocoagulation.[9] In rabbits, carbomer-induced glaucoma is another model.[15]
-
IOP Measurement: IOP is measured using a tonometer at baseline and at various time points after treatment.
-
Efficacy Evaluation: Efficacy is determined by the extent and duration of IOP reduction compared to a vehicle control group. Retinal ganglion cell (RGC) protection can be assessed histologically.[9]
Preclinical Cancer Models
-
Xenograft Tumor Models: Human cancer cell lines (e.g., triple-negative breast cancer, pancreatic cancer) are implanted subcutaneously or orthotopically into immunocompromised mice.[5][16]
-
Treatment Regimen: Once tumors are established, animals are treated with the CAI alone or in combination with other anti-cancer agents.
-
Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors can be excised and weighed. The incidence of metastasis to distant organs can also be evaluated.
Visualizing Pathways and Processes
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Catalytic cycle of carbonic anhydrase II and the point of inhibition.
Caption: Workflow for preclinical validation of a CAII inhibitor.
Caption: Conceptual comparison of therapeutic windows.
Conclusion
The validation of a therapeutic window for any new CAII inhibitor, such as this compound, requires a rigorous preclinical evaluation of both efficacy and safety. While this compound demonstrates potent in vitro activity, its in vivo performance remains to be characterized. By leveraging established preclinical models for glaucoma and cancer and comparing against benchmark compounds like dorzolamide, brinzolamide, and SLC-0111, a clear path to clinical development can be defined. The ultimate goal is to identify a dose range that provides significant therapeutic benefit in patients with an acceptable safety margin. Further studies are warranted to place this compound within this comparative preclinical landscape.
References
- 1. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signalchem LifeScience [signalchemlifesciences.com]
- 6. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical overview of brinzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topically administered timolol and dorzolamide reduce intraocular pressure and protect retinal ganglion cells in a rat experimental glaucoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topically administered timolol and dorzolamide reduce intraocular pressure and protect retinal ganglion cells in a rat experimental glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Dorzolamide on Retinal and Choroidal Blood Flow in the DBA/2J Mouse Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oculohypotensive effects of various acetozolamide nanopreparations for topical treatment of animal model-induced glaucoma and their impact on optic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbonic anhydrase IX promotes tumour growth and necrosis in vivo and inhibition enhances anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Structural Showdown: A Comparative Guide to Human Carbonic Anhydrase II (hCAII) Inhibitor Binding
An Objective Analysis of hCAII-Inhibitor Complex Structures and Binding Affinities for Researchers and Drug Development Professionals.
Human Carbonic Anhydrase II (hCAII) is a ubiquitously expressed zinc metalloenzyme critical to a variety of physiological processes, including pH homeostasis and respiration.[1][2] Its role in various pathologies has made it a prime target for therapeutic intervention, leading to the development of numerous inhibitors for conditions ranging from glaucoma to epilepsy.[1][3] The archetypal hCAII inhibitors are the aryl sulfonamides, which have been the foundation for several FDA-approved drugs.[1][3]
This guide provides a detailed structural and quantitative comparison of hCAII in complex with various inhibitors, with a focus on sulfonamide-based compounds. While a specific inhibitor designated "hCAII-IN-1" is not prominently documented in publicly available structural databases, we will use a representative advanced sulfonamide inhibitor, (R)-N-(3-Indol-1-yl-2-methyl-propyl)-4-sulfamoyl-benzamide (PDB ID: 8R1I), as a modern comparator against classic inhibitors like Acetazolamide.[4] We will delve into the precise binding interactions, compare binding affinities, and provide standardized protocols for the key experiments used to generate this data.
The Fundamental Binding Mode of Sulfonamide Inhibitors
The catalytic action of hCAII occurs in a 15 Å deep conical active site cleft, at the base of which lies a Zn²⁺ ion.[1][2][3] This ion is tetrahedrally coordinated by three histidine residues (His94, His96, His119) and a hydroxide ion, which acts as the nucleophile for CO₂ hydration.[2][5]
Sulfonamide inhibitors function by displacing the catalytic hydroxide ion. The deprotonated nitrogen atom of the sulfonamide moiety directly coordinates with the active site Zn²⁺ ion.[1][6] This primary interaction is further stabilized by a crucial hydrogen bond network, most notably with the side chain of residue Thr199, which acts as both a hydrogen bond donor and acceptor to the sulfonamide's oxygen atoms.[1][5] Additional secondary interactions between the inhibitor's tail region and hydrophobic or hydrophilic pockets within the active site fine-tune the binding affinity and isoform selectivity.[6]
Figure 1: General binding of sulfonamide inhibitors to the hCAII active site.
Quantitative Comparison of hCAII Inhibitors
The following table summarizes key structural and binding affinity data for hCAII in complex with several representative sulfonamide inhibitors. This data allows for a direct comparison of their binding characteristics.
| Inhibitor Name | PDB ID | Resolution (Å) | Binding Affinity (Kᵢ / Kₔ) | Key Interacting Residues |
| (R)-N-(3-Indol-1-yl-2-methyl-propyl)-4-sulfamoyl-benzamide | 8R1I | 1.45 | Not Reported | His94, His96, His119, Gln92, Thr199, Thr200 |
| Acetazolamide (AZM) | 3HS4 | 1.10 | 3.3 - 12 nM[7] | His94, His96, His119, Gln92, Thr199, Thr200 |
| Brinzolamide | 1A42 | 1.75 | 3.1 nM | His94, His96, His119, Gln92, His64, Thr199 |
| Dansylamide | 1YDA | 2.10 | Not Reported | His94, His96, His119, Gln92, Thr199 |
| Methazolamide | Not Specified | Not Specified | 1.2 µM[8] | His94, His96, His119, Gln92, Thr199 |
| Benzenesulfonamide | Not Specified | 1.95 | Not Reported | His94, His96, His119, Thr199 |
Note: Binding affinities can vary based on the specific assay conditions and method used (e.g., enzyme inhibition assay, ITC, DSF).
Experimental Protocols
The structural and thermodynamic data presented are typically obtained through X-ray crystallography and Isothermal Titration Calorimetry (ITC). Below are detailed, generalized protocols for these essential techniques.
X-ray Crystallography for hCAII-Inhibitor Complex
This protocol outlines the key steps to determine the three-dimensional structure of an inhibitor bound to hCAII.
a. Protein Expression and Purification:
-
Human CAII is overexpressed in an E. coli expression system (e.g., BL21(DE3) strain).
-
Cells are grown in an appropriate medium (e.g., LB or a defined medium for isotopic labeling) and induced with IPTG.[9]
-
The protein is purified from the cell lysate using affinity chromatography, often with a p-aminomethylbenzenesulfonamide-sepharose resin, which specifically binds to the active site of most carbonic anhydrases.
-
Further purification is achieved through size-exclusion chromatography to ensure a homogenous protein sample.
b. Crystallization:
-
The purified hCAII is concentrated to approximately 10-20 mg/mL.
-
The inhibitor is dissolved in a suitable solvent (e.g., DMSO) and added to the protein solution in a slight molar excess (e.g., 1.5-fold) to ensure saturation of the binding sites.
-
Crystals are grown using the hanging-drop or sitting-drop vapor diffusion method. A typical crystallization condition involves mixing the protein-inhibitor solution with a reservoir solution containing a precipitant like 2.0-2.2 M ammonium sulfate in a buffer such as 100 mM Tris-HCl at pH 8.5.[9][10]
-
Crystals typically appear within a few days to two weeks at a constant temperature (e.g., 20°C).
c. Data Collection and Structure Determination:
-
Crystals are harvested and cryo-protected by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 25% glycerol) before being flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.[10]
-
The collected data are processed (indexed, integrated, and scaled) using software like HKL2000 or XDS.
-
The structure is solved by molecular replacement, using a previously determined hCAII structure (e.g., PDB ID 2CBA) as a search model.
-
The model is refined using software like PHENIX or REFMAC5, with manual rebuilding of the model and placement of the inhibitor and water molecules performed in Coot. The final structure is validated for geometric quality.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₔ), enthalpy (ΔH), and stoichiometry (n).
a. Sample Preparation:
-
Purified hCAII and the inhibitor are extensively dialyzed against the same buffer (e.g., 10 mM phosphate buffer with 100 mM NaCl, pH 7.5) to minimize heats of dilution.
-
The concentrations of the protein and inhibitor are determined accurately using a reliable method (e.g., UV-Vis spectroscopy for protein, and a calibrated standard for the inhibitor).
-
The samples are degassed immediately before the experiment to prevent air bubbles in the calorimeter cell or syringe.
b. ITC Experiment:
-
The hCAII solution (e.g., 10-20 µM) is loaded into the sample cell of the ITC instrument.
-
The inhibitor solution (e.g., 100-200 µM, typically 10-15 times the protein concentration) is loaded into the injection syringe.[11]
-
The experiment is performed at a constant temperature, typically 25°C or 30°C.[12]
-
A series of small, timed injections (e.g., 2-10 µL) of the inhibitor solution are made into the protein solution.[11] The heat change after each injection is measured relative to a reference cell.
-
A control experiment, titrating the inhibitor into the buffer alone, is performed to determine the heat of dilution, which is then subtracted from the main experimental data.
c. Data Analysis:
-
The integrated heat data from each injection are plotted against the molar ratio of inhibitor to protein.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument (e.g., Origin, MicroCal PEAQ-ITC Analysis Software).[13]
-
The fitting process yields the thermodynamic parameters: the association constant (Kₐ, from which Kₔ is calculated as 1/Kₐ), the binding enthalpy (ΔH), and the stoichiometry of binding (n).
Workflow for Structural and Biophysical Characterization
The process of characterizing a new hCAII inhibitor involves a logical flow of experiments, from initial production to final data analysis.
Figure 2: Experimental workflow for hCAII inhibitor structural and biophysical analysis.
References
- 1. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural study of X-ray induced activation of carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rcsb.org [rcsb.org]
- 5. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular dynamics study of human carbonic anhydrase II in complex with Zn2+ and acetazolamide on the basis of all-atom force field simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Production and X-ray crystallographic analysis of fully deuterated human carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tainstruments.com [tainstruments.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for hCAII-IN-1
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of responsible research. This guide provides essential, step-by-step procedures for the safe disposal of hCAII-IN-1, a carbonic anhydrase II inhibitor.
Important Note: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on guidelines for the disposal of similar carbonic anhydrase inhibitors. It is imperative to always consult the manufacturer-provided SDS for this compound to ensure compliance with all safety and regulatory requirements.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, a thorough understanding of the potential hazards associated with this compound and related compounds is crucial. Based on available data for similar carbonic anhydrase inhibitors, this class of compounds can be harmful if swallowed and is often very toxic to aquatic life with long-lasting effects. Therefore, stringent safety measures must be implemented.
Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following PPE to minimize exposure:
-
Eye Protection: Safety goggles with side-shields are mandatory.
-
Hand Protection: Chemical-resistant gloves are required. Gloves should be inspected before use and disposed of properly after handling the compound.
-
Body Protection: An impervious lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a suitable respirator must be used. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
In the event of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Laboratories where this compound is handled must be equipped with an accessible safety shower and eyewash station.
Hazard Summary for Carbonic Anhydrase Inhibitors
The following table summarizes the potential hazard classifications for carbonic anhydrase inhibitors based on available safety data for similar compounds.
| Hazard Category | Classification | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P501: Dispose of contents/container to an approved waste disposal plant. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | P273: Avoid release to the environment. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage. |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect all waste containing this compound, including the pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, vials), in a designated hazardous waste container.
-
The container must be made of a material compatible with the chemical, be in good condition, and have a secure, leak-proof lid. The original product container is often a suitable choice for waste storage.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "solid waste," "aqueous solution").
-
Include the approximate amount or concentration of the inhibitor in the waste.
-
-
Segregation:
-
Store the this compound waste separately from incompatible materials to prevent adverse chemical reactions. Consult the SDS for a list of incompatible substances.
-
Utilize secondary containment for all liquid hazardous waste to prevent spills.
-
-
Disposal of Empty Containers:
-
Thoroughly empty the original this compound container.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste. For highly toxic chemicals, it is best practice to collect the first three rinses.
-
After rinsing and air-drying, obliterate or remove the original label from the container before disposing of it as solid waste or in accordance with your institution's guidelines for rinsed glass or plastic.
-
-
Request for Pickup:
-
Once the waste container is full, or in accordance with your institution's policies, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office.
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Essential Safety and Handling of hCAII-IN-1: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of hCAII-IN-1, a potent carbonic anhydrase inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, this document synthesizes general safety protocols for similar potent carbonic anhydrase inhibitors to establish best practices for laboratory safety and chemical handling. It is imperative to consult the manufacturer-specific SDS upon acquisition of the compound, as that remains the primary source of detailed safety information.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard classifications for this compound are not available, it should be handled as a potent compound with potential health risks. The following personal protective equipment is recommended as a minimum standard.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Task | Recommended PPE |
| Receiving and Unpacking | Nitrile gloves, Lab coat, Safety glasses |
| Weighing and Aliquoting (Solid Form) | Double nitrile gloves, Disposable gown, Safety goggles or a face shield, N95 or higher-rated respirator (within a ventilated enclosure) |
| Solution Preparation and Handling | Nitrile gloves, Lab coat, Safety goggles |
| Waste Disposal | Nitrile gloves, Lab coat, Safety goggles |
Always inspect PPE for damage before use and do not reuse disposable items.
Operational Plan for Safe Handling
A systematic approach is essential to minimize exposure and ensure experimental integrity.
Designated Work Area
All work involving this compound, particularly in its solid form, should be conducted in a designated area such as a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
Weighing and Solution Preparation
-
Use dedicated spatulas and weigh boats for handling the solid compound.
-
To prepare a stock solution, carefully add the appropriate solvent to the weighed solid.
-
Ensure the solution is homogeneous by capping the flask and inverting it several times.
-
Store stock solutions as recommended by the manufacturer.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
Table 2: Emergency Response Procedures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Small Spill | In a chemical fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. All waste containing this compound should be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Collect all waste containing this compound (e.g., unused compound, contaminated solutions, pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Do not mix this compound waste with incompatible materials.[2] Based on general safety data for similar compounds, avoid mixing with strong acids, strong alkalis, or strong oxidizing/reducing agents.[2]
Disposal of Empty Containers
-
The first rinse of an empty container must be collected and disposed of as hazardous waste.[1] For highly potent compounds, collecting the first three rinses is recommended.[1]
-
After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as solid waste, in accordance with institutional guidelines.[1]
Request for Disposal
-
Once the hazardous waste container is full, or in accordance with your institution's policies, arrange for its collection by the Environmental Health and Safety (EHS) office.[1]
Experimental Protocols and Methodologies
While specific experimental protocols for this compound are not provided in the search results, a general workflow for studying the effects of a small molecule inhibitor on human carbonic anhydrase II (hCAII) can be outlined. One study on hCAII degraders provides a general methodology for assessing target engagement and degradation in a cellular context.
General Experimental Workflow for Assessing this compound Activity:
-
Cell Culture: HEK293 cells are commonly used for such studies.
-
Compound Treatment: Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare cell lysates.
-
Western Blot Analysis: Perform Western blotting to determine the levels of hCAII protein. This involves:
-
Separating proteins by size using SDS-PAGE.
-
Transferring proteins to a membrane.
-
Probing with a primary antibody specific for hCAII.
-
Incubating with a secondary antibody.
-
Detecting the protein bands to quantify the amount of hCAII.
-
-
Data Analysis: Quantify band intensities to determine the dose-dependent effect of this compound on hCAII protein levels.[3]
Visual Guidance: Workflows and Pathways
To further clarify the procedural steps, the following diagrams illustrate the safe handling and disposal workflows for this compound.
Caption: Workflow for the safe handling of this compound.
References
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